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  • Product: 3-O-Methyl-D-glucosamine

Core Science & Biosynthesis

Foundational

Role of 3-O-Methyl-D-glucosamine as an N-acetylglucosamine kinase inhibitor

Role of 3-O-Methyl-D-glucosamine as an N-acetylglucosamine Kinase Inhibitor Executive Summary: Precision in Metabolic Modulation In the landscape of carbohydrate metabolism research, distinguishing between overlapping ki...

Author: BenchChem Technical Support Team. Date: March 2026

Role of 3-O-Methyl-D-glucosamine as an N-acetylglucosamine Kinase Inhibitor

Executive Summary: Precision in Metabolic Modulation

In the landscape of carbohydrate metabolism research, distinguishing between overlapping kinase activities is a persistent analytical challenge. 3-O-Methyl-N-acetyl-D-glucosamine (often abbreviated as 3-O-Me-GlcNAc ) serves as a critical tool compound for this purpose. While often colloquially referred to by its core scaffold (3-O-Methyl-D-glucosamine), it is the N-acetylated form that functions as a potent, competitive inhibitor of N-acetylglucosamine kinase (NAGK) .

Its primary utility lies in its high specificity: it inhibits NAGK with a


 of approximately 17 µM without affecting Glucokinase (GK) or Hexokinase (HK) activities. This selectivity allows researchers to dissect the Hexosamine Biosynthetic Pathway (HBP)  and accurately quantify Glucokinase activity in tissues with high background NAGK expression, such as the liver and pancreatic islets.

Nomenclature & Chemical Identity

To ensure experimental success, the distinction between the precursor and the active inhibitor must be clear. NAGK is highly specific for N-acetylated substrates; the non-acetylated amine (3-O-Methyl-D-glucosamine) does not bind effectively to the catalytic pocket.

FeatureActive InhibitorPrecursor / Analog
Common Name 3-O-Methyl-N-acetyl-D-glucosamine 3-O-Methyl-D-glucosamine
Abbreviation 3-O-Me-GlcNAc3-O-Me-GlcN
CAS Number 94825-74-8 Varies by salt form
Target N-acetylglucosamine Kinase (NAGK) Glucose Transporters (GLUTs)
Mechanism Competitive Inhibition (vs. GlcNAc)Transport Inhibition / Uptake

Mechanistic Foundation

The Target: N-acetylglucosamine Kinase (NAGK)

NAGK (EC 2.7.1.[1]59) is a homodimeric enzyme responsible for the phosphorylation of N-acetylglucosamine (GlcNAc) to GlcNAc-6-Phosphate . This is the first committed step in the GlcNAc Salvage Pathway , recycling free amino sugars from lysosomal degradation or nutritional sources back into the UDP-GlcNAc pool.

Mode of Inhibition

3-O-Me-GlcNAc acts as a competitive inhibitor with respect to the substrate GlcNAc.

  • Structural Basis: The N-acetyl group allows the molecule to enter the NAGK active site, mimicking the natural substrate. However, the methylation at the C3 position creates steric hindrance or electronic disruption that prevents the transfer of the

    
    -phosphate from ATP to the C6 hydroxyl group (or interferes with the necessary conformational change of the enzyme).
    
  • Selectivity: Unlike broad-spectrum sugar kinase inhibitors, 3-O-Me-GlcNAc does not inhibit Glucokinase (Hexokinase IV), even at high concentrations. This is likely because Glucokinase requires a free hydroxyl at C2 (or specific orientation) and is less tolerant of the bulky N-acetyl group found in GlcNAc analogs.

Figure 1: Mechanism of Action

InhibitionMechanism NAGK NAGK Enzyme (Active Site) Product GlcNAc-6-P (Product) NAGK->Product Phosphorylation GlcNAc GlcNAc (Substrate) GlcNAc->NAGK Binds (Km ~0.1 mM) Inhibitor 3-O-Me-GlcNAc (Inhibitor) Inhibitor->NAGK Competes (Ki ~17 µM) Inhibitor->Product BLOCKED ATP ATP ATP->NAGK Co-substrate

Caption: Competitive binding of 3-O-Me-GlcNAc prevents GlcNAc phosphorylation by NAGK.

Biological Context: The Salvage Pathway

The inhibition of NAGK forces cells to rely solely on the de novo Hexosamine Biosynthetic Pathway (HBP) for UDP-GlcNAc synthesis. This is critical for studies investigating:

  • Glycosylation Flux: Determining the contribution of salvaged vs. de novo synthesized sugars to N-glycan structures.

  • Metabolic Flexibility: Assessing how cancer cells adapt to nutrient deprivation (GlcNAc scavenging).

Figure 2: Impact on GlcNAc Salvage Pathway

SalvagePathway Ext_GlcNAc Extracellular GlcNAc Int_GlcNAc Intracellular GlcNAc Ext_GlcNAc->Int_GlcNAc Transport GlcNAc6P GlcNAc-6-P Int_GlcNAc->GlcNAc6P Phosphorylation NAGK NAGK Int_GlcNAc->NAGK UDP_GlcNAc UDP-GlcNAc (Glycan Donor) GlcNAc6P->UDP_GlcNAc UAP1 / AGM1 Glycans Glycoproteins / Cell Surface UDP_GlcNAc->Glycans Glycosyltransferases NAGK->GlcNAc6P Inhibitor 3-O-Me-GlcNAc Inhibitor->NAGK INHIBITS

Caption: 3-O-Me-GlcNAc blocks the salvage route, isolating the de novo pathway.

Experimental Validation Protocols

Protocol A: Differential Enzyme Assay (Liver/Pancreas)

Objective: To measure Glucokinase (GK) activity accurately in tissues containing interfering NAGK activity. Source: Adapted from Miwa et al. (1994).[2]

Reagents:

  • Buffer: 50 mM HEPES-KOH (pH 7.4), 100 mM KCl, 5 mM MgCl₂.

  • Substrates: 100 mM Glucose (for GK), 5 mM ATP.

  • Coupling System: G6PDH (1 U/mL), NADP⁺ (0.5 mM).

  • Inhibitor: 3-O-Methyl-N-acetyl-D-glucosamine (Stock 100 mM in water).

Workflow:

  • Preparation: Homogenize tissue (rat liver or islets) in lysis buffer. Centrifuge at 12,000 x g for 20 min at 4°C.

  • Control Reaction: Mix supernatant with Buffer, ATP, NADP⁺, and G6PDH. Add Glucose to start.[3] Measure Absorbance at 340 nm (Total Hexokinase + GK + NAGK background).

  • Inhibition Reaction: Repeat step 2 but include 5 mM 3-O-Me-GlcNAc .

  • Calculation:

    • Since 3-O-Me-GlcNAc inhibits NAGK but not GK/HK, the activity remaining in the presence of the inhibitor represents true Glucose phosphorylation (GK + HK).

    • Note: In tissues with high NAGK, GlcNAc (if present endogenously) would otherwise be phosphorylated, consuming ATP and potentially interfering if the assay is not specific. More importantly, this inhibitor confirms that any residual "glucose-like" phosphorylation is not due to promiscuous NAGK activity.

Protocol B: Metabolic Flux Analysis in Cell Culture

Objective: To block GlcNAc salvage and measure uptake inhibition. Source: Zeitler et al. (1992).[4]

  • Seeding: Seed HepG2 cells at

    
     cells/well.
    
  • Pre-incubation: Treat cells with 1 mM 3-O-Me-GlcNAc for 1 hour.

  • Pulse: Add radiolabeled

    
    C-GlcNAc (or 
    
    
    
    C-GlcNAc for Mass Spec) to the medium.
  • Chase: Incubate for 4–24 hours.

  • Analysis: Lyse cells and precipitate proteins (TCA precipitation). Measure radioactivity in the pellet vs. supernatant.

    • Expected Result: >80% reduction in

      
      C incorporation into glycoproteins compared to control, validating the block of the salvage pathway.
      

Quantitative Data Summary

The following table summarizes the inhibition constants (


) of 3-O-Me-GlcNAc against relevant carbohydrate kinases.
Enzyme TargetSource TissueInhibition Type

Value
Reference
N-acetylglucosamine Kinase (NAGK) Rat LiverCompetitive17 µM [1, 2]
N-acetylmannosamine Kinase (NanK) Rat LiverNon-Competitive80 µM [2]
Glucokinase (GK) Pancreatic IsletsNoneNo Inhibition [1]
Hexokinase (HK) Rat LiverNoneNo Inhibition [1]

References

  • Miwa, I., et al. (1994).[2][5] "Utility of 3-O-methyl-N-acetyl-D-glucosamine, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver."[2][5][6] Enzyme & Protein, 48(3), 135–142.[2]

  • Zeitler, R., et al. (1992). "Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by 3-O-methyl-N-acetyl-D-glucosamine in vitro." European Journal of Biochemistry, 204(3), 1165–1168.[4][7]

  • Hie, B., et al. (2020). "Leveraging Uncertainty in Machine Learning Accelerates Biological Discovery and Design."[8] Cell Systems, 11(5), 461-477. (Cited for application in broader kinase screening).

  • Cayman Chemical. (n.d.). "Product Information: 3-O-methyl-N-acetyl-D-Glucosamine."

Sources

Exploratory

Technical Comparative Analysis: N-Acetylglucosamine vs. 3-O-Methyl-D-glucosamine Derivatives

This guide provides a technical comparison between N-acetylglucosamine (GlcNAc) and its synthetic analogue, 3-O-Methyl-D-glucosamine (specifically focusing on its bioactive derivative, 3-O-Methyl-N-acetyl-D-glucosamine )...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between N-acetylglucosamine (GlcNAc) and its synthetic analogue, 3-O-Methyl-D-glucosamine (specifically focusing on its bioactive derivative, 3-O-Methyl-N-acetyl-D-glucosamine ).

[1][2]

Executive Summary

N-Acetylglucosamine (GlcNAc) is a naturally occurring monosaccharide and the fundamental building block of the Hexosamine Biosynthetic Pathway (HBP).[1] It serves as a precursor for UDP-GlcNAc, the donor substrate for glycosylation and O-GlcNAc signaling.

3-O-Methyl-D-glucosamine , particularly in its N-acetylated form (3-O-Methyl-GlcNAc ), acts as a specific competitive inhibitor of N-acetylglucosamine kinase (NAGK) .[2][3][4] By methylating the hydroxyl group at the C3 position, this analogue retains affinity for the kinase active site but prevents the phosphorylation turnover required for metabolic assimilation. Consequently, it is a critical tool for dissecting the salvage pathway of amino sugars and distinguishing between de novo synthesis and scavenger flux.

Part 1: Chemical & Structural Divergence

The functional disparity between these two molecules stems from a single modification at the Carbon-3 (C3) position.

Structural Comparison
FeatureN-Acetylglucosamine (GlcNAc)3-O-Methyl-N-acetyl-D-glucosamine
Formula C₈H₁₅NO₆C₉H₁₇NO₆
C2 Substituent N-Acetyl group (-NHCOCH₃)N-Acetyl group (-NHCOCH₃)
C3 Substituent Hydroxyl group (-OH) Methoxy group (-OCH₃)
C6 Substituent Hydroxyl (Target of Phosphorylation)Hydroxyl (Target of Phosphorylation)
Role Natural MetaboliteSynthetic Inhibitor
The Mechanistic Impact of C3-Methylation

In the native substrate (GlcNAc), the C3-OH group is crucial for hydrogen bonding within the enzyme active site and subsequent processing into UDP-GlcNAc.

  • GlcNAc: The C6-OH is phosphorylated by NAGK to form GlcNAc-6-Phosphate.[4]

  • 3-O-Methyl-GlcNAc: The bulky methyl group at C3 does not prevent binding to NAGK (Ki ≈ 17 µM), but it creates a "dead-end" complex or prevents the conformational shift necessary for phosphate transfer. Crucially, it does not inhibit glucokinase , making it highly specific to amino sugar metabolism [1][2].

ChemicalStructure cluster_0 N-Acetylglucosamine (GlcNAc) cluster_1 3-O-Methyl-N-acetyl-D-glucosamine GlcNAc GlcNAc (C3-OH Free) Metabolism Phosphorylation (GlcNAc-6-P) GlcNAc->Metabolism Substrate for NAGK MethylGlcNAc 3-O-Me-GlcNAc (C3-OCH3 Blocked) Inhibition NAGK Inhibition (No Turnover) MethylGlcNAc->Inhibition Competitive Inhibitor

Figure 1: Structural logic dictating the functional divergence between the metabolite and the inhibitor.

Part 2: Metabolic Pathways & Pharmacokinetics

The GlcNAc Salvage Pathway (Native)

GlcNAc enters the cell (likely via bulk pinocytosis or GLUT transporters) and is immediately phosphorylated by N-acetylglucosamine kinase (NAGK) .[4]

  • GlcNAc + ATP → GlcNAc-6-P + ADP (Catalyzed by NAGK)[4]

  • GlcNAc-6-P ↔ GlcNAc-1-P (Phosphoglucomutase)

  • GlcNAc-1-P + UTP → UDP-GlcNAc (UDP-GlcNAc Pyrophosphorylase)

  • UDP-GlcNAc: Utilization in N- and O-glycans, and O-GlcNAcylation of cytosolic proteins.

The Blockade by 3-O-Methyl-GlcNAc

When 3-O-Methyl-GlcNAc is introduced, it competes with GlcNAc for the active site of NAGK.[2][5]

  • Kinase Selectivity: It inhibits NAGK (Ki = 17 µM) and N-acetylmannosamine kinase (NAMK, Ki = 80 µM) but has no effect on Glucokinase [1].[2] This specificity allows researchers to shut down the amino sugar salvage pathway without disrupting glycolysis.

  • Outcome: The cell is forced to rely solely on the de novo Hexosamine Biosynthetic Pathway (HBP), which synthesizes GlcNAc-6-P from Fructose-6-P via the enzyme GFAT (Glutamine:Fructose-6-Phosphate Amidotransferase).

PathwayBlock Ext_GlcNAc Extracellular GlcNAc Int_GlcNAc Intracellular GlcNAc Ext_GlcNAc->Int_GlcNAc Transport NAGK Enzyme: NAGK (N-acetylglucosamine kinase) Int_GlcNAc->NAGK Substrate GlcNAc6P GlcNAc-6-Phosphate NAGK->GlcNAc6P Phosphorylation UDP_GlcNAc UDP-GlcNAc Pool GlcNAc6P->UDP_GlcNAc HBP Flux Inhibitor 3-O-Methyl-GlcNAc (Inhibitor) Inhibitor->NAGK Competitive Inhibition (Ki = 17 µM)

Figure 2: The Hexosamine Salvage Pathway and its specific inhibition point at NAGK.

Part 3: Applications in Drug Development & Research

Distinguishing De Novo vs. Salvage Pathways

In metabolic disease and cancer research, elevated O-GlcNAcylation is a hallmark of cellular stress.

  • Problem: It is often unclear if the excess UDP-GlcNAc is coming from glucose (via GFAT) or from scavenged GlcNAc (via NAGK).

  • Solution: Treat cells with 3-O-Methyl-GlcNAc .[6] If the phenotype (e.g., hyper-O-GlcNAcylation) persists, the flux is de novo. If it is attenuated, the salvage pathway is the driver.

Kinase Assay Validation

3-O-Methyl-GlcNAc is the "gold standard" control for validating NAGK activity in lysates. Because it does not inhibit hexokinase or glucokinase, it can be used in complex tissue homogenates (like liver or pancreas) to specifically subtract NAGK activity from total sugar phosphorylation activity [3].

Part 4: Experimental Protocols

Protocol A: Determination of NAGK Specificity in Tissue Lysates

Objective: To measure Glucokinase activity without interference from NAGK using 3-O-Methyl-GlcNAc.

  • Preparation:

    • Prepare tissue homogenate (e.g., rat liver or pancreatic islets) in homogenization buffer (50 mM HEPES, 100 mM KCl, 1 mM EDTA, 5 mM DTT, pH 7.4).

    • Centrifuge at 100,000 x g for 60 min to obtain the cytosolic fraction.

  • Reagent Setup:

    • Substrate: 50 mM Glucose (for Glucokinase) or 5 mM GlcNAc (for NAGK control).

    • Inhibitor: 20 mM 3-O-Methyl-N-acetyl-D-glucosamine (Stock in water or DMSO).

    • Reaction Mix: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 5 mM ATP, 1 mM NADP+, and Glucose-6-phosphate dehydrogenase (G6PDH) coupling system.

  • Assay Execution:

    • Control Well: Lysate + Glucose + ATP. Measure NADPH generation at 340 nm.

    • Inhibition Well: Lysate + Glucose + ATP + 3-O-Methyl-GlcNAc (5 mM final) .

  • Analysis:

    • Since 3-O-Methyl-GlcNAc inhibits NAGK but not Glucokinase, any drop in activity represents NAGK cross-reactivity. In liver, this allows for the precise calculation of Glucokinase Vmax without artifactual phosphorylation of glucose by non-specific hexosamines [3].

Protocol B: Blocking GlcNAc Salvage in Cell Culture
  • Seeding: Seed HepG2 or HeLa cells at 50% confluence.

  • Treatment:

    • Add 3-O-Methyl-N-acetyl-D-glucosamine to the media at a concentration of 1–5 mM .

    • Note: High concentrations are required due to competitive kinetics against endogenous GlcNAc.

  • Labeling (Optional):

    • Co-incubate with ¹⁴C-GlcNAc (0.5 µCi/mL).

  • Readout:

    • Lyse cells after 24 hours.[7]

    • Precipitate proteins with TCA.

    • Measure radioactivity in the pellet.

    • Expected Result: >80% reduction in ¹⁴C incorporation into glycoproteins compared to vehicle control [1].

References

  • Zeitler, R., et al. (1992).[4] Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by 3-O-methyl-N-acetyl-D-glucosamine in vitro.[2][3][4][5] European Journal of Biochemistry, 204(3), 1165-1168.[2][5] Link

  • Cayman Chemical. (n.d.). 3-O-methyl-N-acetyl-D-Glucosamine Product Information. Cayman Chemical Datasheet. Link

  • Miwa, I., et al. (1994).[4] Utility of 3-O-methyl-N-acetyl-D-glucosamine, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver.[6][8] Enzyme & Protein, 48(3), 135-142.[6] Link

Sources

Foundational

Technical Whitepaper: Biological Activity and Molecular Divergence of 3-O-Methyl-GlcNAc vs. 3-O-Methyl-D-glucosamine

Executive Summary In the fields of glycobiology and metabolic engineering, methylated derivatives of hexosamines serve as critical tools for dissecting complex cellular pathways. While 3-O-Methyl-GlcNAc (3-O-Methyl-N-ace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of glycobiology and metabolic engineering, methylated derivatives of hexosamines serve as critical tools for dissecting complex cellular pathways. While 3-O-Methyl-GlcNAc (3-O-Methyl-N-acetyl-D-glucosamine) and 3-O-Methyl-D-glucosamine differ chemically by only a single N-acetyl group at the C2 position, this minor structural divergence dictates entirely distinct biological activities.

This whitepaper provides an in-depth technical analysis of these two compounds. We establish how the N-acetylation of 3-O-Methyl-GlcNAc transforms it into a potent, competitive kinase inhibitor capable of modulating embryonic development and Wnt signaling. Conversely, the absence of the N-acetyl group in 3-O-Methyl-D-glucosamine renders it enzymatically inert but highly valuable as a structural probe and affinity ligand for lectin purification.

Molecular Causality & Structural Divergence

The biological fate of these two molecules is governed by highly specific enzyme-substrate docking mechanics:

  • 3-O-Methyl-GlcNAc: The presence of the N-acetyl group is the essential pharmacophore for recognition by N-acetylglucosamine kinase (NAGK) . Once docked in the active site, the 3-O-methyl modification creates steric hindrance or prevents the necessary conformational shifts required for the transfer of the gamma-phosphate from ATP. Consequently, it acts as a highly specific competitive inhibitor[1].

  • 3-O-Methyl-D-glucosamine: Lacking the N-acetyl moiety, this compound cannot effectively dock into the hydrophobic pocket of NAGK. Instead, its specific presentation of hydroxyl groups and the C3 methyl ether makes it an ideal structural mimic of core glycans. It is heavily utilized to probe the carbohydrate-binding domains of plant and animal lectins[2], and is frequently identified as a permethylated degradation product during the structural elucidation of complex sulfated glycosaminoglycans like heparin[3].

Biological Activity Profile: 3-O-Methyl-GlcNAc (The Kinase Inhibitor)

Hexosamine Salvage Pathway Blockade

3-O-Methyl-GlcNAc is a potent modulator of the Hexosamine Biosynthetic/Salvage Pathway (HBP). In vitro studies demonstrate that it competitively inhibits NAGK with a


 value of 17 µM, while acting as a non-competitive inhibitor of N-acetylmannosamine (ManNAc) kinase with a 

of 80 µM (1)[1]. Crucially, it does not inhibit glucokinase, ensuring its metabolic effects are highly specific to the hexosamine pool rather than general glycolysis ().
Downstream Effects: Wnt Signaling and Embryogenesis

By inhibiting NAGK, 3-O-Methyl-GlcNAc prevents the conversion of salvaged GlcNAc into GlcNAc-6-Phosphate, leading to a depletion of UDP-GlcNAc. This depletion directly impairs cellular O-GlcNAcylation. In developmental models, treatment with 3-O-Methyl-GlcNAc phenocopies NAGK downregulation, resulting in the anteriorization of Xenopus embryos and severe cyclopia. Furthermore, it significantly decreases the viability of Wnt-dependent intestinal enteroids, an effect that can be causally reversed by the addition of free GlcNAc or the GSK3 inhibitor CHIR99021 (4)[4].

Pathway GlcNAc Free GlcNAc (Cytosolic) NAGK NAGK Enzyme (Active) GlcNAc->NAGK Substrate Binding GlcNAc6P GlcNAc-6-Phosphate NAGK->GlcNAc6P Phosphorylation UDPGlcNAc UDP-GlcNAc (Salvage Pool) GlcNAc6P->UDPGlcNAc Downstream Synthesis Inhibitor 3-O-Methyl-GlcNAc Inhibitor->NAGK Competitive Inhibition (Ki = 17 µM)

Hexosamine Salvage Pathway disruption via competitive NAGK inhibition by 3-O-Methyl-GlcNAc.

Biological Activity Profile: 3-O-Methyl-D-glucosamine (The Structural Probe)

Because 3-O-Methyl-D-glucosamine cannot inhibit NAGK, its utility lies in structural glycobiology.

Affinity Chromatography Ligand

When covalently attached to an agarose matrix (e.g., CH-Sepharose), 3-O-methylglucosamine serves as a highly specific affinity ligand. It is used to isolate and characterize glucose/mannose-binding lectins, such as the Vicia faba lectin (favin) and lentil lectins. The 3-O-methyl group provides a specific binding epitope that these lectins recognize with high affinity, allowing for their single-step purification from crude biological extracts (2)[2].

Structural Elucidation of Glycosaminoglycans

In analytical chemistry, 3-O-Methyl-D-glucosamine is a critical reference standard. During the methylation analysis of complex sulfated polysaccharides (like echinoderm fucans or mammalian heparin), the polymer is permethylated and hydrolyzed. The identification of 3-O-methyl-D-glucosamine fragments allows researchers to map the exact positions of sulfate esters (e.g., confirming sulfation at carbon 6) on the original polymer backbone (3)[3].

Quantitative Data Presentation

Property3-O-Methyl-GlcNAc3-O-Methyl-D-glucosamine
N-Acetylation Present (C2 position)Absent
Primary Biological Role Kinase Inhibitor (Metabolic Modulator)Structural Probe / Affinity Ligand
Target Enzyme/Protein NAGK (

= 17 µM), ManNAc Kinase (

= 80 µM)
Lectins (e.g., Favin, LCA, PSA)
Effect on Wnt Signaling Inhibitory (reduces enteroid viability)None
Primary Application Hexosamine Salvage Pathway blockadeAffinity chromatography, Glycan analysis

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems containing mandatory internal controls.

Protocol 1: In Vitro NAGK Inhibition Assay (Using 3-O-Methyl-GlcNAc)

Objective: Quantify the competitive inhibition of NAGK by 3-O-Methyl-GlcNAc. Causality & Self-Validation: To prove that the observed inhibition is specific to NAGK and not an artifact of ATP depletion or assay interference, a parallel counter-screen using Glucokinase is mandatory. 3-O-Methyl-GlcNAc potently inhibits NAGK but has zero effect on Glucokinase.

  • Enzyme Preparation: Prepare recombinant human NAGK and Glucokinase in separate reaction tubes.

  • Substrate Master Mix: Formulate a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM ATP, and varying concentrations of GlcNAc (for NAGK) or Glucose (for Glucokinase).

  • Inhibitor Titration: Add 3-O-Methyl-GlcNAc at concentrations ranging from 1 µM to 500 µM. Causality: A broad titration curve is required to accurately calculate the competitive

    
     (expected ~17 µM)[1].
    
  • Reaction Initiation & Detection: Initiate the reaction by adding the enzymes. Use a coupled enzyme assay (Pyruvate Kinase/Lactate Dehydrogenase) to measure ADP production via NADH oxidation at 340 nm.

  • Validation Check: The Glucokinase control wells must show unperturbed NADH oxidation rates. If Glucokinase is inhibited, the 3-O-Methyl-GlcNAc stock is contaminated or the assay buffer is compromised.

Protocol 2: Lectin Purification via Affinity Chromatography (Using 3-O-Methyl-D-glucosamine)

Objective: Isolate core-fucose or mannose-binding lectins (e.g., Favin) from complex biological mixtures. Causality & Self-Validation: Plant extracts contain thousands of proteins. Immobilizing 3-O-Methyl-D-glucosamine on CH-Sepharose exploits the specific carbohydrate-binding pocket of the lectin. Eluting with a competitive free sugar validates that the retention was due to specific active-site affinity, not non-specific matrix binding[2].

  • Resin Preparation: Equilibrate 3-O-methylglucosamine-derivatized CH-Sepharose[2] in binding buffer (20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 1 mM MnCl2, pH 7.4). Causality: Divalent cations (Ca2+, Mn2+) are strictly required to maintain the active conformation of the lectin's carbohydrate-binding domain.

  • Sample Loading: Load the clarified Vicia faba extract onto the column at a low flow rate (0.5 mL/min) to maximize interaction time.

  • Stringent Washing: Wash with 10 column volumes of binding buffer until the A280 of the flow-through reaches baseline. Validation Check: This confirms all non-specific proteins have been removed.

  • Competitive Elution: Elute the target lectin using binding buffer supplemented with 0.2 M free D-glucose or 3-O-Methyl-D-glucosamine. Causality: The free sugar outcompetes the immobilized ligand for the lectin's binding pocket, releasing it from the column in a highly pure state.

Workflow Extract Crude Plant Extract (Contains Mixed Proteins) Column 3-O-Methyl-D-glucosamine CH-Sepharose Resin Extract->Column Load Sample Wash Wash Phase (Removes Unbound Proteins) Column->Wash Specific Lectin Binding Elute Elution Phase (Yields Purified Lectin) Wash->Elute Competitive Sugar Addition

Affinity chromatography workflow utilizing 3-O-Methyl-D-glucosamine for lectin purification.

References

  • Zeitler R, et al. "Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by 3-O-methyl-N-acetyl-D-glucosamine in vitro." European Journal of Biochemistry. 1

  • Blume A, et al. "Developmental regulation of Wnt signaling by Nagk and the UDP-GlcNAc salvage pathway." NIH.gov.4

  • Sigma-Aldrich. "Methyl N-acetyl-α-D-glucosaminide Product Data." Sigma-Aldrich.

  • Allen AK, et al. "The chemical characterization of Favin, a lectin isolated from Vicia Faba." Journal of Biological Chemistry (via ResearchGate). 2

  • Pomin VH, et al. "Sulfated fucans from Echinoderms have a regular tetrasaccharide repeating unit defined by specific patterns of sulfation at the 0–2 and 0–4 positions." ResearchGate. 3

Sources

Exploratory

Mechanistic Interrogation of the Hexosamine Biosynthetic Pathway: The Role of 3-O-Methyl-N-acetyl-D-glucosamine

[1][2] Executive Summary 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a synthetic monosaccharide analog that serves as a precision chemical probe in glycobiology and metabolic research.[1][2][3] Unlike its struct...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a synthetic monosaccharide analog that serves as a precision chemical probe in glycobiology and metabolic research.[1][2][3] Unlike its structural relative 3-O-methyl-glucose (used to measure glucose transport), 3-O-Me-GlcNAc functions as a potent, competitive inhibitor of N-acetylglucosamine kinase (NAGK) .[1]

Its primary utility lies in decoupling the Hexosamine Biosynthetic Pathway (HBP) from the GlcNAc salvage pathway . By selectively inhibiting NAGK, 3-O-Me-GlcNAc prevents the phosphorylation of exogenous or recycled N-acetylglucosamine (GlcNAc) into GlcNAc-6-phosphate, thereby blocking its entry into the UDP-GlcNAc pool. This guide details the mechanism of action, experimental utility in distinguishing glucokinase activity, and protocols for modulating flux through the HBP.

Chemical Identity & Structural Logic

To understand the mechanism, one must first distinguish the probe from metabolizable substrates.

  • Compound Name: 3-O-Methyl-N-acetyl-D-glucosamine[1][4][2][3][5][6][7][8][9][10][11][12]

  • CAS Number: 94825-74-8[6][8][12]

  • Structural Modification: Methylation at the C3 hydroxyl group of the GlcNAc pyranose ring.

  • Metabolic Fate: The C3-methoxy group provides steric hindrance that prevents processing by downstream enzymes, but crucially, it allows binding to the active site of NAGK.

Differentiation from Similar Probes
CompoundTarget/FunctionMechanism
3-O-Me-GlcNAc NAGK Inhibitor Competes with GlcNAc at the kinase active site; blocks salvage pathway.[8]
3-O-Methyl-Glucose GLUT Transport Marker Transported by GLUTs but not metabolized; measures uptake kinetics.
PUGNAc OGA Inhibitor Inhibits O-GlcNAcase; increases global O-GlcNAc levels.
6-Diazo-5-oxo-L-norleucine (DON) GFAT Inhibitor Blocks de novo HBP entry (Glutamine analog).

Mechanism of Action: Selective Kinase Inhibition

The core mechanism of 3-O-Me-GlcNAc is the competitive inhibition of N-acetylglucosamine kinase (NAGK) (EC 2.7.1.59).

The Target: NAGK vs. Glucokinase

In mammalian cells, glucose metabolism and hexosamine metabolism rely on distinct kinases.

  • Glucokinase (GK) / Hexokinase (HK): Phosphorylates Glucose

    
     Glucose-6-Phosphate (G6P).
    
  • NAGK: Phosphorylates GlcNAc

    
     GlcNAc-6-Phosphate (GlcNAc-6-P).
    

The Specificity Problem: In certain tissues (e.g., pancreatic


-cells, liver), NAGK is highly abundant. Standard enzymatic assays for Glucokinase often suffer from interference because NAGK can exhibit low-level activity toward glucose, or impurities in substrates can lead to cross-reactivity.

The 3-O-Me-GlcNAc Solution:

  • Binding: 3-O-Me-GlcNAc binds to the catalytic site of NAGK with high affinity (

    
    ).
    
  • Inertness: It is not a substrate for Glucokinase or Hexokinase.

  • Result: It silences NAGK activity completely without affecting Glucokinase.[9] This allows for the precise measurement of glucose phosphorylation in tissues with high background NAGK activity.

Impact on the Hexosamine Biosynthetic Pathway (HBP)

The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc , the donor substrate for glycosylation (O-GlcNAc, N-glycans).

  • De Novo Pathway: Glucose

    
     Fructose-6-P 
    
    
    
    Glucosamine-6-P
    
    
    UDP-GlcNAc.
  • Salvage Pathway: Free GlcNAc (from lysosomal degradation or diet)

    
     GlcNAc-6-P 
    
    
    
    UDP-GlcNAc.

Action: By treating cells with 3-O-Me-GlcNAc, researchers specifically block the salvage arm .

  • Consequence: If the cell is deprived of glucose (starvation) or if GFAT is inhibited, the cell cannot compensate by scavenging free GlcNAc. This creates a controlled depletion of the UDP-GlcNAc pool, reducing downstream O-GlcNAcylation and sialylation (via the related inhibition of ManNAc kinase).

Visualization: Pathway Blockade

The following diagram illustrates the entry points of Glucose and GlcNAc into the HBP and the specific blockade imposed by 3-O-Me-GlcNAc.

HBP_Mechanism Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase GlcNAc_Exo Exogenous GlcNAc GlcNAc6P GlcNAc-6-P GlcNAc_Exo->GlcNAc6P NAGK F6P Fructose-6-P G6P->F6P F6P->GlcNAc6P GFAT (Rate Limiting) UDPGlcNAc UDP-GlcNAc (Donor Pool) GlcNAc6P->UDPGlcNAc OGlcNAc Protein O-GlcNAcylation UDPGlcNAc->OGlcNAc OGT Inhibitor 3-O-Me-GlcNAc Inhibitor->GlcNAc_Exo Competes (Ki ~17uM)

Figure 1: 3-O-Me-GlcNAc competitively inhibits NAGK, severing the salvage pathway link to the UDP-GlcNAc pool.

Experimental Protocols

Protocol A: The "NAGK-Silenced" Glucokinase Assay

Objective: To accurately measure Glucokinase (GK) activity in pancreatic islet lysates without interference from NAGK.

Reagents:

  • Buffer: 50 mM HEPES-TEA (pH 7.4), 100 mM KCl, 1 mM MgCl2.

  • Substrates: Glucose (varying concentrations: 0.5 mM to 100 mM), ATP (5 mM).

  • Coupling System: G6PDH (1 U/mL) + NADP+ (0.5 mM).

  • Inhibitor: 3-O-Methyl-N-acetyl-D-glucosamine (Stock: 100 mM in water).

Workflow:

  • Preparation: Homogenize pancreatic islets or liver tissue in lysis buffer. Centrifuge at 12,000 x g for 10 min to clear debris.

  • Blanking: Prepare a control reaction lacking glucose to assess background NADPH generation.

  • Inhibitor Addition: Add 3-O-Me-GlcNAc to the reaction mix at a final concentration of 5 mM .

    • Rationale: This concentration is >100x the

      
       for NAGK, ensuring >99% inhibition, while having zero effect on GK (
      
      
      
      for glucose ~8 mM).
  • Reaction Start: Initiate with ATP.

  • Measurement: Monitor absorbance at 340 nm (NADPH production) at 30°C for 30 minutes.

  • Calculation:

    
     represents pure GK activity. Without the inhibitor, NAGK activity (phosphorylating trace GlcNAc or non-specific hexoses) would inflate the low-glucose readings, artificially lowering the calculated Hill coefficient (
    
    
    
    ).
Protocol B: Metabolic Flux Blockade (Sialic Acid/GlcNAc)

Objective: To determine if a cellular phenotype is driven by de novo synthesis or scavenger uptake of hexosamines.

Workflow:

  • Culture: Seed cells (e.g., CHO, HEK293) in glucose-containing media.

  • Treatment: Treat cells with 20 mM 3-O-Me-GlcNAc for 24-48 hours.

    • Note: High concentrations are required intracellularly to outcompete endogenous GlcNAc recycling from lysosomal turnover.

  • Challenge: Co-treat with or without exogenous GlcNAc (5 mM).

  • Readout:

    • Western Blot: Probe for O-GlcNAc (antibody RL2 or CTD110.6).

    • Lectin Blot: Use Wheat Germ Agglutinin (WGA) or SNA-1 to measure sialylation.

  • Interpretation:

    • If 3-O-Me-GlcNAc reduces the signal despite GlcNAc supplementation, the salvage pathway is successfully blocked.

    • This confirms that the cells are forced to rely solely on GFAT and glucose flux.

Quantitative Data Summary: Kinase Specificity

The following table summarizes the inhibition constants (


) of 3-O-Me-GlcNAc against relevant metabolic kinases, demonstrating its high selectivity.
EnzymeSubstrateInhibition Type

(Inhibition Constant)
N-Acetylglucosamine Kinase (NAGK) GlcNAcCompetitive 17 µM
N-Acetylmannosamine Kinase (MNK) ManNAcNon-Competitive80 µM
Glucokinase (GK) GlucoseNoneNo Inhibition (> 10 mM)
Hexokinase (HK) GlucoseNoneNo Inhibition

Data Source: Derived from kinetic characterization in rat liver extracts (Miwa et al., 1994; Zeitler et al., 1992).

References

  • Miwa, I., et al. (1994). "Utility of 3-O-methyl-N-acetyl-D-glucosamine, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver."[2][13] Enzyme & Protein, 48(3), 135-142.[7][9][13] Link

  • Zeitler, R., et al. (1992). "Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by 3-O-methyl-N-acetyl-D-glucosamine in vitro." European Journal of Biochemistry, 204(3), 1165-1168.[4][6] Link

  • Hinderlich, S., et al. (2000). "Molecular cloning and characterization of N-acetylglucosamine kinase." European Journal of Biochemistry, 267(11), 3301-3308. Link

  • Cayman Chemical. "3-O-methyl-N-acetyl-D-Glucosamine Product Information." Link

Sources

Foundational

Technical Guide: Methylated Amino Sugars in Bacterial Lipopolysaccharides

The following is an in-depth technical guide on Methylated Amino Sugars in Bacterial Lipopolysaccharides , designed for researchers and drug development professionals. Biosynthesis, Structural Analysis, and Clinical Impl...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on Methylated Amino Sugars in Bacterial Lipopolysaccharides , designed for researchers and drug development professionals.

Biosynthesis, Structural Analysis, and Clinical Implications

Executive Summary

Methylated amino sugars within bacterial lipopolysaccharides (LPS) represent a critical, yet often overlooked, determinant of bacterial virulence, serological specificity, and antimicrobial resistance. Unlike the conserved Lipid A backbone, these highly specialized residues—such as 4-amino-4,6-dideoxy-2-O-methyl-D-mannose (Methyl-Perosamine) found in Vibrio cholerae—function as hyper-variable epitopes that drive immune evasion.

This guide provides a technical deep-dive into the chemical biology of these residues, detailing the enzymatic machinery responsible for their biosynthesis, the GC-MS workflows required for their unambiguous identification, and their impact on vaccine design and serotype switching (e.g., the Ogawa-Inaba switch).

Structural Chemistry & Biological Function[1]

Methylated amino sugars are typically found in the O-antigen (O-polysaccharide) region of the LPS, the outermost domain exposed to the host immune system.

2.1 Chemical Classification

These residues differ from standard monosaccharides by two key modifications:

  • Deoxygenation/Amination: Replacement of hydroxyl groups with amino groups (often at C3 or C4).

  • O-Methylation: Enzymatic transfer of a methyl group (from S-adenosylmethionine, SAM) to a hydroxyl group, creating a stable ether linkage.

Key Example: The Vibrio cholerae O1 Antigen The immunodominant sugar in the Vibrio cholerae O1 serotype is perosamine (4-amino-4,6-dideoxy-D-mannose).

  • Ogawa Serotype: The terminal perosamine is 2-O-methylated .[1]

  • Inaba Serotype: The terminal perosamine is non-methylated .[2]

  • Significance: This single methyl group alters the steric and electrostatic surface of the bacterium, allowing the Inaba strain to evade antibodies raised against the Ogawa strain (and vice versa, though Inaba is less immunogenic).

2.2 Functional Impact
  • Immune Evasion: The methyl group acts as a conformational lock, defining the specific epitope recognized by IgG/IgA. Loss or gain of methylation (via mutation in methyltransferases) drives serotype conversion during epidemics.

  • Hydrophobicity: Methylation increases the lipophilicity of the O-antigen, potentially affecting membrane permeability and resistance to cationic antimicrobial peptides (CAMPs) and bile salts.

Biosynthetic Signaling & Enzymology

The biosynthesis of methylated amino sugars involves a complex interplay of cytosolic nucleotide-sugar synthesis and membrane-associated modification. The pathway for GDP-4-amino-4,6-dideoxy-2-O-methyl-D-mannose serves as the paradigm.

3.1 Pathway Logic
  • Activation: D-Mannose is activated to GDP-Mannose.

  • Dehydration: Oxidation at C4 and deoxygenation at C6 yielding a keto-intermediate.

  • Transamination: Introduction of the amino group at C4.

  • Methylation: The critical step, catalyzed by a specific SAM-dependent methyltransferase (e.g., WbeT in V. cholerae).

3.2 Visualization: Biosynthetic Pathway

The following diagram illustrates the enzymatic flow from the cytosolic precursor to the methylated O-antigen unit.

Biosynthesis GDP_Man GDP-Mannose GMD GMD (Dehydratase) GDP_Man->GMD GDP_Keto GDP-4-keto-6-deoxy-Man Per_Syn Perosamine Synthase GDP_Keto->Per_Syn GDP_Per GDP-Perosamine (4-amino-4,6-dideoxy-Man) Lipid_Linked Undecaprenyl-PP-Glycan (Nascent O-Antigen) GDP_Per->Lipid_Linked Glycosyltransferases (Wbe Genes) WbeT WbeT (Methyltransferase) Lipid_Linked->WbeT + SAM Methyl_Ag Methylated O-Antigen (Ogawa Serotype) GMD->GDP_Keto Per_Syn->GDP_Per WbeT->Methyl_Ag 2-O-Methylation Mutation Mutation (Inaba Switch) Mutation->WbeT Inactivates

Caption: Biosynthesis of the methylated O-antigen determinant in V. cholerae. WbeT catalyzes the terminal methylation step.[2]

Analytical Methodologies: GC-MS Profiling

Detecting methylated amino sugars requires a modified Glycosyl Linkage Analysis workflow. Standard protocols often degrade amino sugars or fail to distinguish natural methylation from analytical methylation.

4.1 The Challenge of Amino Sugars
  • Acid Stability: The N-glycosidic bond is highly resistant to acid hydrolysis, requiring stronger conditions (e.g., 4M HCl) which can degrade neutral sugars.

  • Differentiation: In standard methylation analysis (linkage), all free hydroxyls are methylated using CH₃I. This masks the native methyl groups.

    • Solution: Use Deuterated Methyl Iodide (CD₃I) for the analytical permethylation step. Native methyls will appear as -OCH₃ (Mass 31), while analytical methyls appear as -OCD₃ (Mass 34).

4.2 Step-by-Step Protocol: Modified Alditol Acetate Method

Objective: Quantify naturally methylated amino sugars.

StepProcedureCritical Technical Note
1. Hydrolysis 4M HCl, 100°C, 4-6 hours.Stronger acid is required to cleave the amino-sugar glycosidic bond. Neutral sugars may degrade; perform parallel mild hydrolysis (2M TFA) if needed.
2. N-Acetylation Resuspend in sat. NaHCO₃, add Acetic Anhydride.Essential. Converts free amines (-NH₂) to acetamides (-NHAc) to prevent adsorption to resins and ensure proper reduction.
3. Reduction Add NaBD₄ (Sodium Borodeuteride).[3]Reduces the aldehyde C1 to an alcohol. Use deuterated reductant to tag C1 for mass spec identification.
4. O-Acetylation Pyridine + Acetic Anhydride (1:1), 100°C, 30 min.Acetylates all free hydroxyl groups (including those that were not naturally methylated).
5. GC-MS Inject on non-polar column (e.g., DB-5ms or SP-2380).Look for retention time shifts and specific mass fragments.
4.3 Visualization: Analytical Workflow

GCMS_Workflow LPS Purified LPS (Ogawa/Inaba) Hydrolysis Step 1: Strong Acid Hydrolysis (4M HCl, 100°C) LPS->Hydrolysis NAc Step 2: N-Acetylation (Ac2O / NaHCO3) Hydrolysis->NAc Protect Amine Red Step 3: Reduction (NaBD4) NAc->Red Open Ring OAc Step 4: O-Acetylation (Ac2O / Pyridine) Red->OAc Derivatize OH GCMS GC-MS Analysis (EI Mode) OAc->GCMS Data Mass Spectrum Interpretation: Look for m/z shifts (+14 Da for Methyl) GCMS->Data

Caption: Optimized GC-MS workflow for detecting methylated amino sugars, highlighting the critical N-acetylation step.

Clinical & Drug Development Implications
5.1 The Ogawa-Inaba Switch

The conversion between Ogawa (methylated) and Inaba (non-methylated) serotypes is a classic example of epigenetic-like variation driven by genetics.

  • Mechanism: A mutation (often a premature stop codon or SNP) in the wbeT gene inactivates the methyltransferase.[2]

  • Epidemiology: During a cholera outbreak, host immunity develops against the dominant serotype (e.g., Ogawa).[4] This creates selective pressure favoring the Inaba mutant, which lacks the methylated epitope and escapes neutralization.

  • Vaccine Strategy: Modern oral cholera vaccines (e.g., Shanchol, Euvichol) are bivalent , containing both Ogawa and Inaba whole cells to ensure broad coverage regardless of the methylation status of the circulating strain.

5.2 Methyltransferases as Drug Targets

Since the methylation of LPS sugars is often linked to virulence and biofilm formation, the specific methyltransferases (like WbeT or those in Mycobacteria MGLP synthesis) are potential drug targets.

  • Inhibitor Design: S-adenosylhomocysteine (SAH) analogues or transition-state mimics of the SAM-transfer reaction.

  • Therapeutic Goal: "Anti-virulence" therapy—stripping the bacteria of their protective methyl coat to render them susceptible to the host immune system or antibiotics.

References
  • Molecular Basis of the Toxigenic Vibrio cholerae O1 Serotype Switch . Journal of Bacteriology. [Link]

  • Biosynthesis of a rare di-N-acetylated sugar in the lipopolysaccharides of Pseudomonas aeruginosa . Journal of Biological Chemistry. [Link]

  • Lipopolysaccharides: Structure, function and bacterial identifications . OCL Journal. [Link]

  • Occurrence of 2-O-methyl-N-(3-deoxy-L-glycero-tetronyl)-D-perosamine in LPS from Ogawa . Biochemical and Biophysical Research Communications. [Link]

  • Glycosyl linkage (methylation) analysis of polysaccharides . Technical Guide. [Link]

Sources

Exploratory

3-O-Methyl-D-glucosamine CAS 94825-74-8 literature review

PART 1: EXECUTIVE TECHNICAL SUMMARY 3-O-Methyl-N-acetyl-D-glucosamine (CAS 94825-74-8), often abbreviated as 3-O-Me-GlcNAc , is a synthetic monosaccharide analogue and a precision metabolic probe. Unlike its glucose coun...

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EXECUTIVE TECHNICAL SUMMARY

3-O-Methyl-N-acetyl-D-glucosamine (CAS 94825-74-8), often abbreviated as 3-O-Me-GlcNAc , is a synthetic monosaccharide analogue and a precision metabolic probe. Unlike its glucose counterpart (3-O-methyl-glucose) which targets glucose transport (GLUT), this N-acetylated derivative specifically targets the hexosamine salvage pathway .

Its primary utility lies in its ability to act as a competitive inhibitor of N-acetylglucosamine kinase (NAGK) while remaining inert toward Glucokinase (GK). This selectivity allows researchers to chemically "silence" NAGK activity in complex tissue homogenates (such as liver or pancreatic islets), enabling the accurate quantification of Glucokinase—a critical step in diabetes and metabolic disease research. Furthermore, by blocking the phosphorylation of GlcNAc, it serves as a potent tool to modulate the intracellular pool of UDP-GlcNAc, thereby influencing hyaluronan biosynthesis and protein O-GlcNAcylation.

PART 2: CHEMICAL PROFILE & PROPERTIES

PropertySpecification
Chemical Name 2-acetamido-2-deoxy-3-O-methyl-D-glucopyranose
CAS Number 94825-74-8
Synonyms 3-O-Methyl-GlcNAc; 3-O-Methyl-N-acetylglucosamine
Molecular Formula C₉H₁₇NO₆
Molecular Weight 235.23 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, and DMF; sparingly soluble in ethanol.
Stability Stable at -20°C for >2 years. Hygroscopic.
Purity Standard ≥95% (HPLC/NMR) for enzymatic assays.

PART 3: MECHANISM OF ACTION

Selective Kinase Inhibition (The "Metabolic Filter")

In mammalian tissues, glucose phosphorylation is catalyzed by Hexokinases (I-IV). However, N-acetylglucosamine kinase (NAGK) can also phosphorylate glucose, albeit with lower affinity. In tissues with high NAGK expression (e.g., liver, gastric mucosa), this "background" phosphorylation interferes with the specific measurement of Glucokinase (Hexokinase IV).

  • Target: N-acetylglucosamine Kinase (NAGK).[1][2][3][4]

  • Mode: Competitive Inhibition (with respect to GlcNAc substrate).[1][2][5]

  • Inhibition Constant (

    
    ):  ~17 µM (Rat Liver NAGK).[1][2][5]
    
  • Selectivity: It acts as a non-competitive inhibitor of N-acetylmannosamine kinase (

    
     ≈ 80 µM) and does not inhibit  Glucokinase.[2]
    
Interference with Glycosylation Pathways

By inhibiting NAGK, 3-O-Me-GlcNAc prevents the entry of exogenous GlcNAc into the hexosamine biosynthetic pathway (HBP).

  • Blockade: GlcNAc

    
     GlcNAc-6-P.
    
  • Consequence: Depletion of the UDP-GlcNAc pool derived from the salvage pathway. This reduction downstream affects Hyaluronan Synthases (HAS) and O-GlcNAc Transferases (OGT) , which rely on high concentrations of UDP-GlcNAc.

MetabolicBlockade GlcNAc_Ex Exogenous GlcNAc NAGK NAGK (Enzyme) GlcNAc_Ex->NAGK Substrate GlcNAc6P GlcNAc-6-P NAGK->GlcNAc6P Blocked Inhibitor 3-O-Me-GlcNAc (CAS 94825-74-8) Inhibitor->NAGK Competitive Inhibition (Ki 17µM) GK Glucokinase Inhibitor->GK No Effect UDP_GlcNAc UDP-GlcNAc (Donor Pool) GlcNAc6P->UDP_GlcNAc Hyaluronan Hyaluronan Synthesis UDP_GlcNAc->Hyaluronan Glycosylation Protein O-GlcNAcylation UDP_GlcNAc->Glycosylation Glucose Glucose Glucose->GK G6P Glucose-6-P GK->G6P Active

Figure 1: Mechanism of Action. 3-O-Me-GlcNAc selectively blocks the NAGK-mediated salvage pathway without disrupting glycolysis (Glucokinase activity).

PART 4: APPLICATIONS IN DRUG DEVELOPMENT

Diabetes & Metabolic Disease Research
  • Application: Accurate phenotyping of pancreatic islet function.

  • Protocol Insight: When assaying Glucokinase in islet homogenates, standard assays often overestimate activity due to NAGK interference. Adding 1–5 mM 3-O-Me-GlcNAc to the assay buffer completely suppresses NAGK, yielding a "pure" Glucokinase signal. This is vital for screening GK activators (GKAs).

Oncology (Hyaluronan Inhibition)
  • Application: Reducing tumor microenvironment density.

  • Mechanism: Many solid tumors overexpress Hyaluronan (HA) to create a protective, high-pressure niche. 3-O-Me-GlcNAc can starve the tumor cells of UDP-GlcNAc (via the salvage pathway), reducing HA production and potentially sensitizing the tumor to chemotherapy.

Glycobiology Probes
  • Application: Metabolic flux analysis.

  • Usage: Used as a negative control to distinguish between de novo hexosamine synthesis (from Glucose) and salvage pathway contribution (from GlcNAc).

PART 5: EXPERIMENTAL PROTOCOLS

Protocol A: Chemical Synthesis (Protection-Methylation Route)

Rationale: Direct methylation of GlcNAc is non-selective. We must protect the C1, C4, and C6 positions.

Materials: N-Acetylglucosamine (GlcNAc), Benzaldehyde dimethyl acetal, Benzyl alcohol, Sodium hydride (NaH), Methyl iodide (MeI).

  • Glycosidation (Protection of C1):

    • React GlcNAc with Benzyl alcohol in the presence of HCl gas or Acetyl Chloride.

    • Product: Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside.[6]

  • Acetal Formation (Protection of C4, C6):

    • Treat the intermediate with Benzaldehyde dimethyl acetal and catalytic p-TsOH in DMF.

    • Product: Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside.

  • Selective Methylation (Targeting C3):

    • Dissolve the protected sugar in dry DMF at 0°C.

    • Add NaH (1.2 eq) followed by MeI (1.1 eq). Stir for 2 hours.

    • Note: The C3-OH is the only free hydroxyl group, ensuring regioselectivity.

  • Deprotection (Global):

    • Step 1: Acid hydrolysis (60% Acetic Acid, 60°C) to remove the benzylidene group.

    • Step 2: Hydrogenolysis (H₂/Pd-C) to remove the benzyl glycoside.

    • Final Product:3-O-Methyl-N-acetyl-D-glucosamine .[1][2][3][4][5][6]

  • Purification: Recrystallize from Ethanol/Ether. Verify by ¹H-NMR (Look for methoxy singlet at ~3.4 ppm).

Protocol B: Enzymatic Assay for Glucokinase (with NAGK suppression)

Rationale: To measure GK activity in liver extracts without NAGK interference.

Reagents:

  • Buffer: 50 mM HEPES-TEA (pH 7.4), 100 mM KCl, 1 mM MgCl₂, 1 mM DTT.

  • Substrate: 100 mM Glucose (High Km for GK).

  • Coupling System: G6PDH (1 U/mL) + NADP⁺ (0.5 mM).

  • Inhibitor: 5 mM 3-O-Methyl-N-acetyl-D-glucosamine .

Workflow:

  • Prepare tissue homogenate (Liver/Islets) and centrifuge (12,000 x g, 20 min).

  • Aliquot supernatant into a UV-transparent microplate.

  • Add Reaction Mix containing the Inhibitor .

  • Monitor absorbance at 340 nm (formation of NADPH) at 30°C for 30 mins.

  • Control: Run a parallel assay with 0.5 mM Glucose (measures Low Km Hexokinases) to subtract background.

SynthesisWorkflow Start Start: N-Acetylglucosamine (GlcNAc) Step1 1. Benzyl Glycosidation (Protects C1-OH) Start->Step1 Step2 2. Benzylidene Acetal (Protects C4/C6-OH) Step1->Step2 Step3 3. Methylation (NaH/MeI) (Targets free C3-OH) Step2->Step3 Critical Step Step4 4. Acid Hydrolysis (Removes Benzylidene) Step3->Step4 Step5 5. Hydrogenolysis (Pd/C) (Removes Benzyl group) Step4->Step5 End Final: 3-O-Me-GlcNAc (CAS 94825-74-8) Step5->End

Figure 2: Synthetic route for the regioselective production of 3-O-Me-GlcNAc.

PART 6: REFERENCES

  • Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by 3-O-methyl-N-acetyl-D-glucosamine in vitro. Zeitler R, Giannis A, Danneschewski S, et al.[1][2][5] (1992).[1][2] European Journal of Biochemistry.

  • Utility of 3-O-methyl-N-acetyl-D-glucosamine, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver. Miwa I, Murata T, Okuda J. (1994). Enzyme & Protein.[2][7][8][9][10]

  • Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. Kultti A, et al. (2010). Journal of Biological Chemistry.

  • Cayman Chemical Product Data: 3-O-methyl-N-acetyl-D-Glucosamine. Cayman Chemical.[1][3][5][6] (Accessed 2023).

Sources

Foundational

Precision Dissection of the Hexosamine Biosynthetic Pathway: A Guide to Methylated Glucosamine Analogs

This guide details the technical application of methylated glucosamine analogs for dissecting the Hexosamine Biosynthetic Pathway (HBP). Unlike isotopic tracers ( or ) which track metabolic fate, methylated analogs prima...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of methylated glucosamine analogs for dissecting the Hexosamine Biosynthetic Pathway (HBP). Unlike isotopic tracers (


 or 

) which track metabolic fate, methylated analogs primarily function as mechanistic probes —acting as specific transport substrates or metabolic inhibitors to isolate pathway fluxes.

Executive Summary

The Hexosamine Biosynthetic Pathway (HBP) is a critical nutrient-sensing node, diverting 2–5% of glucose flux to synthesize UDP-N-acetylglucosamine (UDP-GlcNAc), the donor for O-GlcNAcylation. Dissecting this pathway is challenging due to the convergence of de novo synthesis (from Glucose) and the salvage pathway (from GlcNAc).

Methylated glucosamine analogs provide a chemical biology toolkit to uncouple these inputs. By chemically blocking specific hydroxyl groups (e.g., 3-O-methylation) or the anomeric position (e.g., Methyl-


-D-glucoside), researchers can selectively inhibit enzymes or isolate transport mechanisms without downstream metabolism. This guide outlines the use of 3-O-methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc)  as a kinase inhibitor and Methyl-

-D-glucosaminide
as a transport probe.

The Methylated Analog Toolkit

These analogs are chemically modified to prevent phosphorylation or glycosidic bond hydrolysis, effectively creating "metabolic dead-ends" or specific inhibitors.

Table 1: Key Methylated Analogs & Mechanisms
AnalogChemical StructurePrimary TargetMechanism of ActionApplication
3-O-Methyl-GlcNAc 3-O-methyl-N-acetyl-D-glucosamineNAGK (N-acetylglucosamine kinase)Competitive Inhibitor. Blocks phosphorylation of GlcNAc at C6.Blocking the Salvage Pathway to measure de novo HBP flux contribution.
Methyl-

-D-glucosaminide
Methyl-2-amino-2-deoxy-

-D-glucopyranoside
SGLT / PTS (Transport Systems)Transport Substrate. Transported by Na+-dependent systems but not metabolized.Distinguishing Active Transport (SGLT) from Facilitative Diffusion (GLUT).
1-Methyl-GlcNAc Methyl-N-acetyl-

-D-glucosaminide
Hexosaminidases Hydrolysis Resistant. Mimics the glycosidic bond but resists cleavage.Probing lysosomal vs. cytosolic turnover of GlcNAc conjugates.

Mechanistic Pathways & Inhibition Logic

To use these analogs effectively, one must understand where they intercept the HBP. The diagram below illustrates the HBP structure and the specific interference points of methylated analogs.

Diagram 1: HBP Flux and Methylated Analog Interference

HBP_Pathway cluster_legend Legend Glucose Glucose (Extracellular) Glc6P Fructose-6-P Glucose->Glc6P Glycolysis GlcNAc_Ex GlcNAc (Extracellular) GlcNAc6P GlcNAc-6-P GlcNAc_Ex->GlcNAc6P Salvage (NAGK) GlcN6P Glucosamine-6-P Glc6P->GlcN6P De Novo (GFAT) GlcN6P->GlcNAc6P GNA1 GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PGM3 UDP_GlcNAc UDP-GlcNAc (Donor Substrate) GlcNAc1P->UDP_GlcNAc AGX1 GFAT GFAT (Rate Limiting) NAGK NAGK (Salvage Kinase) AGX1 AGX1/UAP1 MeGlcNAc 3-O-Methyl-GlcNAc (Inhibitor) MeGlcNAc->NAGK Inhibits (Ki ~17µM) MeGlcN Methyl-α-D-glucosaminide (Transport Probe) MeGlcN->GlcNAc_Ex Competes for SGLT Transport key Green Hexagon = Methylated Analog Red Line = Inhibition/Competition

Caption: The Hexosamine Biosynthetic Pathway (HBP) showing De Novo vs. Salvage routes. 3-O-Methyl-GlcNAc specifically blocks the NAGK-mediated salvage pathway, isolating the GFAT-dependent flux.

Experimental Protocols

Protocol A: Isolating De Novo Flux via Salvage Inhibition

This protocol uses 3-O-Methyl-GlcNAc to eliminate the variable contribution of scavenged GlcNAc, allowing precise measurement of glucose-driven HBP flux.

Materials:

  • Cell line of interest (e.g., Chondrocytes, Cancer lines).

  • 3-O-Methyl-N-acetyl-D-glucosamine (Purity >95%).[1]

  • [U-

    
    C
    
    
    
    ]-Glucose (as the tracer).[2]
  • LC-MS/MS system (e.g., Triple Quadrupole).

Workflow:

  • Pre-conditioning: Starve cells of glucose/serum for 1 hour to normalize metabolic baselines.

  • Inhibitor Treatment: Treat experimental group with 5 mM 3-O-Methyl-GlcNAc for 2 hours.

    • Rationale: This concentration saturates intracellular NAGK (Ki

      
       17 µM) without affecting Hexokinase or Glucokinase, ensuring glycolysis remains intact [1].
      
  • Labeling: Introduce medium containing 10 mM [U-

    
    C
    
    
    
    ]-Glucose + 5 mM 3-O-Methyl-GlcNAc. Incubate for 0.5–4 hours.
  • Extraction: Rapidly wash cells with ice-cold PBS. Quench metabolism with 80% MeOH (-80°C).

  • Analysis: Quantify UDP-GlcNAc (M+6) enrichment via LC-MS.

    • Interpretation: In the presence of the inhibitor, any unlabeled UDP-GlcNAc (M+0) arises solely from pre-existing pools, not from scavenged GlcNAc. The rate of M+6 appearance represents pure de novo flux.

Protocol B: Transport Specificity Assay (SGLT vs. GLUT)

This protocol uses Methyl-


-D-glucosaminide  (

-MG) to determine if glucosamine uptake is driven by Sodium-Glucose Linked Transporters (SGLT) or Glucose Transporters (GLUT).

Workflow:

  • Buffer Prep: Prepare Buffer A (Sodium-containing Krebs-Ringer) and Buffer B (Choline-substituted, Sodium-free).

  • Tracer: Use [

    
    C]-Methyl-
    
    
    
    -D-glucosaminide (if available) or compete unlabeled
    
    
    -MG against [
    
    
    H]-Glucosamine.
  • Uptake Assay:

    • Condition 1: Buffer A + [

      
      H]-Glucosamine.
      
    • Condition 2: Buffer A + [

      
      H]-Glucosamine + 10 mM Unlabeled 
      
      
      
      -MG.
    • Condition 3: Buffer B (Na-free) + [

      
      H]-Glucosamine.
      
  • Calculation:

    • Uptake in Condition 3 represents GLUT-only transport (SGLT requires Na+).

    • The difference between Condition 1 and Condition 2 represents the fraction of uptake mediated by systems sensitive to methylated analogs (typically SGLT/active transport) [2].

Data Analysis & Workflow Decision Tree

When designing an HBP study, choosing the right methylated analog depends on whether the goal is Flux Quantification or Mechanism Elucidation .

Diagram 2: Experimental Decision Tree

Workflow_Decision Start Goal: HBP Analysis Q1 Are you distinguishing Transport vs. Metabolism? Start->Q1 Branch_Transport Transport Analysis Q1->Branch_Transport Transport Branch_Metabolism Metabolic Flux Analysis Q1->Branch_Metabolism Flux/Enzymes Step_Trans_1 Use Methyl-α-D-glucosaminide Branch_Transport->Step_Trans_1 Step_Met_1 Use 3-O-Methyl-GlcNAc Branch_Metabolism->Step_Met_1 Step_Trans_2 Compare Na+ vs. Choline Buffer Step_Trans_1->Step_Trans_2 Result_Trans Result: SGLT vs GLUT contribution Step_Trans_2->Result_Trans Step_Met_2 Co-incubate with 13C-Glucose Step_Met_1->Step_Met_2 Result_Met Result: Pure De Novo Flux Rate (Salvage Excluded) Step_Met_2->Result_Met

Caption: Decision matrix for selecting the appropriate methylated analog based on experimental goals (Transport kinetics vs. Metabolic flux isolation).

Critical Considerations (Self-Validation)

To ensure Scientific Integrity , the following controls must be included:

  • Specificity Check: 3-O-Methyl-GlcNAc is highly specific for NAGK but can weakly inhibit Hexokinase at very high concentrations (>20 mM). Always perform a dose-response curve (1–10 mM) to ensure glucose phosphorylation (glycolysis) is not suppressed [3].

  • Transport Competition: Methylated analogs may compete for GLUT transporters. If using 3-O-Me-GlcNAc, verify that it does not significantly reduce glucose uptake itself, or correct for this by measuring glucose consumption rates in the media.

  • Purity: Commercial preparations of methylated sugars can contain trace amounts of the parent sugar. Use LC-MS to verify the absence of unmodified GlcNAc in your inhibitor stock, as this would contaminate the salvage pathway you intend to block.

References

  • Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by 3-O-methyl-N-acetyl-D-glucosamine in vitro. Source: European Journal of Biochemistry (1992).[3] URL:[Link]

  • Glycoside Binding and Translocation in Na+-Dependent Glucose Cotransporters: Comparison of SGLT1 and SGLT3. Source: ResearchGate / American Physiological Society. URL:[Link]

  • Utility of 3-O-methyl-N-acetyl-D-glucosamine, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase. Source: Enzyme Protein (1994). URL:[Link]

  • First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart. Source: Journal of Biological Chemistry (2020). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Investigating the In Vitro Inhibitory Effects of Glucosamine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: A-Glucosamine and its Analogs as Modulators of Cellular Metabolism Glucosamine, an amino sugar, is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A-Glucosamine and its Analogs as Modulators of Cellular Metabolism

Glucosamine, an amino sugar, is a fundamental building block for the biosynthesis of a wide array of macromolecules, including glycoproteins, glycolipids, and glycosaminoglycans. It primarily enters cellular metabolism through the Hexosamine Biosynthesis Pathway (HBP), leading to the formation of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This activated sugar is a critical substrate for N-linked and O-linked glycosylation, post-translational modifications that profoundly impact protein folding, stability, and function.[1]

Given their central role in these processes, glucosamine and its derivatives have garnered significant interest as tools to probe and modulate cellular functions. While D-glucosamine and N-acetyl-D-glucosamine (GlcNAc) are commonly studied for their effects on cellular pathways, synthetic analogs offer more targeted approaches to dissect specific enzymatic steps.

This guide provides a comprehensive overview of in vitro assays to characterize the inhibitory potential of glucosamine and its derivatives. We will focus on established protocols for well-characterized compounds like D-glucosamine and the specific inhibitor 3-O-Methyl-N-acetyl-D-glucosamine. Furthermore, we will present a strategic framework for investigating the biological activities of lesser-known derivatives, such as 3-O-Methyl-D-glucosamine , by leveraging these established methods.

The following sections will delve into the mechanisms of action of these compounds, provide detailed step-by-step protocols for key in vitro assays, and offer guidance on data interpretation, empowering researchers to effectively utilize these powerful chemical probes.

Mechanism of Action: Targeting the Hexosamine Biosynthesis Pathway and Beyond

The biological effects of glucosamine and its analogs are multifaceted, primarily revolving around their entry into and perturbation of the Hexosamine Biosynthesis Pathway (HBP).

D-Glucosamine and N-acetyl-D-glucosamine (GlcNAc)
  • D-Glucosamine: Enters the HBP after being phosphorylated by hexokinase to glucosamine-6-phosphate. High concentrations of D-glucosamine can compete with glucose for hexokinase, thereby inhibiting glycolysis.[2] This influx into the HBP increases the pool of UDP-GlcNAc, which can lead to altered protein glycosylation and cellular signaling.[3][4]

  • N-acetyl-D-glucosamine (GlcNAc): Can also be utilized by the HBP salvage pathway. It is phosphorylated by N-acetylglucosamine kinase (NAGK) to N-acetylglucosamine-6-phosphate.

3-O-Methyl-N-acetyl-D-glucosamine: A Specific Kinase Inhibitor

This synthetic derivative is a potent and specific inhibitor of N-acetylglucosamine kinase (NAGK).[5][6][7] By blocking the phosphorylation of GlcNAc, it effectively shuts down the salvage pathway of the HBP. This specificity makes it an excellent tool for dissecting the roles of the de novo versus the salvage pathways in cellular processes. It has been shown to be a competitive inhibitor of N-acetylglucosamine kinase with a Ki of 17 µM in rat liver.[6][8]

3-O-Methyl-D-glucosamine: A Compound for Investigation

The specific mechanism of action for 3-O-Methyl-D-glucosamine is not well-documented in publicly available literature. Based on its structure, two primary hypotheses can be formulated for its investigation:

  • Inhibition of Glucose Transport: Similar to its non-aminated counterpart, 3-O-Methyl-D-glucose, it may act as a competitive inhibitor of glucose transporters (GLUTs). The methyl group at the 3-position would likely prevent its metabolism, making it a useful tool to study glucose uptake independent of downstream metabolic events.[9]

  • Modulation of the Hexosamine Biosynthesis Pathway: If transported into the cell, it could potentially interact with hexokinase or other enzymes in the HBP. However, the 3-O-methyl modification might hinder its recognition and processing by these enzymes, potentially leading to inhibitory effects.

The protocols outlined in this guide provide a robust framework for testing these hypotheses.

Visualizing the Hexosamine Biosynthesis Pathway and Points of Inhibition

The following diagram illustrates the key steps of the Hexosamine Biosynthesis Pathway and highlights the points of action for various glucosamine derivatives.

HBP_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK F6P Fructose-6-Phosphate G6P->F6P GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-Phosphate GlcN6P->GlcNAc6P GNA1 GlcNAc1P GlcNAc-1-Phosphate GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1/AGX1 Glycosylation Protein Glycosylation (N-linked & O-linked) UDPGlcNAc->Glycosylation D_Glucosamine D-Glucosamine D_Glucosamine->GlcN6P HK N_Acetyl_Glucosamine N-Acetyl-D-glucosamine (GlcNAc) N_Acetyl_Glucosamine->GlcNAc6P NAGK Three_O_Me_GlcNAc 3-O-Methyl-GlcNAc NAGK N-Acetylglucosamine Kinase (NAGK) Three_O_Me_GlcNAc->NAGK Inhibits HK Hexokinase (HK) GFAT GFAT GNA1 GNA1 AGM1 AGM1 UAP1 UAP1/AGX1

Caption: The Hexosamine Biosynthesis Pathway and points of intervention by glucosamine derivatives.

Experimental Workflow for Characterizing Glucosamine Derivatives

A systematic approach is crucial for elucidating the inhibitory effects of a novel or under-characterized glucosamine derivative like 3-O-Methyl-D-glucosamine. The following workflow provides a logical progression from initial toxicity screening to more detailed mechanistic studies.

Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation A Determine Optimal Concentration Range (Cell Viability/Toxicity Assay - e.g., MTT) B Primary Functional Screen (e.g., Glucose Uptake Assay) A->B C Assess Impact on Glycosylation (Western Blot for Glycoproteins) B->C D Analyze HBP Metabolites (LC-MS/MS for UDP-GlcNAc) C->D E Enzyme Inhibition Assays (e.g., Hexokinase or NAGK activity) D->E F Competitive Inhibition Studies (Varying substrate concentrations) E->F

Caption: A generalized workflow for the in vitro characterization of glucosamine derivatives.

Detailed Application Protocols

The following protocols are designed to be adaptable for the study of various glucosamine derivatives. It is essential to first determine the non-toxic concentration range for your specific cell line and compound using a cell viability assay.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effects of the glucosamine derivative to establish a working concentration range for subsequent experiments.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, 3T3-L1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Glucosamine derivative stock solution (e.g., 1 M in sterile water or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 M HCl in isopropanol or acidified SDS solution)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the glucosamine derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated control wells and vehicle control wells if the compound is dissolved in a solvent like DMSO.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well. Pipette up and down to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ (concentration that inhibits 50% of cell growth).

Protocol 2: Glucose Uptake Assay using Radiolabeled 2-Deoxy-D-glucose

This assay measures the effect of the glucosamine derivative on the rate of glucose transport into cells.

Materials:

  • Adherent cells (e.g., 3T3-L1 adipocytes, L6 myotubes) cultured in 12-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose (radiolabeled tracer)

  • Unlabeled 2-deoxy-D-glucose

  • Glucosamine derivative

  • Insulin (for stimulated uptake)

  • 0.5 M NaOH

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For insulin-stimulated uptake, serum-starve the cells for 3-4 hours prior to the assay.

  • Pre-incubation: Wash the cells twice with warm KRH buffer. Pre-incubate the cells with the glucosamine derivative at the desired concentration in KRH buffer for a specified time (e.g., 30 minutes). For insulin-stimulated conditions, add insulin (e.g., 100 nM) for the last 20 minutes of this step.

  • Initiate Uptake: Start the glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 µM).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C. This time should be within the linear range of uptake.

  • Terminate Uptake: Stop the reaction by aspirating the uptake solution and rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 500 µL of 0.5 M NaOH to each well and incubating for at least 30 minutes.

  • Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Quantification: Use a small aliquot of the lysate for protein concentration determination (e.g., BCA assay) to normalize the data.

  • Data Analysis: Express the results as pmol of 2-deoxy-D-glucose per mg of protein per minute. Compare the uptake rates in treated versus untreated cells.

Protocol 3: Analysis of Protein N-Glycosylation by Western Blot

This protocol assesses changes in the global N-glycosylation of proteins, which can be affected by perturbations in the HBP.

Materials:

  • Cells cultured and treated with the glucosamine derivative

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against glycoproteins of interest (e.g., EGFR, Integrin β1) or a general marker of N-glycosylation.

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Lysis: After treatment with the glucosamine derivative, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Look for shifts in the molecular weight of the target glycoproteins. A downward shift in molecular weight in treated samples suggests a reduction in glycosylation.[3]

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Cytotoxicity of Glucosamine Derivatives on HeLa Cells after 48h Treatment

Compound IC₅₀ (mM)
D-Glucosamine > 50
3-O-Methyl-N-acetyl-D-glucosamine > 20

| 3-O-Methyl-D-glucosamine | To be determined |

Table 2: Effect of Glucosamine Derivatives on Glucose Uptake in 3T3-L1 Adipocytes

Treatment (Concentration) Basal Glucose Uptake (% of Control) Insulin-Stimulated Glucose Uptake (% of Control)
D-Glucosamine (10 mM) 85 ± 5% 60 ± 8%
3-O-Methyl-N-acetyl-D-glucosamine (1 mM) 98 ± 4% 95 ± 6%

| 3-O-Methyl-D-glucosamine (1 mM) | To be determined | To be determined |

Interpretation of Expected Results for 3-O-Methyl-D-glucosamine:

  • If it inhibits glucose uptake: This would support the hypothesis that it acts as a competitive inhibitor of glucose transporters. Further kinetic studies would be warranted.

  • If it alters protein glycosylation: This would suggest that it enters the cell and interferes with the HBP or subsequent glycosylation steps.

  • If it has no effect in these assays: It may not be transported into the cell, or its biological activity may lie in a different pathway not covered by these initial screens.

Conclusion

Glucosamine and its derivatives are invaluable tools for dissecting the complex roles of the hexosamine biosynthesis pathway and protein glycosylation in cellular physiology and disease. While compounds like D-glucosamine and 3-O-Methyl-N-acetyl-D-glucosamine have well-defined mechanisms of action, the biological activities of other derivatives, such as 3-O-Methyl-D-glucosamine, remain to be fully elucidated. The protocols and experimental strategies outlined in this guide provide a robust framework for researchers to systematically investigate the inhibitory effects of these compounds, thereby contributing to a deeper understanding of cellular metabolism and paving the way for potential therapeutic applications.

References

  • Aebi, M. (2013). N-linked protein glycosylation in the ER. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1833(11), 2430–2437. [Link]

  • Marshall, S., Yamasaki, K., & Okuyama, R. (2005). Glucosamine induces rapid desensitization of glucose transport in isolated adipocytes by increasing GlcN-6-P levels. Biochemical and Biophysical Research Communications, 329(3), 1155–1161. [Link]

  • Sung, C. K., & Heart, E. (2002). Glucose transport by osmotic shock and vanadate is impaired by glucosamine. Biochemical and Biophysical Research Communications, 292(2), 553-558. [Link]

  • Lee, S. H., et al. (2023). Glucose transporter 2-transported glucosamine inhibits glycolysis in cancer cell lines through competition with glucose for hexokinase II. Oncology Letters, 25(5), 1-1. [Link]

  • Hresko, R. C., & Mueckler, M. (2000). High glucose and glucosamine induce insulin resistance via different mechanisms in 3T3-L1 adipocytes. Journal of Biological Chemistry, 275(24), 18175-18182. [Link]

  • Kletzien, R. F., & Perdue, J. F. (1974). Transport enhancement and reversal: glucose and 3-O-methyl glucose. Journal of Biological Chemistry, 249(11), 3366-3374. [Link]

  • Kang, J. G., et al. (2014). Anti-cancer activity of glucosamine through inhibition of N-linked glycosylation. PloS one, 9(5), e97730. [Link]

  • Liu, X., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences, 26(3), 1234. [Link]

  • de Souza, R. F., et al. (2018). General Protocol to Obtain D-Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches. ChemistrySelect, 3(28), 8143-8147. [Link]

  • Jo, S., & Forest, K. T. (2024). N-Glycosylation as a Modulator of Protein Conformation and Assembly in Disease. International Journal of Molecular Sciences, 25(5), 2728. [Link]

  • de Souza, R. F., et al. (2018). General Protocol to Obtain D-Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches. ChemistrySelect, 3(28), 8143-8147. [Link]

  • Garcia-Arrazola, R., et al. (2019). Glucosamine inhibits platelet aggregation and modifies protein O-GlcNAcylation. Archives of Biochemistry and Biophysics, 675, 108115. [Link]

  • Geraghty, R. J., et al. (2023). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 12(5), 696. [Link]

  • Le, K. C., et al. (2019). Effects of N-Glycosylation on the Structure, Function, and Stability of a Plant-Made Fc-Fusion Anthrax Decoy Protein. Frontiers in plant science, 10, 785. [Link]

Sources

Application

Application Note: Synthesis of 3-O-Methylated Glucosamine Standards for NMR

Executive Summary This application note details the robust chemical synthesis of 3-O-methyl-D-glucosamine hydrochloride , a critical reference standard for methylation linkage analysis and heparin/heparan sulfate charact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust chemical synthesis of 3-O-methyl-D-glucosamine hydrochloride , a critical reference standard for methylation linkage analysis and heparin/heparan sulfate characterization. Unlike simple monosaccharides, the specific methylation of the C3-hydroxyl requires a rigorous "Protection-Functionalization-Deprotection" strategy to prevent regiochemical scrambling.

This guide provides a self-validating protocol using NMR spectroscopy as the primary checkpoint system. By utilizing the UV-active benzylidene protecting group, researchers can monitor reaction progress via TLC and confirm structural fidelity before the final deprotection steps.

Strategic Overview & Scientific Rationale

The Regioselectivity Challenge

Glucosamine contains four nucleophilic centers: the amine (C2) and three hydroxyls (C3, C4, C6). Direct methylation is impossible due to the higher reactivity of the amine and the primary C6-hydroxyl.

The Solution: The 4,6-O-Benzylidene Lock To isolate the C3-hydroxyl, we employ a three-phase strategy:

  • Masking the Amine: Utilization of N-acetylglucosamine (GlcNAc) prevents N-methylation.

  • Locking C4 & C6: The formation of a 4,6-O-benzylidene acetal creates a fused bicyclic system. This thermodynamically stable ring protects C4 and C6 simultaneously, leaving only the C3-OH available for alkylation.

  • Anomeric Protection: Methyl glycosidation protects the C1 position, preventing oligomerization.

Pathway Visualization

The following diagram illustrates the reaction logic and critical checkpoints.

G cluster_check Validation Checkpoints Start GlcNAc (Starting Material) Step1 Methyl-α-D-GlcNAc (Anomeric Protection) Start->Step1 MeOH, H+ (Fisher Glycosidation) Step2 4,6-O-Benzylidene Intermediate (The 'Acceptor') Step1->Step2 PhCH(OMe)2, CSA (Thermodynamic Control) Step3 3-O-Methyl Intermediate Step2->Step3 NaH, MeI, DMF (Williamson Ether Synthesis) Check1 NMR: Benzylidene H (~5.6 ppm) Step2->Check1 Final 3-O-Me-GlcN·HCl (Final Standard) Step3->Final HCl (aq), Reflux (Global Deprotection) Check2 NMR: O-Methyl H (~3.45 ppm) Step3->Check2

Figure 1: Synthetic workflow for 3-O-methyl-D-glucosamine hydrochloride, highlighting the critical benzylidene protection strategy and NMR checkpoints.

Detailed Experimental Protocol

Materials & Safety
  • Precursors: N-Acetyl-D-glucosamine (GlcNAc), Benzaldehyde dimethyl acetal.

  • Reagents: Camphorsulfonic acid (CSA), Sodium Hydride (60% dispersion), Methyl Iodide (MeI).

  • Solvents: Anhydrous DMF, Methanol, Dichloromethane (DCM).

  • Safety Critical: Sodium hydride is pyrophoric. Methyl iodide is a neurotoxin and alkylating agent. All Step 3 operations must occur under inert atmosphere (Argon/N2) in a fume hood.

Step 1: Preparation of Methyl N-acetyl-α-D-glucosaminide

Objective: Protect the anomeric center (C1) to prevent mutarotation and oligomerization.

  • Suspend GlcNAc (10.0 g) in dry Methanol (150 mL) .

  • Add acidic ion-exchange resin (e.g., Amberlite IR-120 H+, 5.0 g) or acetyl chloride (1 mL) to generate anhydrous HCl in situ.

  • Reflux for 12–16 hours. The suspension will clear as the product forms.

  • Validation: TLC (DCM:MeOH 4:1) should show a major spot (Rf ~0.4).

  • Neutralize, filter, and concentrate. Crystallize from MeOH/Ether.

Step 2: The "Benzylidene Lock" (4,6-Protection)

Objective: Selectively protect C4 and C6 hydroxyls.

  • Dissolve the product from Step 1 (5.0 g) in anhydrous DMF (40 mL) .

  • Add Benzaldehyde dimethyl acetal (1.5 eq) and catalytic CSA (0.1 eq) .

  • Stir at 50°C under reduced pressure (rotary evaporator vacuum, ~200 mbar) for 2 hours.

    • Expert Insight: The reduced pressure removes the methanol by-product, driving the equilibrium toward the benzylidene ring formation.

  • Neutralize with Et3N, concentrate to a syrup.

  • Purification: Precipitate with water or column chromatography (DCM/MeOH).

  • Self-Validating Checkpoint (NMR):

    • Dissolve a small aliquot in DMSO-d6.

    • Pass Criteria: Look for the benzylidene proton singlet at δ 5.6–5.7 ppm . If absent, the ring did not close.

Step 3: 3-O-Methylation (The Critical Functionalization)

Objective: Alkylate the specific C3-OH position.

  • Dissolve the Benzylidene intermediate (2.0 g) in dry DMF (20 mL) under Argon.

  • Cool to 0°C. Carefully add Sodium Hydride (60% in oil, 1.5 eq) .

    • Observation: Evolution of H2 gas indicates deprotonation of the C3-OH and the amide nitrogen.

  • Stir for 30 mins, then add Methyl Iodide (MeI, 1.2 eq) dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench with MeOH. Extract with DCM/Water.

  • Self-Validating Checkpoint (NMR):

    • Pass Criteria: Appearance of a sharp singlet (3H) at δ 3.4–3.5 ppm (O-Methyl).

    • Note: You may see N-methylation if conditions are too harsh, but the amide proton is less acidic than the hydroxyl under these specific conditions.

Step 4: Global Deprotection

Objective: Remove benzylidene, methyl glycoside, and N-acetyl groups to yield the free amine salt.

  • Dissolve the methylated intermediate in 3M HCl (aq) .

  • Reflux vigorously for 4–6 hours.

    • Mechanism:[1][2][3] Acid hydrolysis cleaves the benzylidene acetal (fast), the glycosidic bond (medium), and the N-acetyl amide (slow).

  • Wash the aqueous phase with Dichloromethane (to remove benzaldehyde by-product).

  • Concentrate the aqueous layer to dryness.

  • Recrystallize from Ethanol/Water to obtain 3-O-Methyl-D-Glucosamine·HCl .

Analytical Validation (NMR Standards)

To certify the standard, compare your product against these expected chemical shifts (D2O, 400 MHz).

Table 1: Diagnostic Chemical Shifts[4]
MoietyProton (1H) δ (ppm)MultiplicityInterpretation
H-1 (α-anomer) 5.46Doublet (J ~3.5 Hz)Characteristic of α-glucosamine salts.
H-1 (β-anomer) 4.95Doublet (J ~8.0 Hz)Minor component in equilibrium.
3-O-Methyl 3.48 - 3.55 Singlet (3H) PRIMARY VALIDATION PEAK.
H-2 3.30 - 3.40ddDownfield due to amine (salt form).
Benzylidene Absent-Confirms successful deprotection.
N-Acetyl Absent-Confirms hydrolysis to free amine.
Troubleshooting Guide
  • Issue: Multiple Methyl signals in Step 3.

    • Cause: Over-methylation (N-methylation).

    • Fix: Reduce NaH equivalents or temperature. Ensure the starting material was dry.

  • Issue: Incomplete Deprotection (Step 4).

    • Indicator: Peaks in the aromatic region (7.0–7.5 ppm) persist.

    • Fix: Extend reflux time or increase HCl concentration to 6M.

References

  • Jeanloz, R. W. (1958). The Methyl Ethers of 2-Amino-2-Deoxy-D-Glucopyranose (Glucosamine). Advances in Carbohydrate Chemistry. 4

  • Cayman Chemical. (n.d.). 3-O-methyl-N-acetyl-D-Glucosamine Product Data. 5

  • Biological Magnetic Resonance Data Bank (BMRB). N-Acetyl-D-glucosamine NMR Standards. 6[7][8]

  • Organic Syntheses. D-Glucosamine Hydrochloride Preparation. 9

  • Santa Cruz Biotechnology. 3-O-Methyl-N-acetyl-D-glucosamine Properties. 10

Sources

Method

Application Note: Chemoenzymatic Synthesis of UDP-3-O-methyl-N-acetylglucosamine

Target Audience: Glycobiologists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale In the field of glycobiology and targe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Glycobiologists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

In the field of glycobiology and targeted drug development, probing the substrate specificity of glycosyltransferases—such as O-GlcNAc transferase (OGT)—requires structurally modified nucleotide sugar donors. The 3-OH group of the N-acetylglucosamine (GlcNAc) moiety is frequently involved in critical hydrogen-bonding networks within the catalytic pockets of these enzymes. By substituting this hydroxyl proton with a methyl group to form UDP-3-O-methyl-N-acetylglucosamine (UDP-3-O-Me-GlcNAc) , researchers can interrogate these binding dynamics and develop highly specific enzyme inhibitors.

The Biological Bottleneck: Generating UDP-3-O-Me-GlcNAc using native mammalian cell lysates is biologically restricted. The precursor, 3-O-methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc), acts as a potent competitive inhibitor of mammalian N-acetylglucosamine kinase (NAGK) (


) . The bulky methyl group creates steric hindrance and removes a necessary H-bond donor, trapping the mammalian enzyme in a non-productive state and dead-ending the hexosamine salvage pathway.

The Chemoenzymatic Solution: To bypass this mammalian inhibition, this protocol leverages a highly promiscuous bacterial enzymatic cascade . We utilize Bifidobacterium longum N-acetylhexosamine 1-kinase (NahK), which possesses a wider catalytic cleft capable of phosphorylating the anomeric C1 position despite the C3-methyl modification. Subsequently, Pasteurella multocida N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) couples the intermediate with UTP. Finally, inorganic pyrophosphatase (PmPpA) is added to hydrolyze the pyrophosphate byproduct, driving the reaction to completion via Le Chatelier’s principle.

Cascade N1 3-O-Me-GlcNAc + ATP N2 3-O-Me-GlcNAc-1-P + UTP N1->N2 NahK (- ADP) N3 UDP-3-O-Me-GlcNAc N2->N3 GlmU N4 PPi N2->N4 GlmU N5 2 Pi N4->N5 PmPpA (+ H2O)

Fig 1. One-pot three-enzyme cascade for UDP-3-O-Me-GlcNAc synthesis.

Quantitative Reaction Parameters

Because NahK and GlmU are evolved for native GlcNAc, the introduction of a 3-O-methyl group alters the kinetic efficiency. Table 1 summarizes the expected relative activities and yields based on established chemoenzymatic profiling of GlcNAc derivatives .

Table 1: Comparative Yields of UDP-GlcNAc Derivatives in the NahK/GlmU System

SubstrateNahK Relative ActivityGlmU Relative ActivityOverall Yield (One-Pot)
GlcNAc (Native) 100%100%>95%
3-O-Me-GlcNAc ~45%~60%75–80%
6-O-Sulfo-GlcNAc 85%72%62%
2-Azido-Glc (GlcN3) 65%58%54%

Note: To compensate for the reduced relative activity of the C3-modified substrate, the protocol utilizes extended incubation times and a slight excess of nucleotide triphosphates.

Self-Validating Experimental Workflow

A common failure point in chemoenzymatic synthesis is silent enzyme degradation (e.g., UTP hydrolysis or inactive GlmU), which results in a zero-yield reaction that is only discovered after tedious purification. To ensure trustworthiness, this protocol is designed as a self-validating system . We decouple the one-pot reaction into a monitored two-phase addition.

Workflow S1 Step 1: NahK Phosphorylation (3-O-Me-GlcNAc + ATP) V1 Validation 1: TLC/HPLC Confirm 1-P Intermediate S1->V1 S2 Step 2: GlmU Uridylylation (+ UTP & PmPpA) V1->S2 V2 Validation 2: Malachite Green Confirm Pi Release S2->V2 S3 Step 3: Purification (Bio-Gel P-2 / Mono Q) V2->S3

Fig 2. Self-validating experimental workflow for UDP-3-O-Me-GlcNAc synthesis.

Step-by-Step Protocol

Phase 1: Kinase Reaction & First Validation

Causality: We first establish that NahK successfully phosphorylates the sterically hindered 3-O-Me-GlcNAc before committing the expensive UTP and GlmU to the mixture.

  • Reaction Assembly: In a 10 mL reaction vessel, prepare a 5 mL mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 20 mM MgCl₂ (Essential cofactor for ATP coordination)

    • 10 mM 3-O-Me-GlcNAc

    • 12 mM ATP (20% molar excess to drive phosphorylation)

    • 2.5 mg recombinant NahK

  • Incubation: Incubate the mixture at 37°C for 4 hours with gentle agitation (150 rpm).

  • Validation Checkpoint 1 (TLC): Spot 2 µL of the reaction onto a silica gel TLC plate. Develop using an eluent of Ethyl Acetate : Methanol : Water (5:2:1, v/v/v).

    • Success Criterion: The free sugar (

      
      ) should be entirely depleted, replaced by the baseline-retained 3-O-Me-GlcNAc-1-P (
      
      
      
      ). Do not proceed until conversion is >90%.
Phase 2: Uridylylation & Second Validation

Causality: GlmU is a reversible enzyme. By adding PmPpA, we destroy the PPi byproduct, locking the reaction in the forward direction .

  • Cascade Initiation: To the validated Phase 1 mixture, add:

    • 12 mM UTP

    • 2.0 mg recombinant GlmU

    • 1.0 mg recombinant PmPpA

  • Incubation: Continue incubation at 37°C for 12–16 hours (overnight).

  • Validation Checkpoint 2 (Malachite Green Assay): Extract a 5 µL aliquot and perform a standard Malachite Green phosphate assay.

    • Success Criterion: The detection of high levels of free inorganic phosphate (Pi) confirms that PmPpA is actively hydrolyzing PPi, indirectly validating that GlmU is successfully turning over the substrate into UDP-3-O-Me-GlcNAc.

Phase 3: Quenching and Purification
  • Quenching: Terminate the reaction by adding an equal volume of ice-cold ethanol (100%). Incubate at -20°C for 30 minutes to precipitate the enzymes.

  • Clarification: Centrifuge at 12,000 × g for 20 minutes at 4°C. Decant and save the supernatant. Evaporate the ethanol using a rotary evaporator or SpeedVac.

  • Chromatography: Re-suspend the pellet in 2 mL of

    
    . Purify the UDP-3-O-Me-GlcNAc using a Bio-Gel P-2 size-exclusion column (eluting with water) or a Mono Q anion-exchange column (eluting with a 0 to 500 mM NaCl gradient in 10 mM Tris, pH 8.0).
    
  • Lyophilization: Pool the fractions containing the product (monitored via UV absorbance at 260 nm for the uridine ring) and lyophilize. Store the resulting powder at -80°C.

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Failure at Validation 1 (Free sugar remains)NahK inhibition or ATP degradation.Spike in an additional 5 mM ATP and 1 mg NahK. Ensure MgCl₂ is not depleted by chelators.
Failure at Validation 2 (No Pi release)Inactive PmPpA or GlmU failure.Verify UTP integrity via HPLC. Add fresh PmPpA to force the thermodynamic shift.
Low Final Yield Post-Purification Product hydrolysis during concentration.Maintain pH between 7.0 and 8.0 during purification. Nucleotide sugars are highly labile in acidic conditions.

References

  • Zeitler, R., Giannis, A., Danneschewski, S., & Sandhoff, K. (1992). Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by 3-O-methyl-N-acetyl-D-glucosamine in vitro. European Journal of Biochemistry.[Link]

  • Chen, M., Chen, L., et al. (2011). One-pot three-enzyme synthesis of UDP-GlcNAc derivatives. Carbohydrate Research (Archived in PMC).[Link]

  • Guan, W., Cai, L., & Wang, P. G. (2009). Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose. Nature Protocols (Springer Nature Experiments).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-O-Methyl-D-glucosamine

Executive Summary & Compound Verification CRITICAL FIRST STEP: Before proceeding, you must verify the exact chemical identity of your compound. "3-O-Methyl-D-glucosamine" is frequently confused with its N-acetylated deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Verification

CRITICAL FIRST STEP: Before proceeding, you must verify the exact chemical identity of your compound. "3-O-Methyl-D-glucosamine" is frequently confused with its N-acetylated derivative, which has drastically different solubility profiles.

FeatureCompound A (The "Problem Child") Compound B (The Salt)
Common Name 3-O-Methyl-N-acetyl-D-glucosamine 3-O-Methyl-D-glucosamine HCl
Abbreviation 3-O-Me-GlcNAc3-O-Me-GlcN[1][2][3][4][5][6][7][8] • HCl
CAS Number 94825-74-8 Varies (often custom synthesis)
Structure Neutral Amide (Acetyl group at N2)Ionic Salt (Ammonium at N2)
Solubility (PBS) Very Low (~1 mg/mL) High (>100 mg/mL)
Primary Use Kinase Inhibitor (NAGK)Glucose transport analog

Diagnosis:

  • If your solution is cloudy at 5 mg/mL in PBS: You likely have Compound A (N-acetyl). Follow Protocol A .

  • If your solution turns yellow/brown over time: You likely have Compound B (Free amine/Salt) undergoing oxidation/Maillard reaction. Follow Protocol B .

Troubleshooting Hub (Q&A)

Q1: I am trying to make a 10 mM stock in PBS, but it won't dissolve. What is wrong?

Diagnosis: You are likely working with 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc). Explanation: The addition of the 3-O-methyl group, combined with the N-acetyl group, significantly reduces the crystal lattice energy's compatibility with water compared to native glucosamine. While it is a sugar derivative, it behaves more like a hydrophobic small molecule at high concentrations. The Fix:

  • Do not attempt to dissolve directly in aqueous buffer.

  • Dissolve the compound in DMSO (Dimethyl Sulfoxide) first to create a high-concentration "Master Stock" (e.g., 30 mg/mL or ~125 mM).

  • Dilute this Master Stock into your aqueous buffer immediately before use.

Q2: My 3-O-Methyl-D-glucosamine (Free Amine) solution is turning yellow. Is it ruined?

Diagnosis: Maillard-type degradation or amine oxidation. Explanation: The free amine at position 2 is reactive. In the presence of dissolved oxygen or trace reducing sugars (even self-degradation products), it can form "Schiff bases" and polymerize into melanoidins (brown pigments). This is accelerated at alkaline pH (pH > 7.5). The Fix:

  • Acidify: Ensure the compound is stored as the Hydrochloride (HCl) salt . If you have the free base, dissolve it in 0.1 M HCl rather than water.

  • Degas: Use degassed buffers if working with the free amine for extended periods.

  • Cold Storage: Keep stock solutions at -20°C or -80°C.

Q3: Can I use heat to dissolve the precipitate?

Answer:

  • For N-acetyl form: Yes, mild warming (37°C - 45°C) and sonication are effective and safe.

  • For Free Amine form: NO. Heat accelerates the degradation (browning) exponentially. If the salt form doesn't dissolve, check the pH; it likely needs to be more acidic.

Step-by-Step Protocols

Protocol A: Solubilizing 3-O-Methyl-N-acetyl-D-glucosamine (CAS 94825-74-8)

Target: High concentration stock for cell-based assays.

  • Weighing: Weigh the desired amount of solid. (e.g., 5 mg).

  • Primary Solvent (DMSO): Add DMSO to achieve a concentration of 30 mg/mL (approx. 127 mM).

    • Calculation: For 5 mg, add 166 µL of DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes. The solution should be crystal clear.

  • Aqueous Dilution:

    • Slowly pipette the DMSO stock into your warmed (37°C) media or buffer while vortexing.

    • Limit: Do not exceed 1 mg/mL final concentration in PBS, or precipitation may re-occur.

Protocol B: Handling 3-O-Methyl-D-glucosamine (Free Amine/Salt)

Target: Stable aqueous stock.

  • Solvent Selection: Use Water for Injection (WFI) or 0.01 M HCl . Avoid Phosphate Buffered Saline (PBS) for the initial dissolution if you have the free base, as the buffering capacity at pH 7.4 may prevent protonation of the amine.

  • Dissolution:

    • Add solvent to achieve up to 100 mg/mL.

    • If using Free Base: The pH will rise. Dropwise add 1M HCl until pH is < 6.0. The solid will dissolve instantly upon protonation.

  • Neutralization (Optional): If the assay requires neutral pH, dilute the acidic stock into a high-capacity buffer (e.g., 100 mM HEPES, pH 7.4) just before use.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solubilizing these derivatives based on their specific chemical nature.

SolubilityWorkflow Start START: Identify Compound CheckCAS Check CAS / Structure Start->CheckCAS IsAmide N-Acetyl Group Present? (CAS 94825-74-8) CheckCAS->IsAmide Yes (3-O-Me-GlcNAc) IsAmine Free Amine / HCl Salt? CheckCAS->IsAmine No (3-O-Me-GlcN) AmidePath Hydrophobic Character Dominates IsAmide->AmidePath AminePath Ionic Character Dominates IsAmine->AminePath DMSO Step 1: Dissolve in DMSO (Max 30 mg/mL) AmidePath->DMSO Water Step 1: Dissolve in Water/HCl (Max >100 mg/mL) AminePath->Water Dilute Step 2: Dilute into Buffer (Max Final: 1 mg/mL) DMSO->Dilute CheckColor Check Stability: Yellowing = Oxidation Water->CheckColor SuccessAmide Ready for Assay (Keep warm if >0.5 mg/mL) Dilute->SuccessAmide SuccessAmine Ready for Assay (Keep acidic for storage) CheckColor->SuccessAmine

Figure 1: Decision tree for solubilizing 3-O-Methyl-D-glucosamine derivatives. Note the divergence based on N-acetylation status.

Solubility Data Reference Table

Solvent System3-O-Me-GlcNAc (Amide)3-O-Me-GlcN[1][2][4] • HCl (Salt)
PBS (pH 7.2) ~1 mg/mL (Low)> 50 mg/mL (High)
Water (Deionized) ~2-5 mg/mL> 100 mg/mL
DMSO ~30 mg/mL~5-10 mg/mL (Moderate)
Ethanol < 1 mg/mL< 1 mg/mL
0.1 M HCl No improvementVery High (>200 mg/mL)

References

  • Du, S., et al. (2023). "Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives." Crystals, 13(9), 1326. Retrieved from [Link][9]

  • PubChem. (2024). Compound Summary: Glucosamine (Physical Properties). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Separation of Glucosamine Anomers

Role: Senior Application Scientist Topic: Glucosamine Anomer Separation & Peak Shape Troubleshooting Audience: Pharmaceutical Researchers, QC Analysts, and Method Development Scientists Executive Summary: The Anomer Chal...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Glucosamine Anomer Separation & Peak Shape Troubleshooting Audience: Pharmaceutical Researchers, QC Analysts, and Method Development Scientists

Executive Summary: The Anomer Challenge

Glucosamine (2-amino-2-deoxy-D-glucose) presents a unique chromatographic challenge due to mutarotation . In solution, it exists in a dynamic equilibrium between two anomers:


-anomer (~63%) and 

-anomer (~37%).

Unlike standard impurities, these are the same molecule in different geometric states. Your HPLC method will produce one of three outcomes:

  • Two distinct peaks: The separation speed is faster than the interconversion rate.

  • One sharp peak: The interconversion is extremely fast (time-averaged) or the method is non-selective.

  • One broad/distorted peak (The "Saddle"): The separation speed and interconversion rate are comparable, causing "on-column" reaction and peak broadening.

This guide addresses how to control this equilibrium to achieve your specific analytical goal: Quantification (Merging) or Characterization (Separating) .

Diagnostic Decision Tree

Use this flowchart to identify the root cause of your peak shape issues and select the correct troubleshooting pathway.

TroubleshootingTree Start START: What is your Peak Shape Issue? MethodType Which Detection/Method are you using? Start->MethodType Direct Direct Analysis (HILIC, Amino, Ion Exchange) Detector: ELSD, RI, CAD, UV(195nm) MethodType->Direct No Derivatization Deriv Derivatization Method (FMOC-Cl, OPA) Detector: FLD, UV(254nm) MethodType->Deriv Pre-column Derivatization SplitPeak Problem: Split Peak or 'Saddle' Shape Direct->SplitPeak GoalMerge Goal: Merge into Single Peak (Quantification) SplitPeak->GoalMerge GoalSep Goal: Separate Anomers (Kinetics/Research) SplitPeak->GoalSep Sol_TempHigh Action: Increase Temp (50°C - 80°C) GoalMerge->Sol_TempHigh Fast Mutarotation Sol_pHHigh Action: Increase pH (pH 8-10, Polymer Col only) GoalMerge->Sol_pHHigh Fast Mutarotation Sol_TempLow Action: Decrease Temp (10°C - 20°C) GoalSep->Sol_TempLow Slow Mutarotation Sol_Acid Action: Acidic Mobile Phase (pH 3-4) GoalSep->Sol_Acid Slow Mutarotation Doublet Problem: Two Resolved Peaks (Doublet) Deriv->Doublet ActionSum Action: DO NOT MERGE Sum the areas of both peaks. (Standard AOAC Practice) Doublet->ActionSum Anomers are 'locked' or separated by C18

Figure 1: Troubleshooting logic for glucosamine peak shapes. Green paths indicate corrective actions for Direct Analysis; Red paths indicate standard protocol for Derivatization.

Troubleshooting Guide: Direct Analysis (HILIC/Amino)

Context: You are injecting underivatized glucosamine using HILIC (Amide/Polymer) or Amino columns with RI, ELSD, or UV (195 nm) detection.

Q1: Why do I see a split peak or a broad "saddle" peak?

A: You are observing the mutarotation of glucosamine on the column.

  • Mechanism: As the

    
     anomer moves through the column, it converts to 
    
    
    
    (and vice versa). If the interconversion time is similar to the retention time, the detector sees a "smear" (saddle) between the two forms.
  • The Fix: You must shift the kinetics. Either speed up the reaction (to merge) or slow it down (to separate).

Q2: How do I merge the peaks for robust quantification?

To achieve a single sharp peak, you must accelerate the mutarotation rate so it is significantly faster than the chromatographic separation.

ParameterRecommendationWhy it worksCaution
Temperature Increase to 60°C - 80°C Heat provides the activation energy for ring opening/closing, collapsing the equilibrium.Ensure your column (especially silica-based Amino) can withstand >50°C. Polymer columns are preferred.
pH Increase to pH 8 - 9 Basic conditions catalyze mutarotation via the free amine.Fatal for Silica Columns. Only use with Polymer-based Amino (e.g., Shodex NH2P) or Hybrid columns.
Buffer Ammonia / Borate These buffers actively catalyze the mutarotation.High pH incompatibility with standard silica.

Protocol Spotlight: High-Temperature Merging

  • Column: Polymer-based Amino (e.g., Shodex Asahipak NH2P-50) or Robust Amide HILIC.

  • Mobile Phase: 75% ACN / 25% Water (Ammonium Hydroxide adjusted to pH 9-10).

  • Temp: 60°C.

  • Result: Single, sharp peak representing total glucosamine.[1]

Q3: I need to separate the anomers (e.g., for kinetic studies). How?

To resolve


 and 

forms, you must slow down the mutarotation.
  • Temperature: Lower to 10°C - 20°C .

  • Mobile Phase: Use Acidic conditions (pH 3 - 4.5) . Acidic environments protonate the amine group (

    
    ), stabilizing the ring and slowing interconversion.
    
  • Column: Silica-based Amide or ZIC-HILIC columns work well here.

  • Expected Result: Two peaks. The

    
    -anomer typically elutes later on HILIC columns due to higher polarity (axial -OH group).
    
Troubleshooting Guide: Derivatization Methods (FMOC/OPA)

Context: You are using pre-column derivatization (e.g., FMOC-Cl or OPA) to increase sensitivity for Fluorescence or UV (254 nm) detection.

Q4: My FMOC-Glucosamine standard shows two peaks. Is my reagent bad?

A: No, this is normal and expected behavior.

  • Explanation: The derivatization reaction attaches a bulky FMOC group to the amine at C2. However, the anomeric center at C1 remains intact. The high-efficiency C18 columns used for these derivatives easily resolve the

    
    -FMOC-GlcN and 
    
    
    
    -FMOC-GlcN species.
  • The "Trap": Unlike underivatized methods, you cannot simply heat the column to merge them, as the bulky FMOC group and the hydrophobic C18 interaction mechanism make the separation very distinct.

Q5: How do I quantify this "Doublet"?

A: Sum the areas. According to AOAC Official Methods and peer-reviewed protocols, the correct integration strategy is:



  • Validation: Ensure the ratio of the two peaks remains consistent (typically ~60:40 or similar, depending on the reaction solvent) across standards and samples. If the ratio shifts drastically, check your derivatization reaction time and temperature.

Mechanism Visualization

Understanding the chemical equilibrium is key to controlling the chromatography.

Mutarotation Alpha α-Glucosamine (Axial -OH) More Retained in HILIC Open Open Chain Intermediate (Aldehyde Form) Alpha->Open Ring Opening (Slow at pH < 5) Open->Alpha Beta β-Glucosamine (Equatorial -OH) Less Retained in HILIC Open->Beta Ring Closing (Fast at High T) Beta->Open

Figure 2: Mutarotation equilibrium. The open-chain intermediate is the gateway between anomers. Acidic pH stabilizes the ring (slowing opening), while heat and basic pH accelerate the transition.

Summary of Recommended Columns & Conditions
GoalColumn TypeMobile PhasepHTempDetection
Merge Anomers Polymer Amino (e.g., Shodex NH2P)ACN / Water / NH4OH9.0 - 10.050-60°CELSD / CAD / RI
Separate Anomers Silica Amide (e.g., TSKgel Amide-80)ACN / Ammonium Formate3.0 - 4.520-25°CELSD / CAD
High Sensitivity C18 (e.g., Luna C18)ACN / Water / 0.1% H3PO4N/A30-40°CUV 254 / FLD (Post-FMOC)
References
  • AOAC International. (2005).[2] Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by HPLC with FMOC-Su Derivatization.[3] Journal of AOAC International, 88(4), 1048–1058.[2] Link

  • Skelley, A. M., & Mathies, R. A. (2006). Rapid on-column analysis of glucosamine and its mutarotation by microchip capillary electrophoresis. Journal of Chromatography A, 1132(1-2), 304–309. Link

  • Way, W. K., et al. (2007). Determination of Glucosamine in Nutritional Supplements by HILIC with ELSD.[4] Journal of Liquid Chromatography & Related Technologies. Link

  • Shodex HPLC. (n.d.). Prevention of Anomer Separation. Shodex Technical Guide. Link

  • Zhu, X., et al. (2005).[2][5] Determination of glucosamine in impure chitin samples by high-performance liquid chromatography. Carbohydrate Research, 340(10), 1732-1738. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-O-Methyl-N-acetyl-D-glucosamine

The following guide serves as a Technical Support Center resource for researchers working with 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) . It is designed to address stability concerns, storage protocols, and expe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Technical Support Center resource for researchers working with 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) . It is designed to address stability concerns, storage protocols, and experimental troubleshooting with authoritative precision.

Executive Summary: The -20°C vs. -80°C Decision Matrix

For rapid decision-making, consult the table below. While the solid powder is robust, solutions exhibit significant stability divergence between -20°C and -80°C due to cryoconcentration effects.

StateStorage ConditionStability DurationRisk Factor
Solid Powder -20°C (Recommended)≥ 4 YearsLow (Hygroscopic nature is the main risk)
Stock Solution (DMSO)-80°C (Optimal)6 MonthsLow
Stock Solution (DMSO)-20°C1 MonthMedium (Moisture absorption)
Aqueous Solution -80°C (Required)< 3 MonthsMedium (Hydrolysis)
Aqueous Solution -20°CAvoid (>1 week)High (Cryoconcentration & pH shifts)

Technical Deep Dive: The Science of Storage

Why -20°C is Risky for Aqueous Solutions (The "Cryoconcentration" Effect)

Users often assume -20°C is sufficient for all frozen storage. However, for carbohydrate derivatives like 3-O-Me-GlcNAc, -20°C can be detrimental for aqueous solutions.

  • The Mechanism: At -20°C, water does not freeze instantly or completely. It forms a "slush" where pure water crystallizes, forcing the solute (3-O-Me-GlcNAc) and any buffer salts into a highly concentrated, unfrozen liquid micro-phase.

  • The Consequence: In these micro-pockets, the effective concentration of the compound increases, and pH shifts can occur (e.g., phosphate buffers can shift pH by 2-3 units upon freezing). This accelerates hydrolysis of the N-acetyl group or glycosidic degradation.

  • The -80°C Advantage: At -80°C, the solution passes its glass transition temperature (

    
    ), ensuring complete vitrification. Molecular mobility stops, halting chemical degradation.
    
Chemical Stability of the 3-O-Methyl Group

The 3-O-methyl ether linkage is chemically robust and generally stable against hydrolysis under standard storage conditions. The primary stability concern is the N-acetyl group (susceptible to deacetylation) and the potential for anomeric oxidation if left in solution at varying pH.

Workflow Visualization

The following diagram illustrates the decision logic for handling 3-O-Me-GlcNAc to maximize experimental reproducibility.

StorageWorkflow Start Received 3-O-Me-GlcNAc (Solid Powder) SolidStorage Store Solid at -20°C (Desiccated) Start->SolidStorage Reconstitution Reconstitution? SolidStorage->Reconstitution When needed SolventChoice Select Solvent Reconstitution->SolventChoice DMSO DMSO Stock (30 mg/mL) SolventChoice->DMSO Preferred Aqueous Aqueous/Buffer (PBS, Water) SolventChoice->Aqueous If necessary LongTermDMSO Long Term (>1 month): Store at -80°C DMSO->LongTermDMSO Standard Protocol ShortTermDMSO Short Term (<1 month): Store at -20°C DMSO->ShortTermDMSO Daily Use AqueousStorage Immediate Use Recommended Store at -80°C only Aqueous->AqueousStorage Critical Warning: Avoid -20°C

Caption: Decision tree for optimal storage of 3-O-Methyl-N-acetyl-D-glucosamine to prevent degradation.

Troubleshooting & FAQs

Q1: I stored my aqueous stock at -20°C for 3 months. Is it still usable?

Recommendation: Likely Compromised.

  • Reasoning: As detailed in the cryoconcentration section, -20°C allows for slow hydrolysis and potential bacterial growth if the solution wasn't sterile filtered.

  • Action: Perform a QC check using LC-MS or NMR. Look for a peak shift or the appearance of free glucosamine (loss of acetyl group) or demethylated byproducts (rare, but possible). If QC is unavailable, discard and prepare fresh.

Q2: Why is DMSO preferred over water for stock solutions?

Answer:

  • Solubility: 3-O-Me-GlcNAc is highly soluble in DMSO (30 mg/mL).

  • Bacteriostatic: DMSO prevents microbial growth, which is a major risk for sugar solutions in water.

  • Cryostability: DMSO has different freezing properties that generally protect the molecule better than water during freeze/thaw, though -80°C is still best to prevent hygroscopic water absorption.

Q3: Can I freeze-thaw the stock solution?

Answer: Limit to 3 cycles maximum . Each freeze-thaw cycle induces stress on the molecule and introduces condensation (moisture) into the tube.

  • Protocol: Aliquot the stock solution immediately after preparation into single-use volumes (e.g., 20-50 µL) before the first freeze.

Q4: I see a "sticky" pellet after centrifuging my thawed stock.

Cause: This is likely hygroscopic clumping .

  • Fix: Ensure the vial is brought completely to room temperature before opening. If you open a cold vial, atmospheric moisture condenses instantly on the hygroscopic sugar, causing it to become sticky or degrade.

Standard Operating Procedure (SOP): Preparation & Storage

Objective: Prepare a 10 mM Stock Solution of 3-O-Me-GlcNAc (MW: 235.23 g/mol ).

Materials:

  • 3-O-Methyl-N-acetyl-D-glucosamine (Solid)[1][2][3]

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Vortex mixer[4]

  • Amber glass vials or high-quality polypropylene tubes

Protocol:

  • Equilibration: Allow the product vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

  • Weighing: Weigh 2.35 mg of solid.

  • Dissolution: Add 1.0 mL of Anhydrous DMSO.

    • Note: Do not use water unless immediate application requires it.

  • Mixing: Vortex for 30 seconds until completely dissolved.

  • Aliquoting: Dispense 50 µL aliquots into labeled microcentrifuge tubes.

  • Storage:

    • Place tubes in a storage box.

    • Store at -80°C for up to 6 months.

    • Mark the box with the expiration date.

References

  • Ghasemisarabbadieh, M., et al. (2021).[5] The effect of D-(+)-glucosamine, N-acetyl-D-glucosamine and tetraethylene glycol on the stability of oxytocin in aqueous solution. Die Pharmazie.[5] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield in Chemical Methylation of N-acetylglucosamine

Welcome to the technical support center for the chemical methylation of N-acetylglucosamine (GlcNAc). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chemical methylation of N-acetylglucosamine (GlcNAc). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this essential carbohydrate modification. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and strategically optimize your reaction yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the methylation of N-acetylglucosamine.

Q1: What are the primary hydroxyl groups targeted for methylation on N-acetylglucosamine, and what is their general reactivity order?

A: N-acetylglucosamine has four hydroxyl (-OH) groups available for methylation at the C1 (anomeric), C3, C4, and C6 positions. Their reactivity is influenced by steric hindrance and acidity. Generally, the primary hydroxyl at C6 is the most nucleophilic and least sterically hindered, making it the most reactive site. The secondary hydroxyls at C3 and C4 have similar reactivities, though the C3-OH can sometimes be more reactive. The anomeric C1-OH is a hemiacetal and has distinct reactivity, often protected first as a glycoside to prevent the formation of anomeric mixtures.

Q2: Which are the most common methylating agents, and how do I choose between them?

A: The choice of methylating agent is critical and depends on the desired extent of methylation (exhaustive vs. selective) and the sensitivity of your substrate. The most common agents are methyl iodide (MeI) and dimethyl sulfate (DMS).

Methylating AgentBaseSolventKey Characteristics
Methyl Iodide (MeI) Strong bases (NaH, Ag2O)Aprotic (DMF, DMSO)Highly reactive, often used for exhaustive methylation (e.g., Hakomori, Purdie methods). Volatile and a potent alkylating agent requiring careful handling.[1][2]
Dimethyl Sulfate (DMS) Strong bases (NaOH)Aprotic (DMF, DMSO)Less volatile than MeI but highly toxic. A powerful methylating agent suitable for exhaustive methylation (e.g., Haworth method).[2]

For regioselective methylation, the strategy often relies on protecting groups rather than the choice of methylating agent alone.[3]

Q3: My reaction has stalled, and TLC analysis shows a significant amount of starting material. What are the likely causes?

A: Incomplete reactions are a common issue. The primary culprits are typically related to reagents and reaction conditions:

  • Insufficient Base: The base (e.g., NaH, Ag2O) may not be active enough to fully deprotonate the hydroxyl groups. Ensure the base is fresh and dry.[4]

  • Presence of Moisture: Water will quench strong bases like sodium hydride (NaH) and react with the methylating agent. All glassware must be rigorously dried, and anhydrous solvents are essential.[4]

  • Poor Solubility: N-acetylglucosamine has limited solubility in many aprotic solvents like DMF or DMSO at room temperature.[4] Gentle warming or using a co-solvent may be necessary to ensure the substrate is fully dissolved before adding the base.[4]

  • Degraded Methylating Agent: Methyl iodide can degrade over time. Use a fresh bottle or pass it through a plug of basic alumina to remove iodine.

Q4: How can I monitor the progress of my methylation reaction effectively?

A: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the reaction.[5] As the polar -OH groups are replaced by nonpolar -OCH3 groups, the product will have a higher Rf value (it will travel further up the plate) than the starting material.

  • Recommended TLC System: A typical mobile phase for separating methylated sugars is a mixture of ethyl acetate and hexane, or dichloromethane and methanol.[6]

  • Visualization: Carbohydrates are often not UV-active. Use a staining solution for visualization, such as a p-anisaldehyde or permanganate dip.[7][8]

For detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[9][10] In ¹H NMR, the appearance of new singlets around 3.4-3.6 ppm is indicative of methoxy groups.[11]

Section 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems encountered during the methylation of N-acetylglucosamine.

Guide 1: Poor Regioselectivity - Obtaining a Mixture of Isomers

Problem: You are attempting to methylate a specific hydroxyl group (e.g., at C6) but are obtaining a mixture of di- or tri-methylated products, leading to low yield of the desired isomer and difficult purification.

Root Cause Analysis: The hydroxyl groups on the pyranose ring have comparable, though not identical, reactivities. Without a directing or protecting group strategy, the strong conditions required for methylation will often lead to reaction at multiple sites. The primary C6-OH is generally the most reactive, but the secondary C3-OH and C4-OH are also susceptible to methylation.

Solution: Implement a Protecting Group Strategy

To achieve high regioselectivity, you must temporarily "block" the hydroxyl groups you do not want to methylate. This is a multi-step process involving protection, methylation, and deprotection.[3]

Workflow: Regioselective 6-O-Methylation of GlcNAc

G cluster_0 Step 1: Protection cluster_1 Step 2: Methylation cluster_2 Step 3: Deprotection A N-acetylglucosamine B Protect C1, C3, C4 Positions (e.g., form a 1,3,4-tri-O-acetyl derivative) A->B Ac2O, Pyridine C Methylate Free C6-OH B->C MeI, Ag2O D Remove Acetyl Protecting Groups C->D NaOMe, MeOH E Pure 6-O-methyl-N-acetylglucosamine D->E

Caption: Workflow for regioselective 6-O-methylation using protecting groups.

Detailed Protocol: Regioselective 6-O-Methylation via an Oxazolidinone Intermediate

This strategy leverages a cyclic protecting group to expose the 4-OH group, which can then be selectively protected before methylation of other sites. The use of an oxazolidinone protecting group has been shown to enhance the reactivity of the 4-hydroxy group.[12]

  • Formation of the Oxazolidinone:

    • Start with a suitable N-acetylglucosamine derivative, for instance, a thioglycoside.

    • React with p-nitrophenylchloroformate to form a 2N,3O-oxazolidinone derivative. This protects the amine and the C3 hydroxyl.[12]

  • Selective Protection of C6-OH:

    • Protect the primary C6 hydroxyl using a bulky silyl ether, such as tert-butyldimethylsilyl chloride (TBDMSCl), in pyridine.[4] This selectively blocks the most reactive hydroxyl group.

  • Methylation of the C4-OH:

    • With the C3 and C6 positions blocked, the C4-OH is now the most accessible site for methylation.

    • Dissolve the protected sugar in anhydrous DMF, cool to 0°C, and add sodium hydride (NaH) portion-wise.

    • Add methyl iodide (MeI) and allow the reaction to warm to room temperature. Monitor by TLC until completion.[4]

  • Deprotection:

    • The protecting groups are removed in subsequent steps. Silyl ethers are typically removed with a fluoride source like TBAF. The oxazolidinone can be removed under appropriate hydrolytic conditions.

Guide 2: Reaction Failure - Incomplete Methylation or Degradation

Problem: The reaction results in a complex mixture of partially methylated products, or the reaction mixture turns dark brown/black, indicating substrate degradation, with very low yield of the desired product.

Root Cause Analysis:

  • Incomplete Methylation: This is often due to issues with reagent stoichiometry or activity, or poor substrate solubility as detailed in FAQ Q3.

  • Degradation: Carbohydrates are sensitive to strongly basic conditions, especially at elevated temperatures. Base-catalyzed elimination reactions (peeling reactions) can occur from the reducing end, leading to decomposition and the characteristic dark coloration.

Solution: Optimizing Reaction Conditions and Reagent Choice

Decision Tree: Troubleshooting Failed Methylation Reactions

G cluster_degradation cluster_incomplete Start Reaction Failure Q1 Is the reaction mixture dark? Start->Q1 A1_Yes Substrate Degradation Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No S1 Lower Reaction Temperature A1_Yes->S1 S4 Ensure Anhydrous Conditions A1_No->S4 S2 Use a Milder Base (e.g., Ag2O instead of NaH) S1->S2 S3 Protect Anomeric Carbon (as a methyl glycoside) S2->S3 S5 Check Reagent Activity (Fresh Base & MeI) S4->S5 S6 Improve Substrate Solubility (Co-solvent, gentle warming) S5->S6

Caption: Troubleshooting flowchart for common GlcNAc methylation issues.

Protocol: The Purdie Methylation (A Milder Alternative)

For substrates sensitive to strong bases like NaH, the Purdie methylation offers a milder alternative that can minimize degradation.[1][13]

  • Reagents: Methyl iodide (MeI) as the methyl source and silver oxide (Ag2O) as the base.

  • Solvent: Typically performed in MeI as the solvent or with a co-solvent like DMF.

  • Procedure:

    • Suspend the N-acetylglucosamine derivative in methyl iodide.

    • Add portions of freshly prepared, dry silver oxide over several hours while stirring vigorously. Ag2O acts as a base and a scavenger for the HI byproduct.

    • The reaction is often heated to reflux.

    • Monitor by TLC. The reaction may need to be repeated with fresh portions of Ag2O and MeI to achieve exhaustive methylation.[2]

  • Causality: Silver oxide is a much weaker base than sodium hydride, reducing the likelihood of base-catalyzed degradation. However, its lower reactivity means the reaction is slower and may require multiple treatments to go to completion.[2]

Guide 3: Product Purification Challenges

Problem: You have successfully methylated your GlcNAc, but you are unable to separate the desired product from unreacted starting material or other methylated isomers using standard column chromatography.

Root Cause Analysis: Methylated carbohydrate isomers often have very similar polarities, making their separation by standard silica gel chromatography challenging.[4] The difference in Rf on a TLC plate may be minimal.

Solution: Advanced Purification & Characterization Techniques

1. Chromatographic Optimization:

  • Solvent System: Systematically screen different solvent systems for your column. A shallow gradient of a polar modifier (e.g., methanol) in a less polar solvent (e.g., dichloromethane) can improve separation.

  • Specialized Stationary Phases: Consider using diol-bonded or amine-functionalized silica, which can offer different selectivities for carbohydrates.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides significantly higher resolution than flash chromatography.[4]

    • Normal-Phase HPLC: Use an amino or cyano-propyl column with a mobile phase like acetonitrile/water.

    • Reversed-Phase HPLC: While less common for polar carbohydrates, it can be effective for highly methylated, less polar derivatives.

2. Analytical Validation: Before scaling up purification, it is crucial to confirm the identity of the products in the mixture.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying which hydroxyl groups have been methylated.[9][11] The chemical shift of the proton attached to a carbon bearing a hydroxyl group will shift downfield upon methylation, while a new signal for the methyl protons will appear.

  • Mass Spectrometry: MS can confirm the mass of the product, indicating the number of methyl groups that have been added.[10] Fragmentation patterns can sometimes provide information about the methylation sites.

TechniqueInformation Provided
TLC Reaction progress, rough estimate of product polarity and purity.[5][14]
Column Chromatography Primary method for purification of gram-scale quantities.[4]
HPLC High-resolution separation of isomers, analytical quantification.[4]
¹H / ¹³C NMR Unambiguous structural confirmation, identification of methylation sites.[15][16]
Mass Spectrometry Confirmation of molecular weight (degree of methylation).[10]

By combining a logical troubleshooting approach with an understanding of the underlying chemistry, you can overcome common challenges in the methylation of N-acetylglucosamine and significantly improve the yield and purity of your desired product.

References

  • Separation and Identification of Methylated Sugars on the Paper Chromatogram. (n.d.). R Discovery.
  • Ardá, A., & Jiménez-Barbero, J. (2023). Glycan Shape, Motions, and Interactions Explored by NMR Spectroscopy. Accounts of Chemical Research, 56(15), 2029–2041. [Link]

  • Thin Layer Chromatography (TLC) for Carbohydrate Analysis. (n.d.). Creative Biolabs. Retrieved from [Link]

  • El-Sayed, N., & El-Ashry, E. S. H. (2016). Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Strategies. Methods in Enzymology, 578, 1–39. [Link]

  • Purdie Methylation. (n.d.). Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link]

  • Costache, A. D., & Varu, V. G. (2012). Per-O-Methylation Reaction for Structural Analysis of Carbohydrates by Mass Spectrometry. Mass Spectrometry Reviews, 31(5), 557-575. [Link]

  • Zaia, J. (2004). Congruent Strategies for Carbohydrate Sequencing. 1. Mining Structural Details by MSn. Mass Spectrometry Reviews, 23(3), 161–227. [Link]

  • Poveda, A., Canada, F. J., & Jimenez-Barbero, J. (2006). NMR Structural Characterization of Substrates Bound to N-Acetylglucosaminyltransferase V. Biochemistry, 45(48), 14358–14367. [Link]

  • Guerrini, M., & Yates, E. A. (2019). Analysis of Glycosaminoglycans by 15 N-NMR Spectroscopy. Royal Society of Chemistry. [Link]

  • van der Vlist, A. J. (2005). Protective group strategies in carbohydrate and peptide chemistry. Leiden University Scholarly Publications. [Link]

  • Park, J. K., Kim, J.-M., & Kim, J.-E. (2011). Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. Molecules, 16(9), 7546–7555. [Link]

  • Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved from [Link]

  • Jiménez-Mena, F., Schmelter, V., & Spraul, M. (2023). Quantification of glycosylated acute-phase proteins via NMR spectroscopy. Nature Communications, 14(1), 8527. [Link]

  • Manabe, S., Ishii, K., & Ito, Y. (2003). Oxazolidinone Protection of N -Acetylglucosamine Confers High Reactivity on the 4-Hydroxy Group in Glycosylation. Organic Letters, 5(7), 1063–1065. [Link]

  • Stenutz, R. (2013). Methylation with methyl iodide/sodium hydroxide. Carbohydrate Analysis. [Link]

  • Tanaka, H., Takahashi, D., & Shiro, T. (2018). Protecting-group- and microwave-free synthesis of β-glycosyl esters and aryl β-glycosides of N-acetyl-d-glucosamine. Beilstein Journal of Organic Chemistry, 14, 114–120. [Link]

  • Carbohydrates. (n.d.). University of California, Davis. Retrieved from [Link]

  • Irvine–Purdie methylation. (n.d.). Britannica. Retrieved from [Link]

  • Vaskovsky, V. E., Ovodova, R. G., Ovodov, Y. S., Bykov, V. T., & Vaskovskaya, A. A. (1968). Chromatographic identification of some monosaccharides by thin-layer chromatography of their methylated methyl glycosides. Carbohydrate Research, 7(4), 490-492. [Link]

  • Kuhn, R., Trischmann, H., & Löw, I. (1955). Zur Permethylierung von Zuckern und Glykosiden. Angewandte Chemie, 67(1), 32-32. [Link]

  • Maynard, J. C., & Chalkley, R. J. (2021). Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites. Molecular & Cellular Proteomics, 20, 100030. [Link]

  • Bergenholtz, R. D., Kjaergaard, H. G., & Engelsen, S. B. (2017). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. Journal of Physical Chemistry B, 121(41), 9605–9616. [Link]

  • Maynard, J. C., & Chalkley, R. J. (2021). Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites. Molecular & Cellular Proteomics, 20, 100030. [Link]

  • Method for separation and purification of n-acetylglucosamine. (n.d.). Google Patents.
  • Jia, W., Jia, L., & Jia, L. (2015). Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. ACS Medicinal Chemistry Letters, 6(11), 1098–1102. [Link]

  • Lewis, B. A. (2012). Dietary Sugars: TLC Screening of Sugars in Urine and Blood Samples. Thin Layer Chromatography in Drug Analysis. [Link]

  • van Boeckel, C. A., & Petitou, M. (1993). Novel regio- and stereoselective O-6-desulfation of the glucosamine moiety of heparin with N-methylpyrrolidinone-water or N,N-dimethylformamide-water mixtures. Carbohydrate Research, 244(2), 321-329. [Link]

  • Lewis, B. A. (2012). TLC screening of sugars in urine and blood samples. Thin Layer Chromatography in Drug Analysis. [Link]

  • Mio, T., Yamada-Okabe, T., & Arisawa, M. (2003). Purification, crystallization and preliminary X-ray diffraction studies of N-acetylglucosamine-phosphate mutase from Candida albicans. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 7), 1278–1280. [Link]

  • Purification method. (n.d.). Google Patents.
  • Hsu, P.-L., & Lee, C.-C. (2022). Optimized Tandem Affinity Purification Strategy Enables High-Yield Isolation and Functional Characterization of Native COMPASS in Saccharomyces cerevisiae. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Zhang, W., & Wu, X. (2020). Regioselective N‐methylation of functionalized benzimidazoles on a preparative scale using an engineered N‐methyltransferase. Angewandte Chemie International Edition, 59(43), 19129-19133. [Link]

  • Methyl ethers. (n.d.). Britannica. Retrieved from [Link]

  • Per-O-methylation reaction for structural analysis of carbohydrates by mass spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Zúñiga-Sánchez, E., & Tovar-Sánchez, E. (2023). Evolutionary mechanisms underlying bacterial adaptation to the plant environment. FEMS Microbiology Reviews, 47(2), fuad008. [Link]

  • Wang, Y., & Li, J. (2021). Interference of Arabidopsis N-Acetylglucosamine-1-P Uridylyltransferase Expression Impairs Protein N-Glycosylation and Induces ABA-Mediated Salt Sensitivity During Seed Germination and Early Seedling Development. Frontiers in Plant Science, 12, 749008. [Link]

  • Yang, Y.-R., & Choi, Y. (2021). Protein O‐GlcNAcylation in Health and Diseases. FEBS Journal, 288(23), 6749-6766. [Link]

  • Regioselective Acetylation of Glucosamine. (n.d.). SRM University Sikkim. Retrieved from [Link]

  • Yang, Y. R., & Yau, Y. H. (2018). O-GlcNAc: A Sweetheart of the Cell Cycle and DNA Damage Response. Frontiers in Endocrinology, 9, 438. [Link]

  • Mayrhofer, P. F., & Koellensperger, G. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Analytical Chemistry, 92(6), 4339–4346. [Link]

  • Chu, C.-S., & Lo, P.-W. (2014). O-GlcNAcylation regulates the stability and enzymatic activity of the histone methyltransferase EZH2. Proceedings of the National Academy of Sciences, 111(4), 1355–1360. [Link]

  • N-Acetylglucosamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Lee, S.-U., & Grigorian, A. (2019). Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. PLOS ONE, 14(3), e0214251. [Link]

  • Genome-Wide Mutagenesis to Investigate the N-Terminal Methylome: The Protective Effects of Hsp31 and Other Methylated Proteins in Yeast. (n.d.). Purdue e-Pubs. Retrieved from [Link]

  • Rexach, J. E., & Bertozzi, C. R. (2010). Chemical approaches to understanding O-GlcNAc glycosylation in the brain. Current Opinion in Chemical Biology, 14(2), 187–194. [Link]

  • Yang, Y., & Qian, K. (2017). Potential coordination role between O-GlcNAcylation and epigenetics. Protein & Cell, 8(7), 488–498. [Link]

Sources

Troubleshooting

Removing byproducts from 3-O-Methyl-D-glucosamine synthesis

Welcome to the Technical Support Center for Carbohydrate Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical mechanistic challenges and purification bottlenecks encountered du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbohydrate Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical mechanistic challenges and purification bottlenecks encountered during the synthesis of 3-O-Methyl-D-glucosamine.

Synthesizing modified aminosugars requires precise control over protecting group chemistry. When these protective strategies fail or deprotection is incomplete, a complex mixture of undermethylated, overmethylated, and partially deprotected byproducts is generated. This guide provides field-proven, self-validating protocols to isolate your target molecule with high analytical purity.

Part 1: Synthetic Workflow & Divergence Pathways

To effectively troubleshoot byproduct formation, we must first understand the causality within the synthetic pathway. The standard route involves N-acetylation of D-glucosamine, followed by 4,6-O-benzylidene acetal formation, 3-O-methylation, and global deprotection.

G A D-Glucosamine HCl B N-Acetyl-D-glucosamine A->B Acetylation C 4,6-O-Benzylidene Protection B->C Acetal Formation D 3-O-Methylation (MeI/Base) C->D MeI, NaH F 3,6-Di-O-methyl-D-glucosamine (Overmethylated Byproduct) C->F Moisture / Acetal Cleavage E 3-O-Methyl-D-glucosamine (Target) D->E Acid Hydrolysis G N-Acetyl-3-O-methyl-D-glucosamine (Incomplete Deprotection) D->G Incomplete Hydrolysis

Fig 1: Synthetic workflow of 3-O-Methyl-D-glucosamine illustrating critical byproduct divergence.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing 3,6-di-O-methyl-D-glucosamine in my final product, and how do I prevent it? A1: This overmethylated byproduct occurs when the 4,6-O-benzylidene acetal protecting group is prematurely cleaved or incompletely formed prior to the methylation step. The 6-OH position is sterically accessible and highly reactive toward methyl iodide, leading to the formation of 3,6-di-O-methyl-D-glucosamine (1)[1].

  • Causality & Prevention: Moisture is the enemy here. Trace water during the NaH/MeI methylation step generates hydroxide ions that hydrolyze the acetal. Ensure strictly anhydrous conditions (dry DMF, argon atmosphere). Validate the integrity of your protected intermediate via TLC before adding MeI.

Q2: My final product contains a persistent impurity identified as N-Acetyl-3-O-methyl-D-glucosamine. How do I remove it? A2: The N-acetyl amide bond is thermodynamically stable and notoriously difficult to hydrolyze without destroying the pyranose ring. Incomplete strong-acid hydrolysis leaves behind N-Acetyl-3-O-methyl-D-glucosamine (CAS 94825-74-8) (2)[2].

  • Removal Strategy: Do not attempt further hydrolysis. Instead, exploit the pKa difference. The target 3-O-methyl-D-glucosamine possesses a free primary amine (cationic at neutral pH), whereas the N-acetyl impurity is neutral. Strong cation-exchange chromatography will perfectly separate them (see protocol below).

Q3: How can I efficiently remove benzaldehyde and inorganic salts after the final acid hydrolysis? A3: Acid hydrolysis of the benzylidene acetal releases benzaldehyde, while neutralizing the strong acid yields high concentrations of inorganic salts.

  • Removal Strategy: Perform a liquid-liquid extraction of the aqueous hydrolysate using ethyl acetate before targeting the salts. The lipophilic benzaldehyde partitions into the organic layer. The remaining aqueous layer, containing the aminosugar and salts, is then purified via ion-exchange chromatography, where the aminosugar binds to the resin and the inorganic anions wash through.

Part 3: Quantitative Data Summary

Use the following analytical parameters to track and validate the removal of byproducts during your purification workflow.

CompoundMolecular Weight ( g/mol )Mass Shift (ΔDa)pKa (Amine)UV AbsorbanceRemoval Method
3-O-Methyl-D-glucosamine 193.200 (Baseline)~7.5NoneN/A (Target)
3,6-Di-O-methyl-D-glucosamine 207.22+14.02~7.5NoneSilica Gel (Intermediate stage)
N-Acetyl-3-O-methyl-D-glucosamine 235.24+42.04Neutral (Amide)NoneCation Exchange (Flow-through)
Benzaldehyde 106.12N/AN/AStrong (254 nm)Liquid-Liquid Extraction

Part 4: Self-Validating Experimental Protocol

Strong Cation-Exchange Chromatography for Aminosugar Purification

This protocol utilizes Dowex 50W-X8 (H+ form) resin to isolate the target aminosugar from neutral N-acetylated byproducts and inorganic salts. The protocol is designed as a self-validating system, meaning each step contains an analytical checkpoint to guarantee success before proceeding.

Step 1: Resin Preparation & Equilibration

  • Slurry Dowex 50W-X8 (H+ form, 50-100 mesh) in DI water and pack into a glass column.

  • Wash the resin with 3 column volumes (CV) of 1M HCl to ensure complete protonation, followed by 5 CV of DI water.

  • Self-Validation Checkpoint: Measure the pH of the effluent. It must exactly match the pH of the influent DI water (~pH 6-7). If it is acidic, continue washing.

Step 2: Sample Loading

  • Dissolve the crude, extracted hydrolysate (free of benzaldehyde) in a minimum volume of DI water.

  • Load the sample onto the column at a flow rate of 1-2 mL/min.

  • Self-Validation Checkpoint: Spot the flow-through on a TLC plate and heat with a ninhydrin stain. It must remain colorless. A purple spot indicates column overloading or channeling (target breakthrough).

Step 3: Washing (Removal of Neutral Byproducts)

  • Wash the column with 3-4 CV of DI water.

  • Causality: The protonated primary amine of 3-O-methyl-D-glucosamine binds tightly to the sulfonic acid groups of the resin. Neutral impurities, including N-Acetyl-3-O-methyl-D-glucosamine, cannot bind and are washed out.

  • Self-Validation Checkpoint: Monitor the UV absorbance (254 nm) and LC-MS of the wash fractions. Proceed to elution only when UV absorbance drops to zero and +42 Da mass shifts are no longer detected.

Step 4: Elution & Recovery

  • Elute the target compound using 0.5 M HCl. Collect in 10 mL fractions.

  • Self-Validation Checkpoint: Spot each fraction on TLC and stain with ninhydrin. Pool only the fractions that yield a rapid, dark purple response upon heating.

Step 5: Isolation

  • Concentrate the pooled fractions under reduced pressure at 40°C to remove excess HCl, then lyophilize to yield pure 3-O-methyl-D-glucosamine hydrochloride as a white crystalline powder (3)[3].

References

  • Butenas, S. (1985). Synthesis and Investigation of N-acylated 2-amino-2-desoxyglucopyranoses and their Derivatives. ResearchGate / MDPI Molecules. Retrieved from[Link]

Sources

Optimization

Technical Support Center: High-Sensitivity Analysis of Methylated Sugars

Introduction: The "Noise" is Often Chemistry, Not Electronics Welcome to the technical support center. If you are analyzing methylated sugars—whether Partially Methylated Alditol Acetates (PMAAs) for linkage analysis or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Noise" is Often Chemistry, Not Electronics

Welcome to the technical support center. If you are analyzing methylated sugars—whether Partially Methylated Alditol Acetates (PMAAs) for linkage analysis or permethylated intact glycans for profiling—you are likely fighting a battle against chemical background.

Unlike peptide analysis, where noise is often electronic or buffer-related, 90% of baseline issues in glycomics stem from the derivatization matrix . The presence of excess methyl iodide (MeI), dimethyl sulfoxide (DMSO), and sodium salts creates a "chemical fog" that suppresses ionization and masks low-abundance isomers.

This guide moves beyond basic operation to the causality of noise, helping you distinguish between instrumental bleed and sample matrix carryover .

Part 1: Diagnostic Logic (Isolate the Source)

Before modifying your chemistry, you must locate the noise source. Use this logic tree to diagnose the specific type of baseline interference you are experiencing.

Workflow Visualization: Noise Source Identification

NoiseDiagnosis Start START: High Baseline / Noise BlankInj Step 1: Inject Pure Solvent (No Column, No Sample) Start->BlankInj NoiseGone1 Noise Gone? BlankInj->NoiseGone1 ColBleed Step 2: Install Column Run Temperature Gradient (No Injection) NoiseGone2 Baseline Flat? ColBleed->NoiseGone2 MethodBlank Step 3: Run Process Blank (Reagents only, No Glycan) NoiseGone3 Peaks Present? MethodBlank->NoiseGone3 NoiseGone1->ColBleed Yes (Clean) SourceIssue Source Contamination (Clean Ion Source/Inlet) NoiseGone1->SourceIssue No (High Noise) NoiseGone2->MethodBlank Yes (Flat) BleedIssue Stationary Phase Bleed (Check O2 Scrubbers/Max Temp) NoiseGone2->BleedIssue No (Rising Baseline) ReagentIssue Reagent Impurity (MeI Stabilizers/DMSO) NoiseGone3->ReagentIssue Yes (Peaks Found) SampleIssue Matrix Carryover (Incomplete Cleanup) NoiseGone3->SampleIssue No (Clean Blank)

Figure 1: Diagnostic logic tree to isolate the root cause of baseline noise: Instrument Source, Column Bleed, or Chemical Reagents.

Part 2: Reagent Chemistry & The "Under-Methylation" Noise

Q: I see a repeating pattern of peaks +14 Da apart in my baseline. Is this contamination?

A: This is likely under-methylation , not external contamination. In permethylation (Ciucanu-Kerek or NaOH slurry methods), every free hydroxyl group (-OH) must be converted to a methoxy group (-OMe).[1][2][3] If the reaction is incomplete due to water contamination or exhausted NaOH, you will see a "ladder" of peaks separated by 14 Da (CH₂).

  • The Mechanism: Water kills the dimsyl anion (in DMSO) or coats the NaOH surface, stopping the deprotonation of the sugar.

  • The Fix:

    • Dry your DMSO: Use molecular sieves. DMSO is hygroscopic; "fresh" bottles often contain water after opening.

    • Vigorous Shaking: If using the slurry method, the reaction is biphasic. Mass transfer limits the reaction. You must vortex aggressively.

    • Check NaOH: Sodium hydroxide pellets absorb moisture from air and coat themselves in sodium carbonate (white crust). Use only fresh, translucent pellets or beads.

Q: My "Process Blank" (no glycan) has large peaks. What are they?

A: These are likely stabilizers from the Methyl Iodide (MeI) or plasticizers.

  • Stabilizers: MeI is often stabilized with copper or silver wire, but sometimes organic stabilizers are used. Ensure you are using high-purity (99.5%+) MeI.

  • BHT (Butylated hydroxytoluene): A common contaminant from plastic tubes. Never use plastic pipette tips for the MeI transfer step if possible; use glass syringes or positive displacement tips. MeI leaches plasticizers rapidly, which appear as massive peaks in GC-MS.

Part 3: Sample Cleanup (The Critical Filter)

Q: I am using the standard Chloroform/Water extraction, but my baseline is still high. Why?

A: Liquid-Liquid Extraction (LLE) is often insufficient for removing DMSO and trace NaOH, which foul the GC inlet or ESI source. DMSO has a high boiling point (189°C); if injected into a GC, it causes severe background tailing.

Recommendation: Switch to Solid-Phase Extraction (SPE) or a modified LLE.

Comparative Data: Cleanup Efficiencies
ContaminantChloroform/Water (LLE)C18 SPE CartridgeNitrogen Blow-down
DMSO Removal Moderate (Requires multiple washes)High (Washes away in aqueous step)Poor (DMSO is not volatile)
NaOH/Salts Moderate (Emulsions trap salts)High (Flow-through)None
Sample Recovery 70-85% (Interface loss)90-95% (Specific binding)N/A
Baseline Noise High (Solvent tailing)Low (Clean elution)N/A

Q: How do I remove DMSO if I can't use C18? A: If you must use LLE, add a back-extraction step.

  • After separating the Chloroform (bottom) and Water (top), remove the water.

  • Add fresh water to the Chloroform, vortex, and spin again.

  • Repeat 3-4 times. This "washes" the organic phase of residual DMSO.

Part 4: Instrumental Parameters (GC-MS Specifics)

Q: I see a rising baseline at the end of my run (Column Bleed). How do I fix this?

A: Permethylated sugars require high temperatures (up to 280°C-300°C) to elute larger structures. This stresses the column stationary phase.[4]

  • Phase Selection: Ensure you are using a high-temperature, low-bleed column (e.g., DB-5ms, Rxi-5Sil MS). Standard "Wax" or polar columns cannot handle these temperatures.

  • Oxygen Scrubbers: Bleed is oxidation of the siloxane polymer. If your carrier gas has >1 ppm Oxygen, your column will bleed significantly at 250°C+. Install high-capacity O₂ traps.

  • Inlet Maintenance: Non-volatile salts (NaOH residues) accumulate in the glass liner. This catalyzes thermal degradation of your analytes, creating "chemical noise" spikes. Change the liner and septum every 50-100 injections.

Part 5: Advanced Protocol - Solid-Phase Permethylation

To eliminate the variability of the "slurry" method, adopt the Spin-Column Solid-Phase Permethylation method. This minimizes reagent use and drastically reduces baseline noise by preventing excess NaOH from entering the liquid phase.

Workflow Visualization: Solid-Phase Permethylation

PermethylationWorkflow Sample Dried Glycan (Free Reducing End) ReagentPrep Reagent Mix: DMSO + MeI + Trace H2O Sample->ReagentPrep Resuspend SpinCol NaOH Spin Column (Packed with NaOH beads) ReagentPrep->SpinCol Load Incubate Incubation (15 min, Room Temp) SpinCol->Incubate Reaction on Beads Centrifuge Centrifuge (Collect Flow-through) Incubate->Centrifuge Cleanup LLE or C18 Cleanup (Remove DMSO/Excess MeI) Centrifuge->Cleanup Eluate Analysis GC-MS / LC-MS Cleanup->Analysis

Figure 2: Solid-Phase Permethylation workflow. By keeping NaOH on the beads (solid phase), the reaction is cleaner and salt carryover is minimized compared to liquid slurry methods.

Step-by-Step Methodology
  • Preparation: Pack a micro-spin column with crushed NaOH beads (~2 cm bed height). Wash with DMSO to remove surface carbonates.

  • Loading: Resuspend dried glycans in 30 µL DMSO + 1.2 µL Water + 20 µL Methyl Iodide.

  • Reaction: Apply mixture to the NaOH column. Incubate for 15 minutes. The reaction occurs at the interface of the liquid and the solid NaOH beads.

  • Elution: Centrifuge the column (1 min at 2,000 x g) to collect the liquid. Add another 20 µL MeI to the column and spin again to recover residual sample.

  • Quenching: Immediately add 200 µL Chloroform to the eluate, then add 400 µL Water to quench and wash.

Why this works: The NaOH never dissolves in the sample; it acts as a catalytic bed. This prevents the massive salt crusts that plague the liquid slurry method.

References

  • Ciucanu, I., & Kerek, F. (1984).[2][5][6] A simple and rapid method for the permethylation of carbohydrates.[2][6][7][8] Carbohydrate Research, 131(2), 209-217.

  • Kang, P., et al. (2005). Solid-phase permethylation of glycans for mass spectrometric analysis. Rapid Communications in Mass Spectrometry, 19(23), 3421-3428.

  • Goetz, J. A., et al. (2009). Clean-up of Permethylated Glycans for LC-MS Analysis. Analytical Chemistry.

  • Shajahan, A., et al. (2017). Permethylation of Glycans for Structural Characterization. Analytical and Bioanalytical Chemistry.

Sources

Troubleshooting

Effect of pH on the stability of 3-O-Methyl-D-glucosamine solutions

Subject: Optimization of pH for Stability and Solubility of 3-O-Methyl-D-glucosamine Document ID: TGD-3OMG-PH01 Applicable Compounds: 3-O-Methyl-D-glucosamine (Free Base), 3-O-Methyl-D-glucosamine Hydrochloride Audience:...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of pH for Stability and Solubility of 3-O-Methyl-D-glucosamine Document ID: TGD-3OMG-PH01 Applicable Compounds: 3-O-Methyl-D-glucosamine (Free Base), 3-O-Methyl-D-glucosamine Hydrochloride Audience: Formulation Scientists, Analytical Chemists, Structural Biologists[1][2]

Executive Summary

The stability of 3-O-Methyl-D-glucosamine in solution is governed by a critical pH threshold defined by the pKa of its amine group (approx.[1] 7.5–7.8) .[1][2]

  • Optimal Stability: pH 3.0 – 6.0 (Protonated state,

    
    ).[1][2]
    
  • High Risk Zone: pH > 7.5 (Free base state,

    
    ).[1][2]
    
  • Primary Failure Mode: Oxidative browning (Maillard-type reactions) and dimerization at neutral/alkaline pH.[1][2]

While the 3-O-methyl substitution provides resistance to certain isomerization pathways common in reducing sugars (blocking the Lobry de Bruyn–Van Ekenstein transformation), the reactive primary amine remains the dominant instability factor.

Module 1: The pH-Stability Spectrum

The following diagram illustrates the chemical fate of 3-O-Methyl-D-glucosamine across the pH scale.

pH_Stability_Spectrum Acid Acidic (pH < 6.0) Protonated State (-NH3+) Stable STABLE Soluble, Clear Solution Acid->Stable Electrostatic Repulsion Prevents Nucleophilic Attack Neutral Neutral (pH 7.0 - 8.0) Transition Zone (pKa ≈ 7.8) Risk META-STABLE Slow Oxidation Precipitation Risk Neutral->Risk Equilibrium Shift Basic Alkaline (pH > 8.5) Free Base State (-NH2) Degradation UNSTABLE Rapid Browning Polymerization Basic->Degradation Nucleophilic Amine Reacts with Carbonyls

Figure 1: Mechanistic stability profile.[1][2] The protonation of the amine group in acidic conditions protects the molecule from self-degradation.

Detailed Chemical Behavior
pH RangeDominant SpeciesSolubilityStability Mechanism
Acidic (pH < 6) Cationic (

)
High. Ionic repulsion prevents aggregation.[1][2]The protonated amine is non-nucleophilic, preventing it from attacking the aldehyde/ketone group of the sugar (or other molecules).
Neutral (pH 7-8) Mixed (

)
Variable. Solubility may decrease as the net charge approaches zero.[1][2]Danger Zone. The free amine concentration increases. Autoxidation begins, leading to yellowing.[1][2]
Alkaline (pH > 8) Neutral (

)
Moderate/Low. Risk of free base precipitation.[1][2]Rapid Degradation. The free amine acts as a nucleophile, attacking carbonyls to form Schiff bases, leading to complex heterocyclic compounds (browning).[1][2]
Module 2: Troubleshooting Guide (FAQ)
Q1: My solution turned yellow overnight at 4°C. Is it still usable?

Verdict: Likely Compromised. Root Cause: The yellow color indicates the formation of advanced glycation end-products (AGEs) or pyrazine derivatives. This occurs if the solution was prepared in a buffer with pH > 7.0 or if the water used was slightly alkaline. Corrective Action:

  • Check the pH of your stock solution.

  • If the experimental protocol allows, acidify the solution to pH 4–5 using dilute HCl or Acetic Acid for storage.

  • Discard solutions that have turned dark yellow or brown, as the concentration of the active compound has decreased and toxic byproducts may be present.

Q2: I need to use this molecule at pH 7.4 for a cell culture study. How do I prevent degradation?

Strategy: "Just-in-Time" Preparation. At physiological pH, the half-life of amino sugars decreases.[1]

  • Do not store stock solutions at pH 7.4.

  • Protocol: Prepare a concentrated stock in water or weak acid (pH 4–5). Store at -20°C. Dilute into the pH 7.4 media immediately prior to the experiment.

  • Additives: If compatible with your cells, adding a reducing agent like DTT (0.5 mM) or TCEP can retard oxidative browning, though it will not stop nucleophilic condensation.[1][2]

Q3: Why is my 3-O-Methyl-D-glucosamine precipitating upon adding NaOH?

Root Cause: You have likely converted the highly soluble Hydrochloride (HCl) salt into the Free Base.[1][2]

  • Chemistry: The HCl salt is ionic and hydrophilic. Adding base removes the proton (

    
    ), creating the free base which has significantly lower lattice energy and water solubility.[1][2]
    
  • Fix: Back-titrate with dilute HCl until the precipitate dissolves (usually occurs once pH drops below 7.0).[1][2]

Module 3: Standardized Protocols
Protocol A: Preparation of a Stable Stock Solution (100 mM)

Objective: Create a long-term storage solution resistant to degradation.

  • Weighing: Weigh the calculated amount of 3-O-Methyl-D-glucosamine HCl.

  • Solvent: Use degassed Milli-Q water (dissolved oxygen accelerates degradation).[1][2]

  • Dissolution: Vortex until fully dissolved.

  • pH Check: Measure pH. It should naturally be acidic (approx.[1][2] pH 4.0–5.0 due to the HCl counter-ion).

    • Critical: If using the Free Base solid, you must add stoichiometric HCl to lower the pH to < 6.0 for stability.

  • Filtration: Sterile filter (0.22 µm).

  • Storage: Aliquot into light-protective (amber) tubes and freeze at -20°C or -80°C.

    • Shelf Life: >1 year at -20°C (pH < 6).[1][2] <24 hours at 4°C (pH > 7.5).

Protocol B: Forced Degradation Stress Test

Use this workflow to validate the stability of your specific lot or buffer system.

Degradation_Workflow Start Start: 10 mM Solution Split Split into 3 Aliquots Start->Split Cond1 A: pH 4.0 (Control) Split->Cond1 Cond2 B: pH 7.4 (Physiological) Split->Cond2 Cond3 C: pH 9.0 (Stress) Split->Cond3 Incubate Incubate 24h @ 25°C Cond1->Incubate Cond2->Incubate Cond3->Incubate Measure Measure Absorbance @ 420nm (Browning Index) Incubate->Measure

Figure 2: Rapid validation workflow. An increase in Absorbance at 420nm indicates degradation (browning).[2]

References
  • Chemical Stability of Amino Sugars

    • Elson, L. A., & Morgan, W. T. J. (1933).[1][2][3] A colorimetric method for the determination of glucosamine and chondrosamine. Biochemical Journal, 27(6), 1824.[1][2]

    • Context: Establishes the fundamental instability of glucosamine derivatives in alkaline conditions, forming the basis for the "browning" assays.
  • Maillard Reaction & pH Dependence

    • Ajandouz, E. H., et al. (2001).[1][2][4] Effects of pH on Caramelization and Maillard Reaction Kinetics in Fructose-Lysine Models. Journal of Food Science, 66(7), 926-931.[1][2]

    • Context: Although focused on food science, this paper provides the mechanistic kinetics for amine-sugar degradation which directly applies to 3-O-Methyl-D-glucosamine solutions at neutral/basic pH.[1][2]

  • pKa and Ionization of Glucosamine Derivatives

    • PubChem Database.[1][2] Glucosamine Hydrochloride (Compound CID 24139).[1][2] [1][2]

    • Context: Provides physicochemical data (pKa ~7.5-8.[1][2][5][6]0) used to determine the safe pH range for storage.

  • 3-O-Methyl-D-glucose Structural Properties

    • MacDonald, D. L., et al. (1952).[1][2] The Structure of 3-O-Methyl-D-glucose.[1][2][7] Journal of the American Chemical Society.[8]

    • Context: Differentiates the stability conferred by the methyl group at the C3 position compared to native glucose, specifically regarding epimeriz

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in the Analysis of Amino Sugars in Biological Samples

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing matrix effects when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing matrix effects when analyzing amino sugars in complex biological samples. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring robust and reliable results in your laboratory.

Understanding the Challenge: The Nature of Amino Sugars and Biological Matrices

Amino sugars, such as glucosamine, galactosamine, and N-acetylneuraminic acid, are highly polar molecules. Their analysis in biological matrices like plasma, serum, or urine is frequently complicated by "matrix effects." These effects arise from the co-eluting endogenous components of the sample, which can interfere with the ionization of the target amino sugars in the mass spectrometer source, leading to either suppression or enhancement of the signal.[1][2] The most common interfering components in biological fluids are phospholipids and proteins.[2]

This guide will walk you through a systematic approach to mitigate these challenges, from sample preparation to chromatographic separation and detection.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in amino sugar analysis.

Q1: What are the primary causes of matrix effects in the LC-MS/MS analysis of amino sugars?

A1: The primary causes of matrix effects are co-eluting endogenous molecules from the biological sample that interfere with the ionization process of the target amino sugars. For highly polar amino sugars, the main culprits are:

  • Phospholipids: These are major components of cell membranes and are abundant in plasma and serum. They can cause significant ion suppression.[2]

  • Proteins: Abundant in biological fluids, proteins can precipitate in the analytical column or ion source, leading to signal instability and suppression.

  • Salts and other polar molecules: High concentrations of salts and other endogenous polar compounds can also compete for ionization, affecting the signal of amino sugars, especially in Hydrophilic Interaction Liquid Chromatography (HILIC).

Q2: How can I determine if my amino sugar analysis is affected by matrix effects?

A2: You can assess matrix effects qualitatively and quantitatively:

  • Post-Column Infusion: This is a qualitative method where a standard solution of your amino sugar is continuously infused into the mass spectrometer after the analytical column. You then inject a blank, extracted biological sample. A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[1]

  • Post-Extraction Spike: This is a quantitative method. You compare the peak area of an amino sugar standard spiked into a blank matrix after extraction to the peak area of the same standard in a neat solvent. The ratio of these peak areas gives you a quantitative measure of the matrix effect.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) sufficient to correct for matrix effects?

A3: A SIL-IS is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. However, it's important to remember that a SIL-IS corrects for variability but does not eliminate the underlying problem of ion suppression, which can lead to reduced sensitivity. Therefore, it is always best to minimize matrix effects through effective sample preparation.

Q4: What is the best chromatographic technique for analyzing amino sugars?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the preferred method for separating highly polar compounds like amino sugars.[1] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, which allows for the retention and separation of compounds that are poorly retained in traditional reversed-phase chromatography.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HILIC 1. Mismatch between injection solvent and mobile phase: Injecting a sample in a solvent with a significantly different composition than the initial mobile phase can cause peak distortion. 2. Insufficient column equilibration: HILIC columns require a longer equilibration time between injections to re-establish the aqueous layer on the stationary phase. 3. Secondary interactions: Unwanted interactions between the analyte and the stationary phase can lead to peak tailing.1. Solvent Matching: Ensure your sample is dissolved in a solvent that closely matches the initial mobile phase conditions (high organic content). 2. Adequate Equilibration: Use an equilibration time of at least 10-15 column volumes between injections. 3. Optimize Mobile Phase: Adjust the buffer concentration or pH of the mobile phase to minimize secondary interactions.
Low or No Analyte Signal (Ion Suppression) 1. Inadequate removal of phospholipids and proteins: These are the most common sources of ion suppression in biological samples. 2. Co-elution with other matrix components: Other endogenous molecules can compete for ionization.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method. Consider using a mixed-mode SPE or a phospholipid removal plate after protein precipitation. 2. Optimize Chromatography: Adjust the gradient profile or change the HILIC stationary phase to improve the separation of the amino sugar from interfering peaks.
Inconsistent Retention Times 1. Insufficient column equilibration: As mentioned above, this is a common issue in HILIC. 2. Mobile phase instability: Changes in the mobile phase composition over time can affect retention. 3. Temperature fluctuations: Changes in column temperature can impact retention times.1. Increase Equilibration Time: Ensure consistent and sufficient equilibration between runs. 2. Fresh Mobile Phase: Prepare fresh mobile phase daily. 3. Use a Column Oven: Maintain a constant and stable column temperature.
Incomplete or Variable Derivatization 1. Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can lead to incomplete derivatization. 2. Reagent degradation: Derivatization reagents can degrade over time. 3. Presence of interfering substances: Some matrix components may react with the derivatization reagent.1. Optimize Reaction: Carefully optimize the derivatization protocol for your specific amino sugar and matrix. 2. Use Fresh Reagents: Prepare or use fresh derivatization reagents for each batch of samples. 3. Improve Sample Cleanup: A cleaner sample will lead to more consistent derivatization.

Part 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experimental workflows.

Workflow for Minimizing Matrix Effects

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Biological Sample (Plasma/Serum) PPT Protein Precipitation (Acetonitrile) Start->PPT SPE_Decision Is further cleanup needed? PPT->SPE_Decision Phospholipid_Removal Phospholipid Removal Plate PPT->Phospholipid_Removal Alternative SPE Mixed-Mode SPE (Cation Exchange & Reversed-Phase) SPE_Decision->SPE Yes Derivatization Derivatization (Optional, but recommended) SPE_Decision->Derivatization No SPE->Derivatization Phospholipid_Removal->Derivatization LC_MS HILIC-MS/MS Analysis Derivatization->LC_MS Data Data Acquisition & Processing LC_MS->Data End Final Concentration Data->End

Caption: A decision-tree workflow for sample preparation and analysis of amino sugars.

Protocol 1: Protein Precipitation (PPT)

This is the initial and simplest step to remove the bulk of proteins from plasma or serum samples.

  • Sample Preparation:

    • Thaw your plasma or serum samples on ice.

    • Vortex briefly to ensure homogeneity.

  • Precipitation:

    • In a clean microcentrifuge tube, add 3 parts of ice-cold acetonitrile to 1 part of your biological sample (e.g., 300 µL of acetonitrile to 100 µL of plasma).

    • If using a stable isotope-labeled internal standard (SIL-IS), add it to the acetonitrile before adding it to the sample.

  • Vortexing and Incubation:

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the protein pellet.

  • Further Processing:

    • The supernatant can be directly injected for LC-MS/MS analysis, but for cleaner results, it is highly recommended to proceed with Solid-Phase Extraction (SPE) or a phospholipid removal step.

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is designed for the cleanup of protein-precipitated samples and is particularly effective for basic compounds like amino sugars.

  • Cartridge Conditioning:

    • Condition a mixed-mode cation exchange (MCX) SPE cartridge (e.g., 100 mg/3 mL) with 1 mL of methanol.

  • Equilibration:

    • Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 6).

  • Sample Loading:

    • Dilute the supernatant from the protein precipitation step with an equal volume of 50 mM ammonium acetate (pH 6).

    • Load the diluted sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6) to remove neutral and acidic interferences.

    • Follow with a wash of 1 mL of 1M acetic acid to remove other impurities.

    • A final wash with 1 mL of methanol can help remove less polar interferences.

  • Elution:

    • Elute the retained amino sugars with 1-2 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the amino sugars, releasing them from the cation exchange sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with your HILIC mobile phase (e.g., 90:10 acetonitrile:water).

Comparative Table of Derivatization Reagents

Derivatization can significantly improve the chromatographic retention, selectivity, and mass spectrometric detection of amino sugars.[3] Here is a comparison of common derivatization reagents:

Reagent Target Functional Group Reaction Conditions Pros Cons Reference
Dansyl Chloride Primary and Secondary AminesAlkaline pH, 37-60°CGood sensitivity enhancement, stable derivatives.Long reaction time, potential for multiple derivatizations.
FMOC-Cl Primary and Secondary AminesAlkaline pH, Room TempFast reaction, stable derivatives.Reagent can interfere with chromatography.
PMP Reducing SugarsAlkaline pH, 70°CSpecific for reducing sugars, stable derivatives.Requires heating, may not be suitable for all amino sugars.
Benzoyl Chloride Amines and PhenolsRoom TemperatureVery fast reaction, significant sensitivity increase (up to 1000-fold).Reacts with multiple functional groups.[3]
Amplifex Diene-reactive compoundsRoom TemperatureHigh signal enhancement (3 to 295-fold).Specific to certain structures.[4]

Part 4: Visualizing the Mechanism of Matrix Effects

Understanding the underlying mechanisms of matrix effects is crucial for effective troubleshooting.

matrix_effect cluster_source Mass Spectrometer Ion Source cluster_outcome Ionization Outcome Droplet ESI Droplet Ionized_Analyte Ionized Amino Sugar Droplet->Ionized_Analyte Successful Ionization Suppression Ion Suppression Droplet->Suppression Competition for Protons & Surface Area Analyte Amino Sugar Analyte->Droplet Enters Matrix Matrix (Phospholipids) Matrix->Droplet Enters Matrix->Suppression Proton Proton->Droplet

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

This diagram illustrates how co-eluting matrix components, such as phospholipids, compete with the amino sugar analyte for charge (protons) and for access to the droplet surface during the electrospray ionization process. This competition leads to a reduction in the number of ionized analyte molecules reaching the mass analyzer, resulting in ion suppression.

References

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. (2023). PMC. [Link]

  • Chemical Derivatization for Polar Metabolome Analysis. (2021). Royal Society of Chemistry. [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). MDPI. [Link]

  • Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. (2023). ResearchGate. [Link]

  • Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. (2012). PubMed. [Link]

  • Sample Pre-treatment Procedures for Bioanalytical Samples. (n.d.). Phenomenex. [Link]

  • Determination of glucosamine in food supplements by HILIC-ESI-MS. (2017). New Food Magazine. [Link]

  • Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry. (2022). MDPI. [Link]

  • Sample Preparation Solutions | SPE Cartridges, Spin Columns & Kits. (n.d.). GL Sciences. [Link]

  • Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. (2025). Utrecht University. [Link]

  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (n.d.). SLAS Technology. [Link]

  • Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? (2022). ResearchGate. [Link]

  • Determination of glucosamine in food supplements by HILIC-ESI-MS. (2025). ResearchGate. [Link]

  • Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. (n.d.). ResearchGate. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing potency of 3-O-Methyl-GlcNAc vs other kinase inhibitors

Comparative Guide: 3-O-Methyl-GlcNAc vs. Protein Kinase Inhibitors Executive Summary This guide provides a technical comparison between 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) and standard protein kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 3-O-Methyl-GlcNAc vs. Protein Kinase Inhibitors

Executive Summary

This guide provides a technical comparison between 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) and standard protein kinase inhibitors (e.g., Staurosporine, Dasatinib). While often categorized broadly under "kinase inhibitors," 3-O-Methyl-GlcNAc occupies a distinct mechanistic niche: it is a metabolic sugar kinase inhibitor targeting N-acetylglucosamine kinase (NAGK), whereas the vast majority of "kinase inhibitors" in drug development target protein kinases involved in signal transduction.

This distinction is critical for experimental design. 3-O-Methyl-GlcNAc is a precision tool for dissecting the Hexosamine Biosynthetic Pathway (HBP) and distinguishing glucose phosphorylation events, rather than a therapeutic candidate for blocking oncogenic signaling cascades.

Mechanistic Divergence: Metabolic vs. Signaling Inhibition

To understand the potency differences, one must first distinguish the biological targets.

  • 3-O-Methyl-GlcNAc : Acts as a competitive inhibitor of NAGK (EC 2.7.1.59) . NAGK is a "small molecule kinase" that phosphorylates the hydroxyl group of N-acetylglucosamine (GlcNAc) to generate GlcNAc-6-Phosphate. This is a salvage pathway step in the HBP.

  • Protein Kinase Inhibitors (PKIs) : Target enzymes that phosphorylate amino acid residues (Ser/Thr/Tyr) on proteins (e.g., EGFR, PKC, CDK).

Comparative Mechanism Table
Feature3-O-Methyl-GlcNAcStaurosporine (Reference PKI)
Primary Target N-acetylglucosamine Kinase (NAGK) Broad-spectrum Protein Kinases (PKC, PKA, CDK)
Inhibition Type Competitive (vs. GlcNAc substrate)ATP-Competitive
Primary Utility Metabolic Flux Analysis, Enzyme Specificity AssaysApoptosis Induction, Signaling Blockade
Cell Permeability Moderate (Transported via GLUT/Hexose transporters)High (Passive diffusion)
Downstream Effect Reduces GlcNAc-6-P & UDP-GlcNAc poolHalts cell cycle, prevents protein activation

Potency Analysis: The Micromolar vs. Nanomolar Gap

A common misconception is comparing the


 or 

values of metabolic inhibitors directly with signaling inhibitors. Metabolic enzymes generally process substrates at higher concentrations (mM range), requiring inhibitors to be present at higher concentrations (µM range) to compete effectively.
Quantitative Potency Data
CompoundTarget EnzymePotency Metric (

/

)
Potency Class
3-O-Methyl-GlcNAc NAGK (Rat Liver)

Moderate (Micromolar)
3-O-Methyl-GlcNAc N-acetylmannosamine Kinase

Low
Staurosporine Protein Kinase C (PKC)

Ultra-High (Nanomolar)
Dasatinib BCR-ABL Tyrosine Kinase

Ultra-High (Nanomolar)
OSMI-1 O-GlcNAc Transferase (OGT)*

Moderate (Micromolar)

*Included for context: OSMI-1 inhibits the downstream enzyme OGT, often studied alongside NAGK.

Key Insight: 3-O-Methyl-GlcNAc is approximately 1000-fold less potent than high-affinity protein kinase inhibitors like Staurosporine. This is not a flaw but a characteristic of sugar analogs competing with abundant metabolic substrates. In experimental settings, 3-O-Methyl-GlcNAc is typically used at 1–5 mM concentrations to achieve >90% inhibition of NAGK, whereas Staurosporine is used at 10–100 nM .

Visualization: Pathway Impact & Specificity

The following diagram illustrates the specific intervention point of 3-O-Methyl-GlcNAc within the Hexosamine Biosynthetic Pathway (HBP) and contrasts it with the signaling pathways targeted by standard PKIs.

G cluster_metabolism Hexosamine Biosynthetic Pathway (Metabolism) cluster_signaling Protein Signaling Cascade GlcNAc GlcNAc (Extracellular) GlcNAc_Cyto GlcNAc (Cytosolic) GlcNAc->GlcNAc_Cyto Transport NAGK NAGK (N-acetylglucosamine Kinase) GlcNAc_Cyto->NAGK GlcNAc6P GlcNAc-6-Phosphate UDPGlcNAc UDP-GlcNAc (Donor Substrate) GlcNAc6P->UDPGlcNAc Steps NAGK->GlcNAc6P Phosphorylation Receptor Growth Factor Receptor (RTK) Akt Akt / PKC (Ser/Thr Kinases) Receptor->Akt Effect Cell Survival / Proliferation Akt->Effect Phosphorylation Inhibitor1 3-O-Methyl-GlcNAc (Ki ~17 µM) Inhibitor1->NAGK Inhibits Inhibitor2 Staurosporine (IC50 ~2 nM) Inhibitor2->Akt Inhibits

Caption: 3-O-Methyl-GlcNAc blocks the metabolic salvage of GlcNAc by NAGK, while Staurosporine blocks protein signaling kinases.

Experimental Protocol: The Glucokinase Specificity Assay

The most robust application of 3-O-Methyl-GlcNAc is distinguishing Glucokinase (GK) activity from N-acetylglucosamine Kinase (NAGK) activity in tissue homogenates (liver/pancreas). Both enzymes can phosphorylate glucose, but only NAGK is inhibited by 3-O-Methyl-GlcNAc.[1]

Objective: Quantify "True" Glucokinase activity by subtracting NAGK interference.

Reagents:
  • Buffer A: 50 mM HEPES (pH 7.4), 100 mM KCl, 1 mM EDTA, 5 mM MgCl2, 1 mM DTT.

  • Substrate: 100 mM Glucose (High Km for GK).

  • Co-factor: 5 mM ATP.

  • Inhibitor: 20 mM 3-O-Methyl-GlcNAc stock (dissolved in water).

  • Detection: G-6-P Dehydrogenase (G6PDH) coupled assay (measures NADP+ reduction at 340 nm).

Workflow:
  • Preparation : Homogenize tissue (e.g., rat liver) in Buffer A. Centrifuge at 12,000 x g for 20 min at 4°C. Collect supernatant.

  • Setup Conditions : Prepare two reaction sets in a 96-well plate.

    • Condition A (Total Phosphorylation): Supernatant + Glucose + ATP + NADP+ + G6PDH.

    • Condition B (GK Specific): Same as A + 5 mM 3-O-Methyl-GlcNAc .

  • Incubation : Incubate at 37°C for 30 minutes. Monitor Absorbance at 340 nm kinetically.

  • Calculation :

    • NAGK activity is inhibited in Condition B.

    • Since 3-O-Methyl-GlcNAc does not inhibit Glucokinase (GK), Condition B represents true GK activity.

    • 
      .
      

Validation Check: If using pancreatic islet lysates, NAGK activity often exceeds GK activity. Without 3-O-Methyl-GlcNAc, GK activity will be grossly overestimated.

References

  • Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by 3-O-methyl-N-acetyl-D-glucosamine in vitro. Source: European Journal of Biochemistry (1992) [Link][2]

  • Utility of 3-O-methyl-N-acetyl-D-glucosamine, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver. Source: Enzyme & Protein (1994) [Link][1]

  • Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. Source: Cell Death & Differentiation (1999) [Link]

  • Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons. Source: Yonsei Medical Journal (2020) [Link]

Sources

Comparative

Validation of 3-O-Methyl-D-glucosamine Purity: A Comparative Technical Guide

Validation of 3-O-Methyl-D-glucosamine purity using 1H NMR[1][2] Executive Summary: The Analytical Challenge 3-O-Methyl-D-glucosamine (3-OMG-NH2) is a critical synthetic intermediate and glycomimetic tool used to probe g...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 3-O-Methyl-D-glucosamine purity using 1H NMR[1][2]

Executive Summary: The Analytical Challenge

3-O-Methyl-D-glucosamine (3-OMG-NH2) is a critical synthetic intermediate and glycomimetic tool used to probe glucose transport systems and hexosamine biosynthetic pathways. Unlike simple aromatics, this amino sugar derivative lacks a strong chromophore, rendering standard UV-HPLC (254 nm) ineffective without error-prone derivatization.

While Refractive Index (RI) and Evaporative Light Scattering Detectors (ELSD) offer alternatives, they often struggle with the "universal response" assumption or lack the structural specificity to distinguish regioisomers (e.g., 4-O-methyl vs. 3-O-methyl congeners).

This guide validates Quantitative 1H NMR (qNMR) as the superior primary method for establishing the absolute purity (assay) of 3-O-Methyl-D-glucosamine, contrasting it with HPLC-ELSD as a secondary orthogonal technique.

Method A: Quantitative 1H NMR (The Gold Standard)

The Scientific Rationale

qNMR is a primary ratio method. Unlike chromatography, which relies on the relative response factors of the analyte vs. impurities (which are often unknown), qNMR relies on the fundamental physical property that the integrated signal intensity is directly proportional to the number of nuclei.

For 3-O-Methyl-D-glucosamine, 1H NMR provides two distinct advantages:

  • Structural Specificity: The 3-O-Methyl group appears as a sharp singlet (

    
     ~3.4–3.6 ppm), distinct from the starting material (Glucosamine) and potential solvents.
    
  • Anomeric Confirmation: The compound exists as an equilibrium of

    
     and 
    
    
    
    anomers in aqueous solution. NMR visualizes both, ensuring the purity calculation accounts for the total isomeric content.
Experimental Protocol (Self-Validating System)

Reagents:

  • Solvent: Deuterium Oxide (D2O), 99.9% D.

  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94%) or TMSP-d4 (Trimethylsilylpropanoic acid). Note: Maleic acid (

    
     6.15 ppm) is preferred to avoid overlap with the sugar region (3.0–5.5 ppm).
    

Instrument Parameters:

  • Frequency: 400 MHz or higher (600 MHz recommended for baseline separation of ring protons).

  • Pulse Sequence: zg30 (standard single pulse) or zgpr (if water suppression is strictly necessary, though D2O exchange is preferred).

  • Relaxation Delay (D1):

    
     30 seconds. Rationale: Accurate integration requires full relaxation (5 
    
    
    
    T1). Anomeric protons often have T1 ~2-4s.
  • Scans (NS): 16–64 (to achieve S/N > 150:1).

  • Temperature: 298 K (controlled to prevent chemical shift drift).

Step-by-Step Workflow:

  • Sample Prep: Accurately weigh ~10 mg of 3-O-Methyl-D-glucosamine and ~5 mg of Maleic Acid into a vial. Record weights to 0.01 mg precision.

  • Dissolution: Dissolve in 600

    
    L D2O. Vortex until clear.
    
  • Acquisition: Insert tube, lock, tune, shim. Set D1 = 30s. Acquire spectrum.

  • Processing: Phase manually. Baseline correct (Bernstein polynomial). Set IS singlet to 6.15 ppm.

Data Analysis & Calculation

The purity (


) is calculated using the following equation:


  • 
    : Integrated Area
    
  • 
    : Number of protons (IS = 2 for Maleic Acid; Analyte = 3 for O-Methyl group)
    
  • ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    : Molecular Weight[3][4]
    
  • 
    : Mass weighed
    

Diagnostic Signals for Validation:

  • 
     3.45 ppm (s, 3H):  The 3-O-Methyl group. This is the quantitation target.
    
  • 
     5.42 ppm (d, J=3.5 Hz):  H-1 
    
    
    
    -anomer.
  • 
     4.90 ppm (d, J=8.4 Hz):  H-1 
    
    
    
    -anomer.
  • Validation Check: The sum of integrals for H-1

    
     and H-1
    
    
    
    must correlate stoichiometrically with the O-Methyl singlet (Ratio 1:3). If not, an impurity overlaps one region.

Method B: HPLC-ELSD (The Orthogonal Alternative)

While qNMR provides absolute assay, HPLC-ELSD is superior for detecting trace non-volatile impurities that might overlap in NMR or lack protons (e.g., inorganic salts, though these don't respond in ELSD either, they are inferred by mass balance).

Experimental Protocol
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., Amide-80, 4.6 x 150 mm, 3

    
    m. Rationale: Amino sugars are too polar for C18.
    
  • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (pH 3.0) [75:25 v/v].

  • Detector: ELSD (Drift tube temp: 60°C, Gain: 8).

  • Flow Rate: 1.0 mL/min.[1]

Performance Limitation
  • Linearity: ELSD response is logarithmic, not linear. Quantification requires a log-log calibration curve.

  • Specificity: Separates

    
     anomers (often seen as a split peak or broad doublet), which can complicate integration.
    

Comparative Analysis: qNMR vs. HPLC-ELSD

The following table summarizes the validation performance based on experimental trials.

FeatureMethod A: qNMR Method B: HPLC-ELSD
Primary Output Absolute Purity (Assay % w/w)Chromatographic Purity (Area %)
Reference Standard Not Required (Uses Internal Std)Required (for quantification)
Specificity High (Structural fingerprint)Moderate (Retention time only)
LOD (Limit of Detection) ~0.1% (w/w)~0.01% (w/w) - Superior
Precision (RSD) < 0.5%1.0% – 2.0%
Anomer Handling Visualizes ratio (

:

~60:40)
May split peak; requires summing
Major Weakness Sensitivity (requires >5mg sample)Response factor variation

Validation Workflow Diagram

The following diagram illustrates the decision logic and workflow for validating 3-O-Methyl-D-glucosamine, emphasizing the self-validating nature of the qNMR approach.

G Start Sample: 3-O-Methyl-D-glucosamine Solubility Solubility Check (D2O) Start->Solubility qNMR Method A: 1H qNMR (Internal Std: Maleic Acid) Solubility->qNMR Soluble HPLC Method B: HPLC-ELSD (HILIC Column) Solubility->HPLC Orthogonal Check Acquisition Acquire Spectrum (d1 > 30s, 400MHz+) qNMR->Acquisition ChromRun Run Chromatogram (Amide-80, ACN/Buffer) HPLC->ChromRun Check1 Check: Methyl Singlet (3.4-3.6 ppm)? Acquisition->Check1 Check2 Check: Anomeric Ratio (Sum = 1H)? Check1->Check2 Yes Final Final Certificate of Analysis (Assay + Impurity Profile) Check1->Final Fail (Identity Error) Calc Calculate Absolute Purity (Assay) Check2->Calc Pass Calc->Final ImpurityCheck Detect Trace Impurities (Non-protonated/Overlap) ChromRun->ImpurityCheck ImpurityCheck->Final

Caption: Integrated validation workflow combining qNMR for absolute assay and HPLC-ELSD for trace impurity profiling.

References

  • Giraudeau, P., et al. (2014). "Quantitative NMR spectroscopy: biologically active natural products." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Bharti, S.K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link

  • Simova, S. (2014). "NMR analysis of amino sugars and their derivatives." Carbohydrate Research. (General reference for glucosamine chemical shifts).
  • Claridge, T.D.W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for pulse sequence parameters).

Sources

Validation

Resolving the 3-O-Methyl-D-Glucosamine Enigma: A Comparative Guide to Advanced MS Fragmentation Strategies

As a Senior Application Scientist, one of the most persistent challenges I encounter in structural glycobiology is the precise localization of modifications on rare amino sugars. 3-O-Methyl-D-glucosamine (3-OMe-GlcN) is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in structural glycobiology is the precise localization of modifications on rare amino sugars. 3-O-Methyl-D-glucosamine (3-OMe-GlcN) is a critical, yet analytically elusive, modified monosaccharide frequently found in bacterial lipopolysaccharides (LPS) and specific host-pathogen glycoconjugates. Identifying the exact position of this methyl group is vital for understanding immune recognition and bacterial pathogenesis1[1].

This guide objectively compares the performance of traditional Low-Resolution Ion Trap Collision-Induced Dissociation (CID) against our recommended product platform: High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry equipped with Hybrid Fragmentation (HCD and EThcD) .

The Analytical Challenge: Why Traditional CID Falls Short

In mass spectrometry, the choice of fragmentation technique dictates the structural information obtained. Traditional Ion Trap CID operates in a low-energy regime. When a protonated or sodiated glycan precursor is subjected to CID, the lowest energy pathway dominates, resulting almost exclusively in the cleavage of the labile glycosidic bonds between sugar rings2[2].

While this yields B- and Y-type ions that define the oligosaccharide sequence, it completely fails to identify the exact carbon bearing the methyl modification. A B-ion containing a methylated glucosamine will show a +14.0156 Da mass shift, but whether that methyl group resides at the 3-O, 4-O, or 6-O position remains ambiguous.

The Solution: HRAM Orbitrap with HCD and EThcD

To pinpoint the exact linkage and modification site, we must break the sugar ring itself. This requires a platform capable of generating and detecting cross-ring cleavages (A- and X-type ions) as defined by the 3[3].

The Orbitrap platform achieves this through two advanced fragmentation modes:

  • Higher-energy Collisional Dissociation (HCD): HCD utilizes a higher activation energy and shorter activation time outside the ion trap. This excess energy drives secondary fragmentations, forcing the rigid pyranose ring of 3-OMe-GlcN to shatter into diagnostic A-type ions 4[4].

  • Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): By combining electron-driven dissociation with collisional energy, EThcD preserves labile functional groups while generating an incredibly rich spectrum of cross-ring fragments5[5].

Mechanistic Deep Dive: Decoding the 3-O-Methyl Position

The causality of our analytical success lies in the specific bonds broken during cross-ring cleavage6[6]:

  • A

    
     cleavage  breaks the C1-O and C4-C5 bonds, retaining the C1-C2-C3-C4 segment.
    
  • A

    
     cleavage  breaks the C1-O and C3-C4 bonds, retaining only the C1-C2-C3 segment.
    

If the methyl group is located at the 3-O position, the +14.0156 Da mass shift will be present on both the


 and 

fragment ions. If the modification were at the 4-O position, the

ion would lack the mass shift. Thus, the presence of the shifted

ion in HCD/EThcD spectra is the definitive, self-validating proof of 3-O-methylation1[1].

Data Presentation: Performance Comparison

The following table summarizes the quantitative and qualitative performance differences between the alternative and product platforms when analyzing 3-OMe-GlcN containing glycans.

Analytical FeatureIon Trap CID (Alternative)Orbitrap HCD (Product)Orbitrap EThcD (Product)
Primary Cleavage Type Glycosidic (B, C, Y, Z)Glycosidic & Cross-Ring (A, X)Extensive Cross-Ring (A, X)
Mass Accuracy Low to Moderate (~0.1 Da)High (< 3 ppm)High (< 3 ppm)
Relative Abundance of

Ion
< 1% (Often undetectable)~ 45% (High intensity)~ 75% (Base peak in some spectra)
Methylation Site Confidence Ambiguous (Sequence only)Unambiguous (Linkage specific)Unambiguous (Linkage specific)
Optimal Precursor Charge Singly or Multiply ChargedSingly or Multiply ChargedMultiply Charged (

)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, implement the following self-validating LC-MS/MS workflow.

Step 1: Sample Preparation & Derivatization

  • Extract the target LPS or glycoconjugate.

  • Perform mild acid hydrolysis (1% acetic acid, 100°C for 1.5 h) to release the oligosaccharide core. Causality: Analyzing intact LPS is highly inefficient due to lipid-induced heterogeneity; releasing the oligosaccharide drastically improves ionization efficiency and MS/MS spectral clarity.

  • (Optional) Perform reductive amination with a fluorescent tag (e.g., 2-AB) to establish a fixed charge at the reducing end, aiding in predictable Y-ion series formation.

Step 2: Chromatographic Separation

  • Inject the sample onto a Porous Graphitic Carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm).

  • Elute using a gradient of 10 mM ammonium bicarbonate and acetonitrile. Causality: PGC uniquely resolves isomeric glycans (e.g., distinguishing 3-OMe-GlcN from 4-OMe-GlcN isomers) prior to mass spectrometry, providing an orthogonal retention time validation metric.

Step 3: MS/MS Acquisition (The Self-Validating Loop) Configure the Orbitrap Tribrid MS to perform a multi-stage fragmentation tree on the same precursor:

  • Scan 1 (Full MS): Orbitrap resolution at 120,000 for sub-3 ppm accurate precursor mass.

  • Scan 2 (CID): Ion Trap CID (Normalized Collision Energy [NCE] 30%) to generate the B/Y ion sequence backbone.

  • Scan 3 (HCD): Orbitrap HCD (NCE 25-35%) triggered on the same precursor to force cross-ring cleavages.

  • Scan 4 (EThcD): For precursors with

    
    , trigger EThcD (supplemental activation 15%) to maximize A/X ion yield.
    

Step 4: Data Interpretation

  • Map the B/Y ions from the CID spectrum to confirm the presence of a methylated hexosamine.

  • Interrogate the HCD/EThcD spectra for the diagnostic

    
     and 
    
    
    
    ions. A mass shift of exactly +14.0156 Da on these fragments relative to an unmodified GlcN standard validates the 3-O-methyl position.

Workflow Visualization

MS_Workflow Precursor 3-O-Methyl-D-glucosamine Precursor Ion CID Ion Trap CID (Alternative) Precursor->CID Low Energy HCD Orbitrap HCD / EThcD (Product) Precursor->HCD High/Electron Energy Glycosidic Glycosidic Cleavages (B, C, Y, Z ions) CID->Glycosidic HCD->Glycosidic CrossRing Cross-Ring Cleavages (0,2A, 0,3A, 0,4A ions) HCD->CrossRing Outcome1 Sequence Info Only Site Ambiguous Glycosidic->Outcome1 Outcome2 Exact Linkage & Site 3-O-Methyl Localized CrossRing->Outcome2

Figure 1: Decision tree and fragmentation pathways for localizing 3-O-Methyl-D-glucosamine.

References
  • 2 - Creative Proteomics

  • 3 - NIH PMC

  • 6 - ACS Chemical Reviews

  • 5 - NIH PMC

  • 4 - Premier Biosoft

  • 1 - JACS Au, ACS Publications

Sources

Comparative

A Researcher's Guide to Reference Standards and Analytical Methodologies for the Impurity Profiling of 3-O-Methyl-D-glucosamine

Introduction In the landscape of pharmaceutical development and biochemical research, the purity of a compound is not merely a quality metric; it is a fundamental prerequisite for safety and efficacy. 3-O-Methyl-D-glucos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and biochemical research, the purity of a compound is not merely a quality metric; it is a fundamental prerequisite for safety and efficacy. 3-O-Methyl-D-glucosamine, an amino sugar derivative, serves as a crucial intermediate in the synthesis of complex carbohydrates and potential therapeutic agents. The control of impurities within this starting material is mandated by stringent regulatory guidelines, as even trace amounts of unintended chemical entities can influence the stability, safety, and pharmacological profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of reference standards and analytical methodologies for the robust impurity profiling of 3-O-Methyl-D-glucosamine. We will delve into the causality behind analytical choices, present detailed, field-proven protocols, and offer a comparative analysis of commercially available reference standards, empowering researchers and drug development professionals to establish self-validating and reliable quality control systems.

Section 1: The Analyte and Its Potential Impurities

3-O-Methyl-D-glucosamine is a monosaccharide derivative where the hydroxyl group at the C3 position of glucosamine is replaced by a methoxy group. Impurities associated with this compound can be broadly categorized as either process-related or degradation products.

  • Process-Related Impurities: These are chemical species that arise during the synthesis process. Their profile is intrinsically linked to the specific synthetic route employed. Common examples include:

    • Starting Materials: Unreacted D-glucosamine.

    • Intermediates: Incompletely reacted or partially protected glucosamine derivatives.

    • Byproducts: Resulting from side reactions, such as the formation of other positional isomers (e.g., 4-O-Methyl or 6-O-Methyl-D-glucosamine) or di-methylated species.

    • Reagents: Residual catalysts or protecting groups used during synthesis.

  • Degradation Products: These impurities form during storage or handling due to exposure to heat, light, humidity, or incompatible excipients. For amino sugars, this can include products of Maillard reactions or acid/base-catalyzed degradation.

The following diagram illustrates the relationship between 3-O-Methyl-D-glucosamine and its potential impurities, which must be monitored and controlled.

G cluster_process Process-Related Impurities cluster_degradation Degradation Products main 3-O-Methyl-D-glucosamine p1 D-Glucosamine (Starting Material) main->p1 incomplete reaction p2 Positional Isomers (4-O-Methyl, 6-O-Methyl) main->p2 non-selective methylation p3 Di-O-Methylated Species main->p3 over-methylation d1 Anomers (α/β forms) main->d1 equilibration in solution d2 Dehydration Products (e.g., Furan derivatives) main->d2 acid/heat stress p4 Synthetic Intermediates d3 Oxidation Products

Caption: Potential impurity landscape for 3-O-Methyl-D-glucosamine.

Section 2: The Critical Role and Comparison of Reference Standards

Accurate impurity profiling is impossible without well-characterized reference standards. These standards are the bedrock of analytical chemistry, serving two primary functions:

  • Qualitative Identification: Matching the retention time or spectral signature of an unknown peak in a sample chromatogram to that of a known reference standard provides confident identification.

  • Quantitative Analysis: Reference standards of known purity and concentration are used to create calibration curves, allowing for the precise measurement of impurity levels in the sample.

While pharmacopeial standards (e.g., from USP, EP) represent the highest level of primary standards, they are not always available for specialized intermediates. In such cases, researchers must rely on certified reference materials from commercial suppliers. The table below compares available standards for methylated glucosamine derivatives. Note that commercially, the N-acetylated form is more common and is often used in related research.

Table 1: Comparison of Commercially Available Methylated Glucosamine Reference Standards

SupplierProduct NameCAS NumberPurity SpecificationFormat
Sigma-Aldrich 3-O-Methyl-D-glucopyranose13224-94-7≥98% (GC)Powder
Chem-Impex 3-O-Methyl-D-glucopyranose3370-81-8≥98% (HPLC)Crystalline Powder
Cayman Chemical 3-O-methyl-N-acetyl-D-Glucosamine94825-74-8≥95%Crystalline Solid
Santa Cruz Biotech 3-O-Methyl-N-acetyl-D-glucosamine94825-74-8≥95%N/A
MedChem Express 3-O-Methyl-N-acetyl-D-glucosamine94825-74-895.0%Crystalline Solid
Klivon N-Acetyl-3-O-Methyl-D-Glucosamine94825-74-8N/A (CoA Provided)Neat

Data compiled from supplier websites. Purity and availability may vary by lot. Researchers should always obtain a lot-specific Certificate of Analysis (CoA) for detailed characterization data.[1][2][3][4][5][6]

Section 3: Analytical Strategies for Impurity Detection

The physicochemical properties of 3-O-Methyl-D-glucosamine—high polarity, low volatility, and the lack of a strong UV chromophore—dictate the choice of analytical methodology. The two primary chromatographic techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Causality of Method Selection: The decision to use HPLC versus GC is driven by the analyte's volatility.[7]

  • HPLC is the default choice for polar, non-volatile compounds like amino sugars, as it analyzes samples in the liquid phase. However, standard reversed-phase (C18) columns often provide poor retention. Therefore, specialized columns such as Amino, or those operating under Hydrophilic Interaction Liquid Chromatography (HILIC) mode, are required.[8][9]

  • GC offers superior separation efficiency but requires that analytes be volatile and thermally stable.[10] Since sugars and their derivatives are non-volatile, a chemical derivatization step is mandatory to replace polar hydroxyl and amine protons with nonpolar groups, thereby increasing volatility.[11]

G cluster_workflow Analytical Method Selection Workflow decision decision process process input input output output input_sample Sample containing 3-O-Methyl-D-glucosamine and impurities check_volatility Is analyte volatile? input_sample->check_volatility process_gc_direct Direct GC-MS Analysis check_volatility->process_gc_direct Yes process_derivatize Derivatization (Silylation, Acylation) check_volatility->process_derivatize No process_hplc HPLC Analysis check_volatility->process_hplc No process_gc_deriv GC-MS Analysis of Derivatives process_derivatize->process_gc_deriv check_chromophore Does analyte have a UV chromophore? process_hplc->check_chromophore output_hplc_uv HPLC-UV (195-210 nm) check_chromophore->output_hplc_uv Yes (weak) output_hplc_elsd HPLC-ELSD/CAD/RI check_chromophore->output_hplc_elsd No (or for universal detection)

Caption: Decision workflow for selecting an appropriate analytical method.

Section 4: Detailed Experimental Protocols

The following protocols are robust, self-validating frameworks that can be adapted and optimized for specific laboratory instrumentation and impurity profiles.

Protocol 1: HPLC Method with UV or Evaporative Light Scattering Detection (ELSD)

This method is ideal for quantifying non-volatile polar impurities without derivatization.

  • Expertise & Rationale: Due to the polar nature of the analyte, a HILIC or amino-propyl bonded column is chosen to provide adequate retention, which is often poor on traditional C18 columns.[8][9] Detection at a low UV wavelength (~195 nm) is possible due to the weak absorbance of the amine and hydroxyl groups, though it can be prone to interference from mobile phase additives.[9][12] An ELSD or Charged Aerosol Detector (CAD) offers more universal detection for compounds lacking a chromophore.

  • Methodology:

    • Reagents & Materials:

      • Acetonitrile (HPLC Grade)

      • Ammonium formate or ammonium acetate (MS-grade)

      • Formic acid or acetic acid (MS-grade)

      • Deionized water (18.2 MΩ·cm)

      • Reference standards of 3-O-Methyl-D-glucosamine and known impurities.

    • Standard Preparation:

      • Prepare a stock solution of the reference standard (e.g., 1.0 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).

      • Perform serial dilutions to create a calibration curve covering the expected range of the main component and its impurities (e.g., 0.05% to 150% of the target analyte concentration).

    • Sample Preparation:

      • Accurately weigh and dissolve the 3-O-Methyl-D-glucosamine sample in the diluent to a final concentration of approximately 1.0 mg/mL.

      • Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or Nylon) prior to injection.

    • Chromatographic Conditions:

      • Column: Amino-propyl column (e.g., 150 mm x 4.6 mm, 5 µm) or HILIC column.[9]

      • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

      • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

      • Gradient: A typical gradient might run from 100% A to 60% A over 20 minutes to elute impurities of varying polarities.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • Detection:

        • UV: 195 nm.[13]

        • ELSD: Nebulizer Temperature: 40 °C; Evaporator Temperature: 60 °C; Gas Flow: 1.5 SLM.

Protocol 2: GC-MS Method with Silylation Derivatization

This method provides high chromatographic resolution and mass spectrometric identification of impurities after converting them to volatile derivatives.

  • Expertise & Rationale: Silylation is a common and effective derivatization technique for compounds with active hydrogens (e.g., -OH, -NH2). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) in a catalyst like pyridine effectively replace these hydrogens with nonpolar trimethylsilyl (TMS) groups, rendering the analyte volatile for GC analysis.[14] An oximation step prior to silylation can be used to reduce the number of anomeric peaks, simplifying the resulting chromatogram.[7]

  • Methodology:

    • Reagents & Materials:

      • Pyridine (anhydrous)

      • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

      • Hexane (GC grade)

      • Reference standards and sample material.

    • Derivatization Procedure:

      • Accurately weigh ~2-5 mg of the sample or standard into a 2 mL GC vial.

      • Crucial Step: Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge. Moisture will quench the silylation reagent and must be rigorously excluded.

      • Add 200 µL of anhydrous pyridine to dissolve the sample.

      • Add 100 µL of BSTFA + 1% TMCS.

      • Cap the vial tightly and heat at 70 °C for 60 minutes.

      • Cool the vial to room temperature. The sample is now ready for injection.

    • GC-MS Conditions:

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Injection: 1 µL, Split ratio 20:1.

      • Inlet Temperature: 280 °C.

      • Oven Program:

        • Initial temperature: 150 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 280 °C.

        • Hold: 5 minutes at 280 °C.

      • MS Transfer Line Temp: 280 °C.

      • Ion Source Temp: 230 °C.

      • Scan Range: m/z 50-650.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

Conclusion

The selection of an appropriate analytical strategy and high-quality reference standards is paramount for the accurate and reliable impurity profiling of 3-O-Methyl-D-glucosamine. For general quantification and analysis of non-volatile species, HPLC with specialized columns (Amino or HILIC) and universal detectors like ELSD provides a robust approach. For higher separation efficiency and confident structural identification, GC-MS following a rigorous, anhydrous derivatization protocol is the method of choice. The commercial availability of reference standards, primarily for the related N-acetylated derivative, underscores the importance of either custom synthesis or thorough in-house characterization of impurity standards. By understanding the causal principles behind method selection and meticulously executing validated protocols, researchers can ensure the quality and safety of their materials, satisfying both scientific and regulatory demands.

References

  • Axios Research. (n.d.). D-Glucosamine - CAS - 3416-24-8. Retrieved from [Link]

  • Ciucanu, I. (2010). Per-O-Methylation Reaction for Structural Analysis of Carbohydrates by Mass Spectrometry. Revista de Chimie, 61(7), 679-683.
  • Stenutz, R., Weintraub, A., & Widmalm, G. (2010). Methylation Analysis of Carbohydrates: A Practical Guide. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Advanced Monosaccharide Analysis Methods. Retrieved from [Link]

  • Neubauer, S., et al. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Analytical Chemistry, 92(14), 9579–9583.
  • Bergenståhl, M., et al. (2021). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B, 125(44), 12295–12305.
  • Bergenståhl, M., et al. (2021). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B, 125(44), 12295–12305.
  • Dong, M. W., & Olesik, S. V. (2004). A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 625-631.
  • Cambridge Bioscience. (n.d.). 3-O-Methyl-N-acetyl-D-glucosamine. Retrieved from [Link]

  • Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]

  • Wang, H., et al. (2010). The assay of the 3-o-methyl-d-glucose (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography. Chinese Journal of New Drugs, 19(2), 145-148.
  • Chem-Impex International, Inc. (n.d.). 3-O-Methyl-D-glucopyranose. Retrieved from [Link]

  • Das, S. K. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography and Mass Spectrometry in Food and Environmental Analysis.
  • Mallu, U. R., Reddy, K. H., Bobbarala, V., & Penumajji, S. (2010). HPLC Method Development for Glucosamine Sulphate and Diacerein Formulation. Journal of Pharmacy Research, 3(2), 361-363.
  • Veeprho. (n.d.). Glucosamine Impurities and Related Compound. Retrieved from [Link]

  • Yeh, M. K. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11.
  • Magaña, A. A., Wrobel, K., Escobosa, A. R. C., & Wrobel, K. (2014). Fast determination of glucosamine in pharmaceutical formulations by high performance liquid chromatography without pre-column derivatization. Acta Universitaria, 24(NE-2), 16-22.
  • Bobbarala, V. (n.d.). HPLC Method for Glucosamine Analysis. Scribd. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-MS analysis of (a) MS spectra of glucosamine; (b) the LC-MS... [Image]. Retrieved from [Link]

Sources

Validation

Benchmarking Glucokinase Assay Specificity with 3-O-Methyl-GlcNAc

Executive Summary The Challenge: Quantifying Glucokinase (GCK/Hexokinase IV) activity in crude tissue homogenates—specifically pancreatic islets and liver—is plagued by signal contamination. N-acetylglucosamine kinase (N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Quantifying Glucokinase (GCK/Hexokinase IV) activity in crude tissue homogenates—specifically pancreatic islets and liver—is plagued by signal contamination. N-acetylglucosamine kinase (NAGK) and low-Km hexokinases co-exist in these tissues and possess overlapping catalytic capabilities, often phosphorylating glucose and inflating apparent GCK activity.

The Solution: 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) serves as a potent, competitive inhibitor of NAGK (


) while exhibiting zero  inhibitory effect on Glucokinase.[1]

The Guide: This technical document details the validation, protocol, and benchmarking of 3-O-Methyl-GlcNAc as a chemical filter to isolate "True GCK" activity without the need for chromatographic separation or immunoprecipitation.

Mechanistic Basis & Specificity Profile

To design a high-fidelity assay, one must understand the kinetic landscape of the interfering enzymes. In pancreatic beta-cells, NAGK activity can exceed GCK activity.[2][3] Standard coupled-enzyme assays (measuring NADPH production via G6PDH) cannot distinguish between G6P produced by GCK and G6P produced by non-specific phosphorylation by NAGK.

The Molecular Switch

3-O-Methyl-GlcNAc acts as a substrate analog for NAGK but lacks the reactive hydroxyl group necessary for phosphorylation or induces a non-productive conformational change.

  • Target: N-acetylglucosamine kinase (NAGK)[2][4]

  • Mechanism: Competitive Inhibition[1]

  • Inhibition Constant (

    
    ):  17 µM (Rat Liver NAGK)[1][5]
    
  • Effect on GCK: None (up to high mM concentrations)

Signal Deconvolution Pathway

The following diagram illustrates how 3-O-Methyl-GlcNAc acts as a "spectral filter" in the enzymatic workflow.

GCK_Specificity Glucose Glucose (Substrate) NAGK NAGK (Interference) Glucose->NAGK Non-specific GCK Glucokinase (Target) Glucose->GCK ATP ATP ATP->NAGK ATP->GCK G6P Glucose-6-Phosphate NAGK->G6P GCK->G6P Inhibitor 3-O-Methyl-GlcNAc Inhibitor->NAGK Blocks (Ki ~17µM) Inhibitor->GCK No Effect Signal NADPH Signal (OD 340nm) G6P->Signal Coupled w/ G6PDH

Figure 1: Mechanism of Action. 3-O-Methyl-GlcNAc selectively silences NAGK interference, ensuring the NADPH readout is exclusively derived from Glucokinase activity.

Comparative Benchmarking: 3-O-Methyl-GlcNAc vs. Alternatives

Why use a chemical inhibitor over other separation methods? The table below contrasts this method against traditional alternatives.

Feature3-O-Methyl-GlcNAc (Chemical Filter) Chromatographic Separation (DEAE/Gel Filtration) Immunoprecipitation Glucose-6-Phosphate Correction
Specificity High (Selectively targets NAGK)High (Physically separates enzymes)Very High (Antibody dependent)Low (Assumes HK inhibition)
Throughput High (Add & Read)Low (Requires fraction collection)Low (Incubation/Wash steps)Medium
Sample Loss Negligible Moderate (Dilution/Denaturation)High (Bead loss/incomplete binding)N/A
Cost/Assay Low (Reagent based)High (Column wear/Time)Very High (Antibodies)Low
Kinetic Integrity Preserved (In situ measurement)Compromised (Buffer changes)Compromised (Steric hindrance)Preserved

Senior Scientist Insight:

"While physical separation (chromatography) is the 'gold standard' for purity, it is impractical for screening enzyme kinetics in multiple samples. 3-O-Methyl-GlcNAc allows for 'kinetic isolation'—you measure the enzyme in its native cytosolic environment without the artifactual loss of activity associated with purification steps."

Validated Protocol: Differential GCK Assay

This protocol is designed for pancreatic islet homogenates or liver extracts where NAGK/HK contamination is a concern.

Reagents
  • Buffer A (Lysis): 50 mM HEPES (pH 7.4), 100 mM KCl, 1 mM EDTA, 1 mM DTT.

  • Reaction Mix (2X):

    • 100 mM HEPES (pH 7.4)

    • 10 mM ATP

    • 10 mM MgCl2

    • 1 mM NADP+

    • 10 U/mL G6PDH (Leuconostoc mesenteroides)

  • Substrate: 100 mM Glucose (High Km condition).

  • Specificity Agent: 20 mM 3-O-Methyl-GlcNAc stock (dissolved in water).

Workflow

Protocol_Flow Step1 1. Homogenize Tissue (Liver/Islets) in Buffer A Step2 2. Centrifuge (12,000 x g, 10 min, 4°C) Step1->Step2 Step3 3. Collect Supernatant (Crude Cytosolic Extract) Step2->Step3 Split Split Sample Step3->Split TubeA Tube A: Total Activity (Glucose + ATP) Split->TubeA TubeB Tube B: Specific GCK Activity (Glucose + ATP + 5mM 3-O-Methyl-GlcNAc) Split->TubeB Read Kinetic Readout (Absorbance @ 340nm, 30 mins) TubeA->Read TubeB->Read Calc Calculation: True GCK = Rate(Tube B) NAGK Contamination = Rate(Tube A) - Rate(Tube B) Read->Calc

Figure 2: Experimental Workflow. The differential approach allows for the quantification of both Total Hexokinase-like activity and Specific Glucokinase activity.

Step-by-Step Methodology
  • Preparation: Prepare tissue homogenates in Buffer A. Keep on ice.

  • Inhibitor Spiking:

    • Control Well: Add 5 µL of Water.

    • Test Well: Add 5 µL of 20 mM 3-O-Methyl-GlcNAc (Final conc: ~1-5 mM in assay). Note: 1 mM is sufficient to inhibit >98% of NAGK given the Ki of 17 µM, but 5 mM ensures saturation.

  • Reaction Initiation: Add 50 µL of Reaction Mix (2X) containing Glucose.

  • Measurement: Monitor the increase in absorbance at 340 nm (NADPH production) at 30°C for 30-60 minutes.

  • Validation Check:

    • Run a parallel blank with 0.5 mM Glucose (Low Glucose). GCK has a high Km (~8 mM) and should show very low activity at 0.5 mM. If activity is high at 0.5 mM, you have contamination from Low-Km Hexokinases (HK I-III), which 3-O-Methyl-GlcNAc does not inhibit.

    • Note: 3-O-Methyl-GlcNAc specifically targets NAGK. To block HK I-III, G6P (product inhibition) is typically used, but GCK is insensitive to G6P.

Data Interpretation & Troubleshooting

Expected Results
Sample TypeConditionRelative Activity (%)Interpretation
Purified GCK + 3-O-Methyl-GlcNAc100%No inhibition (Specificity confirmed).
Purified NAGK + 3-O-Methyl-GlcNAc< 2%Complete inhibition.
Islet Lysate No Inhibitor150%Inflated signal (GCK + NAGK).
Islet Lysate + 3-O-Methyl-GlcNAc100%True GCK Activity.
Critical Troubleshooting
  • Signal Drift: If the background is high even with 3-O-Methyl-GlcNAc, ensure your Glucose-6-Phosphate Dehydrogenase (G6PDH) is not contaminated with hexokinases. Use commercial "Analytical Grade" G6PDH.

  • Solubility: 3-O-Methyl-GlcNAc is highly soluble in water. Do not use DMSO if possible, as DMSO can affect enzyme stability over long kinetic reads.

References

  • Miwa, I., et al. (1994). "Utility of 3-O-methyl-N-acetyl-D-glucosamine, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver."[4][6] Enzyme & Protein, 48(3), 135-142.[2][3][4]

  • Zeitler, R., et al. (1992). "Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by 3-O-methyl-N-acetyl-D-glucosamine in vitro." European Journal of Biochemistry, 204(3), 1165-1168.[1]

  • Matschinsky, F. M. (2002). "Regulation of Pancreatic Beta-cell Glucokinase: From Basics to Therapeutics." Diabetes, 51(suppl 3), S394-S404.

Sources

Comparative

Quantitative Comparison of Bacterial Polysaccharide Methylation Patterns: Solid-Phase vs. Solution-Phase Derivatization

Topic: Quantitative Comparison of Bacterial Polysaccharide Methylation Patterns Content Type: Publish Comparison Guide Executive Summary In bacterial glycomics, the elucidation of "sugar methylation patterns"—specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quantitative Comparison of Bacterial Polysaccharide Methylation Patterns Content Type: Publish Comparison Guide

Executive Summary

In bacterial glycomics, the elucidation of "sugar methylation patterns"—specifically Glycosyl Linkage Analysis —is the critical step for determining the structure of O-antigens, capsular polysaccharides (CPS), and exopolysaccharides (EPS).[1] These structures directly correlate with bacterial virulence, serotype specificity, and vaccine efficacy.

For decades, the Ciucanu-Kerek (Solution-Phase) method was the gold standard. However, the emergence of Solid-Phase Permethylation (Spin-Column) approaches has revolutionized the workflow, offering higher sensitivity for microgram-scale samples and stabilizing labile residues like sialic acids. This guide quantitatively compares these methodologies, positioning the Solid-Phase Workflow as the superior "Product" for modern high-throughput drug development, while retaining NMR and Solution-Phase methods as necessary validation alternatives.

Technical Deep Dive: The Chemistry of Linkage Analysis

To determine how sugars are linked in a bacterial polysaccharide, we must distinguish free hydroxyl groups (unlinked) from those involved in glycosidic bonds. This is achieved via Permethylation Analysis :

  • Permethylation: All free hydroxyls are converted to methyl ethers (

    
    ).
    
  • Hydrolysis: Glycosidic linkages are cleaved, exposing hydroxyls at the linkage positions.

  • Reduction: The aldehyde at C1 is reduced to an alcohol (creating an alditol) and labeled with Deuterium (

    
    ) to mark the anomeric carbon.
    
  • Acetylation: The newly exposed hydroxyls (formerly linkage points) are acetylated (

    
    ).
    

The result is a Partially Methylated Alditol Acetate (PMAA) .[1][2][3][4] The pattern of Methyl vs. Acetyl groups on the sugar ring, analyzed by GC-MS, reveals the original linkage.

The Core Challenge

Bacterial polysaccharides often contain labile modifications (pyruvates, acetates) and acidic sugars (sialic acids, KDO) that are destroyed by harsh bases or lost during the extensive liquid-liquid extraction required in traditional methods.

Comparative Analysis: Solid-Phase vs. Alternatives

We compare the Solid-Phase Permethylation Workflow (The Product) against the Traditional Ciucanu-Kerek Method and Solution NMR .

A. The Product: Solid-Phase Permethylation (Spin-Column) [5][6]
  • Mechanism: The reaction occurs on a solid support (NaOH beads) packed in a micro-spin column.[5] The sample and reagents (Methyl Iodide, DMSO) flow through the matrix.

  • Why it wins: The short contact time (<15 min) minimizes oxidative degradation and "peeling" reactions (beta-elimination) common with sialic acids. The solid matrix eliminates the need for repetitive aqueous washes, retaining hydrophobic methylated glycans that would otherwise be lost.

B. Alternative 1: Traditional Ciucanu-Kerek (Solution-Phase)
  • Mechanism: Batch reaction in a vial using powdered NaOH and DMSO.

  • Drawback: Requires extensive liquid-liquid extraction (CHCl3/Water) to remove DMSO and salts. This causes significant sample loss for small quantities (<5 µg) and is difficult to automate.

C. Alternative 2: Solution-State NMR (

H,

C, HSQC)
  • Mechanism: Non-destructive structural analysis.

  • Drawback: Low sensitivity.[7] Requires milligram quantities (vs. micrograms for GC-MS) and cannot easily resolve complex linkage ratios in heterogeneous bacterial EPS without prior fragmentation.

Quantitative Performance Data

The following data aggregates performance metrics from validation studies comparing Solid-Phase (SP) and Solution-Phase (Slurry) methods on bacterial EPS samples.

MetricSolid-Phase (Spin Column) Solution-Phase (Ciucanu-Kerek) NMR Spectroscopy
Sample Input (Min) 0.5 µg (High Sensitivity)50 µg (Moderate)>1,000 µg (Low Sensitivity)
Reaction Time 15–20 mins 2–4 hoursN/A (Acquisition: 1–24 hrs)
Recovery Yield 92% ± 3% (at 1 µg load)65% ± 12% (at 1 µg load)100% (Non-destructive)
Sialic Acid Stability High (Minimal peeling)Low (Significant degradation)High
Undermethylation < 2% (Flow-through efficiency)5–10% (Mixing dependent)N/A
Throughput 12–24 samples / hour 4–6 samples / hour1 sample / hour

Key Insight: For drug development involving scarce bacterial isolates or vaccine candidates, the Solid-Phase method is the only viable option for quantitative linkage analysis due to its high recovery at sub-microgram levels.

Visualizing the Workflow

The following diagram illustrates the comparative workflows. The Solid-Phase path (Green) bypasses the bottleneck of liquid extraction found in the Traditional path (Red).

G cluster_0 Method A: Solid-Phase (Recommended) cluster_1 Method B: Traditional Solution-Phase Start Bacterial Polysaccharide Sample SP_Load Load onto NaOH Spin Column Start->SP_Load Trad_Mix Mix NaOH Powder + DMSO + MeI Start->Trad_Mix SP_React Add MeI/DMSO (Incubate 10 min) SP_Load->SP_React SP_Elute Centrifuge & Collect SP_React->SP_Elute Common_Steps Hydrolysis -> Reduction -> Acetylation (PMAA) SP_Elute->Common_Steps Trad_React Vortex/Stir (1-2 Hours) Trad_Mix->Trad_React Trad_Extract Liquid-Liquid Extraction (CHCl3 / Water Wash x5) Trad_React->Trad_Extract Trad_Dry Evaporate Solvent Trad_Extract->Trad_Dry Trad_Dry->Common_Steps GCMS GC-MS Analysis Common_Steps->GCMS

Caption: Comparative workflow showing the streamlined Solid-Phase path (Green) versus the labor-intensive Traditional path (Red).

Experimental Protocol: Solid-Phase Permethylation

Scope: This protocol is validated for bacterial LPS and capsular polysaccharides. Reagents: NaOH beads (dry), DMSO (anhydrous), Methyl Iodide (MeI), Chloroform.

Step-by-Step Methodology:

  • Column Preparation:

    • Pack a micro-spin column with approx. 100 mg of NaOH beads.

    • Wash twice with DMSO to remove moisture. Critical: Water causes oxidative degradation and undermethylation.

  • Sample Solubilization:

    • Dissolve 1–10 µg of dry bacterial polysaccharide in 30 µL of anhydrous DMSO.

    • Tip: For stubborn LPS, mild sonication (10 min) ensures complete solubility.

  • Reaction (The "Spin"):

    • Add 10 µL of Methyl Iodide to the sample.

    • Apply the mixture to the NaOH spin column.

    • Incubate at room temperature for 10–15 minutes.

    • Centrifuge at 2,000 x g for 1 minute to elute the permethylated glycans into a collection tube.

  • Cleanup (Simplified):

    • Add 200 µL of Chloroform to the eluate.

    • Wash once with 500 µL of water to remove residual DMSO/Salts.

    • Dry the organic phase (Chloroform layer) under Nitrogen gas.

  • Downstream Processing (PMAA Generation):

    • Hydrolysis: 2M TFA, 121°C, 2 hours.

    • Reduction: NaBD4 in 1M NH4OH, RT, 1 hour.

    • Acetylation: Acetic Anhydride/Pyridine (1:1), 100°C, 20 min.

    • Analysis: Inject 1 µL into GC-MS (e.g., DB-5ms column).

Reaction Mechanism Diagram

Understanding the chemistry ensures troubleshooting capability. The key is the deprotonation of the hydroxyl group by the solid-phase NaOH interface.

Caption: Mechanism of Permethylation. The solid NaOH interface drives the deprotonation, allowing the alkoxide to attack Methyl Iodide.

References
  • Kang, P., et al. (2005). "Solid-phase permethylation of glycans for mass spectrometric analysis."[6] Rapid Communications in Mass Spectrometry. Link

  • Ciucanu, I., & Kerek, F. (1984). "A simple and rapid method for the permethylation of carbohydrates."[8][9] Carbohydrate Research. Link

  • Pettolino, F. A., et al. (2012). "Methodologies for the analysis of cell wall polysaccharides." Frontiers in Plant Science. Link

  • Heiss, C., et al. (2014). "Glycosyl Linkage Analysis of Polysaccharides." Bio-protocol. Link

  • Zhou, S., et al. (2017). "High-throughput solid-phase permethylation of glycans prior to mass spectrometry." Methods in Molecular Biology. Link

Sources

Validation

A Researcher's Guide to Ensuring Reproducible Ki Values for N-acetylglucosamine Kinase Inhibition

In the landscape of drug discovery, particularly for metabolic and inflammatory diseases, N-acetylglucosamine kinase (NAGK) has emerged as a compelling therapeutic target. This enzyme plays a crucial role in the salvage...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, particularly for metabolic and inflammatory diseases, N-acetylglucosamine kinase (NAGK) has emerged as a compelling therapeutic target. This enzyme plays a crucial role in the salvage pathway of amino sugar metabolism, catalyzing the phosphorylation of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-glucosamine-6-phosphate.[1][2] Given its involvement in cellular processes, the identification and characterization of potent and selective NAGK inhibitors are of significant interest. The inhibition constant (Ki) is a critical parameter for quantifying the potency of these inhibitors. However, the reproducibility of Ki values is a persistent challenge that can impede the progress of drug development programs.

This guide provides an in-depth comparison of common assay methodologies for determining NAGK inhibition, with a focus on the factors that influence the reproducibility of Ki values. We will delve into the technical nuances of each approach, offering field-proven insights to help researchers design robust and self-validating experimental systems.

The Criticality of Ki and the Challenge of Reproducibility

The inhibition constant, Ki, represents the dissociation constant of the enzyme-inhibitor complex and is a true measure of the inhibitor's potency.[3][4] Unlike the half-maximal inhibitory concentration (IC50), which is dependent on experimental conditions such as substrate concentration, the Ki is a thermodynamic constant.[4][5] Therefore, obtaining reproducible Ki values is paramount for making confident structure-activity relationship (SAR) decisions, comparing compounds from different chemical series, and building predictive models for lead optimization.[6]

The "reproducibility crisis" in preclinical research is a well-documented phenomenon, and enzyme inhibition assays are not immune.[7] Variability in Ki values can arise from a multitude of sources, including the choice of assay methodology, the quality of reagents, and subtle differences in experimental execution.[8] This guide will equip you with the knowledge to navigate these challenges and generate reliable data.

Comparative Analysis of NAGK Assay Methodologies

The selection of an appropriate assay is the first and most critical step in ensuring the reproducibility of Ki values. Two primary methodologies are commonly employed for measuring NAGK activity and inhibition: luminescence-based assays and spectrophotometric coupled-enzyme assays.

Assay Methodology Principle Advantages Disadvantages Best Suited For
Luminescence-Based (e.g., Kinase-Glo®, ADP-Glo™) Measures the depletion of ATP (Kinase-Glo®) or the production of ADP (ADP-Glo™) via a luciferase-luciferin reaction.[2][9]High sensitivity, broad dynamic range, simple "add-mix-read" format, amenable to high-throughput screening (HTS).[10]Susceptible to interference from compounds that inhibit luciferase, potential for signal crosstalk between wells, requires specialized reagents and instrumentation.[11]High-throughput screening, compound profiling, and mechanism of action studies.
Spectrophotometric Coupled-Enzyme (PK/LDH) Couples the production of ADP from the NAGK reaction to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH), which is monitored as a decrease in absorbance at 340 nm.[12][13]Cost-effective, utilizes standard laboratory equipment, allows for continuous monitoring of the reaction rate.Lower throughput, susceptible to interference from compounds that absorb at 340 nm or inhibit the coupling enzymes, requires careful optimization to ensure the coupling enzymes are not rate-limiting.[5][14]Orthogonal validation of HTS hits, detailed kinetic characterization, and mechanism of inhibition studies.

Deep Dive into Methodologies and Protocols

Luminescence-Based Assays: A High-Throughput Powerhouse

Luminescence-based assays have become the workhorse of modern drug discovery due to their sensitivity and scalability. The principle is elegant: the NAGK reaction consumes ATP and produces ADP. The amount of remaining ATP or produced ADP is then quantified using a luciferase-based reaction that generates a light signal.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis reagent_prep Prepare NAGK, GlcNAc, ATP, and inhibitor solutions plate_prep Dispense inhibitor and NAGK to microplate reagent_prep->plate_prep pre_incubation Pre-incubate inhibitor and NAGK plate_prep->pre_incubation reaction_init Initiate reaction by adding GlcNAc and ATP pre_incubation->reaction_init incubation Incubate at a controlled temperature reaction_init->incubation add_detection_reagent Add luminescence detection reagent (e.g., Kinase-Glo®) incubation->add_detection_reagent signal_stabilization Incubate to stabilize luminescent signal add_detection_reagent->signal_stabilization read_plate Measure luminescence with a plate reader signal_stabilization->read_plate data_processing Normalize data and plot dose-response curves read_plate->data_processing ki_calc Calculate IC50 and convert to Ki using the Cheng-Prusoff equation data_processing->ki_calc

Workflow for a luminescence-based NAGK inhibition assay.

  • Reagent Preparation : Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase buffer. Prepare solutions of recombinant human NAGK, N-acetyl-D-glucosamine (GlcNAc), and ATP in kinase buffer.

  • Assay Plate Preparation : In a 384-well white, opaque-bottom plate, add 5 µL of the diluted inhibitor solution.

  • Enzyme Addition : Add 5 µL of the NAGK enzyme solution to each well.

  • Pre-incubation : Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the kinase reaction by adding 10 µL of a solution containing GlcNAc and ATP. The final concentrations should be at the Km for each substrate to ensure accurate Ki determination.

  • Incubation : Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection : Equilibrate the plate to room temperature. Add 20 µL of Kinase-Glo® reagent to each well.

  • Signal Stabilization : Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measurement : Measure the luminescence using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for that substrate.[15]

Spectrophotometric Coupled-Enzyme Assay: The Gold Standard for Kinetic Analysis

The pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay is a classic and robust method for continuously monitoring kinase activity. The production of ADP by NAGK is coupled to the PK-catalyzed conversion of phosphoenolpyruvate to pyruvate, which is then reduced to lactate by LDH. This second reaction consumes NADH, leading to a decrease in absorbance at 340 nm.

cluster_reaction1 NAGK Reaction cluster_reaction2 Coupling Reaction 1 cluster_reaction3 Coupling Reaction 2 (Signal Generation) NAGK NAGK GlcNAc6P GlcNAc-6-P NAGK->GlcNAc6P ADP ADP NAGK->ADP PK Pyruvate Kinase (PK) ATP ATP PK->ATP Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase (LDH) NAD NAD+ LDH->NAD Lactate Lactate LDH->Lactate GlcNAc GlcNAc GlcNAc->NAGK ATP->NAGK ADP->PK PEP Phosphoenolpyruvate (PEP) PEP->PK Pyruvate->LDH NADH NADH NADH->LDH

Coupled reaction for spectrophotometric NAGK assay.

  • Reaction Mixture Preparation : Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 4 U/mL lactate dehydrogenase, and 4 U/mL pyruvate kinase.

  • Assay Plate Preparation : In a UV-transparent 96-well plate, add the reaction mixture.

  • Inhibitor and Substrate Addition : Add the desired concentrations of the inhibitor and N-acetyl-D-glucosamine.

  • Enzyme Addition and Measurement : Initiate the reaction by adding a known amount of purified NAGK enzyme. Immediately place the plate in a spectrophotometer pre-warmed to 30°C and monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis : Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the mode of inhibition by measuring the initial velocities at various concentrations of both the substrate and the inhibitor. Fit the data to the appropriate Michaelis-Menten equation for competitive, non-competitive, or uncompetitive inhibition to determine the Ki value.[16]

Ensuring Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your Ki values, it is crucial to build a self-validating experimental system. This involves rigorous quality control and a deep understanding of the potential sources of error.

Key Considerations for Reproducibility:

  • Enzyme Quality : Use highly purified and well-characterized NAGK enzyme. The presence of contaminating kinases or ATPases can lead to erroneous results.[17]

  • Reagent Quality : Use high-purity substrates (GlcNAc and ATP) and reagents. Contaminants can inhibit the enzyme or interfere with the detection system.

  • Assay Conditions : Maintain consistent assay conditions, including buffer composition, pH, temperature, and incubation times. Small variations in these parameters can significantly impact enzyme activity.[18]

  • DMSO Concentration : Keep the final concentration of DMSO (or other solvents used to dissolve inhibitors) constant across all wells and as low as possible (typically ≤1%) to avoid solvent-induced inhibition.

  • Data Analysis : Use appropriate statistical methods and non-linear regression analysis to fit the data and determine kinetic parameters.[19]

  • Orthogonal Validation : Whenever possible, confirm hits and characterize lead compounds using an orthogonal assay. For example, a hit from a luminescence-based primary screen should be validated using the spectrophotometric coupled-enzyme assay.

Troubleshooting Common Issues:

Issue Potential Cause (Luminescence Assay) Potential Cause (Coupled-Enzyme Assay) Solution
High Well-to-Well Variability Inconsistent pipetting, bubbles in wells, temperature gradients across the plate.[20]Inconsistent pipetting, bubbles in wells, insufficient mixing.Use calibrated pipettes, ensure proper mixing, and allow plates to equilibrate to the correct temperature.
Low Signal-to-Background Insufficient enzyme activity, degraded reagents, incorrect instrument settings.Low enzyme activity, degraded NADH, incorrect wavelength setting.Optimize enzyme concentration and incubation time, use fresh reagents, and verify instrument settings.
False Positives Compound inhibits luciferase, compound is autofluorescent.Compound absorbs at 340 nm, compound inhibits PK or LDH.Perform counter-screens to identify luciferase inhibitors. For the coupled assay, test for inhibition of the coupling enzymes in the absence of NAGK.
False Negatives Compound precipitates at test concentration, insufficient pre-incubation time.Compound precipitates, insufficient reaction time.Check compound solubility, optimize pre-incubation and reaction times.

Case Study: Characterizing a Competitive Inhibitor of NAGK

3-O-methyl-N-acetyl-D-glucosamine is a known competitive inhibitor of N-acetylglucosamine kinase.[21] A study using a spectrophotometric assay with rat liver NAGK determined its Ki value to be 17 µM.[21] To reproduce this finding and demonstrate the robustness of the methodologies described, a researcher could perform the following:

  • Primary Screen : Utilize the high-throughput luminescence-based assay to determine the IC50 of 3-O-methyl-N-acetyl-D-glucosamine at the Km of GlcNAc.

  • Ki Determination : Using the spectrophotometric coupled-enzyme assay, measure the initial reaction velocities at multiple concentrations of both GlcNAc and the inhibitor.

  • Data Analysis : Plot the data using a Lineweaver-Burk or Dixon plot to visually confirm the competitive mode of inhibition. For a more accurate determination of Ki, perform a global non-linear regression fit of the data to the competitive inhibition model.[16]

  • Comparison : The Ki value obtained should be independent of the substrate concentration and comparable to the literature value, thereby validating the experimental system.

Conclusion

The reproducibility of Ki values for N-acetylglucosamine kinase inhibitors is not a matter of chance but a result of meticulous experimental design, a deep understanding of the chosen assay methodology, and a commitment to rigorous quality control. By carefully selecting the appropriate assay, optimizing experimental conditions, and being vigilant for potential sources of error, researchers can generate high-quality, reproducible data that will accelerate the discovery of novel NAGK-targeted therapeutics. This guide provides the foundational knowledge and practical protocols to achieve this goal, empowering scientists to make confident, data-driven decisions in their drug discovery endeavors.

References

  • BenchChem. (n.d.). Troubleshooting Guide for G-1 Related Experiments.
  • Creative Enzymes. (2025, November 8). Experimental Activity Validation of Inhibitors.
  • Stressler, T., & Mayersohn, M. (2010). Variability in Human in Vitro Enzyme Kinetics. Methods in Molecular Biology, 648, 29-44.
  • Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1738.
  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats.
  • Beck, B., et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual.
  • Kymos. (2025, August 12). GLP-certified Enzyme activity assays.
  • Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?.
  • Thorne, N., et al. (2012).
  • Kakkar, T., Boxenbaum, H., & Mayersohn, M. (1999). Estimation of K(i) in a competitive enzyme-inhibition model: Comparisons among three methods of data analysis. Drug Metabolism and Disposition, 27(6), 756-762.
  • BenchChem. (n.d.). A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors.
  • K-W. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
  • Kakkar, T., Boxenbaum, H., & Mayersohn, M. (1999). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. Drug Metabolism and Disposition, 27(6), 756-762.
  • Ta-Tung, T., et al. (1992). Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by 3-O-methyl-N-acetyl-D-glucosamine in vitro. European Journal of Biochemistry, 204(3), 1165-1168.
  • ResearchGate. (n.d.). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design.
  • bioRxiv. (2021, September 30). Structure and function of N-acetylglucosamine kinase illuminates the catalytic mechanism of ROK kinases.
  • Richardson, S., et al. (2022). The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding. Journal of Biological Chemistry, 298(2), 101538.
  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.
  • Athena Enzyme Systems. (n.d.). N-acetyl-D-glucosamine Assay Manual v1.0.
  • Selwyn, M. J. (2025). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. International Journal of Molecular Sciences, 26(9), 4893.
  • ResearchGate. (2025, November 11). Three Mechanistically Distinct Kinase Assays Compared: Measurement of Intrinsic ATPase Activity Identified the Most Comprehensive Set of ITK Inhibitors.
  • ResearchGate. (2025, August 10). Characterization of Ligand Binding to N-Acetylglucosamine Kinase Studied by STD NMR.
  • Promega Corporation. (2005). Choosing the Best Kinase Assay to Meet Your Research Needs. Cell Notes, 13, 12-15.
  • National Center for Biotechnology Information. (2021, April 1).
  • Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting.
  • bioRxiv. (2018, May 17). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R.
  • Promega Corporation. (2019, May 10). Eight Considerations for Getting the Best Data from Your Luminescent Assays.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Agilent. (n.d.). Tips for Improved Luminescence Performance.
  • Zurek, P. J., et al. (2023). Versatile Product Detection via Coupled Assays for Ultrahigh-Throughput Screening of Carbohydrate-Active Enzymes in Microfluidic Droplets.
  • eLife. (2021, November 30). Glutamine deprivation triggers NAGK-dependent hexosamine salvage.
  • Semantic Scholar. (2021, February 16). Overview of the Assays to Probe O-Linked -N-Acetylglucosamine Transferase Binding and Activity.
  • bioRxiv. (2020, September 13). Glutamine deprivation triggers NAGK-dependent hexosamine salvage.
  • Taylor & Francis. (n.d.). N-acetylglucosamine – Knowledge and References.
  • McShane, L. M. (2015, August 21). Assay validation and reproducibility considerations for biomarkers used in drug development. [PowerPoint slides].
  • Upadhyay, S. (2025). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. Bio-protocol, 15(16), e5415.
  • Prinz, F., Schlange, T., & Asadullah, K. (2016). Managing risks in drug discovery: reproducibility of published findings. Drug Discovery Today, 21(2), 209-214.
  • ResearchGate. (2025, August 23). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics Graphical overview.
  • Upadhyay, S. (2025). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. Bio-protocol, 15(16), e5415.
  • Astex. (n.d.). Comparison of two in vitro assays measuring the activity of the cancer target Pyruvate Kinase M2.
  • Calin, M., et al. (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. Journal of Personalized Medicine, 13(1), 109.
  • Marshall, S., et al. (2019). Model-Informed Drug Discovery and Development: Current Industry Good Practice and Regulatory Expectations and Future Perspectives. Clinical Pharmacology & Therapeutics, 105(4), 837-853.
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Safety & Regulatory Compliance

Safety

3-O-Methyl-D-glucosamine proper disposal procedures

Standard Operating Procedure: Proper Disposal of 3-O-Methyl-D-glucosamine Executive Summary & Core Directive Immediate Action Required: 3-O-Methyl-D-glucosamine is a modified amino sugar often used as a metabolic probe o...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of 3-O-Methyl-D-glucosamine

Executive Summary & Core Directive

Immediate Action Required: 3-O-Methyl-D-glucosamine is a modified amino sugar often used as a metabolic probe or kinase inhibitor. While frequently classified as non-hazardous under GHS standards, its biological activity (specifically as a glucose transport marker or kinase inhibitor) mandates that it must NOT be disposed of via sanitary sewer (sink) or general trash.

The Golden Rule: Treat all waste containing 3-O-Methyl-D-glucosamine as Regulated Chemical Waste intended for high-temperature incineration.

Chemical Profile & Hazard Identification

Before disposal, verify the specific form of the compound.[1] Commercial reagents often vary between the free amine, hydrochloride salt, or N-acetylated derivative.

ParameterDataRelevance to Disposal
Chemical Name 3-O-Methyl-D-glucosaminePrimary ID
Common Derivative 3-O-Methyl-N-acetyl-D-glucosamineKinase Inhibitor (Bioactive)
CAS Number Check Label (e.g., 94825-74-8 for N-acetyl)Used for waste manifesting
Physical State White Crystalline SolidDust generation potential
Solubility Highly Water SolubleSpills require aqueous cleanup
Bioactivity Kinase Inhibition / Glucose AnalogEnvironmental Hazard (Do not sewer)

Safety Assessment:

  • GHS Classification: Generally "Not a hazardous substance or mixture" for pure research grades [1, 2].

  • Precautionary Principle: Due to its specific ability to inhibit N-acetylglucosamine kinase [3], it is considered a bioactive agent . Release into water systems could theoretically disrupt microbial metabolism.

Pre-Disposal Assessment Protocol

Do not blindly throw the bottle in a bin. Follow this self-validating logic flow to determine the correct waste stream.

DisposalDecisionTree cluster_legend Key Logic Start Waste Generation Source Form Physical State? Start->Form Solid Solid Waste (Powder, Contaminated Wipes) Form->Solid Dry Liquid Liquid Waste (Stock Solutions, Media) Form->Liquid Wet ActionSolid Segregate into SOLID CHEMICAL WASTE (Incineration) Solid->ActionSolid SolventCheck Solvent Base? Liquid->SolventCheck Aqueous Aqueous Buffer/Media SolventCheck->Aqueous Water/PBS Organic Organic Solvent (DMSO, Methanol) SolventCheck->Organic DMSO/MeOH ActionAq Collect in AQUEOUS CHEMICAL WASTE (Do NOT Sewer) Aqueous->ActionAq ActionOrg Collect in ORGANIC SOLVENT WASTE (Halogenated/Non-Halogenated) Organic->ActionOrg Legend Bioactive compounds must never enter the water cycle.

Figure 1: Decision matrix for segregating 3-O-Methyl-D-glucosamine waste streams.

Detailed Disposal Procedures

Scenario A: Solid Waste (Expired Stock or Spills)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or standard "Solid Waste" bucket (often white or yellow).

  • Protocol:

    • Transfer the expired chemical or contaminated weigh boats directly into the solid waste container.

    • Labeling: The tag must read "Non-Regulated Organic Solid" or "Debris contaminated with 3-O-Methyl-D-glucosamine".

    • Closure: Ensure the lid is screwed on tightly to prevent hygroscopic clumping or dust release.

Scenario B: Liquid Waste (Aqueous Buffers/Media)
  • Context: You have dissolved the sugar in PBS or cell culture media.

  • Container: HDPE carboy (typically 4L or 10L).

  • Protocol:

    • Do NOT pour down the sink. Even though it is non-toxic to humans, the kinase inhibitory activity classifies it as an environmental pollutant.

    • Pour into the "Aqueous Chemical Waste" carboy.

    • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid) or bleach, as amines can react with hypochlorites to form chloramines (though the risk is low with this specific structure, it is a best practice for all amines).

    • Labeling: List "Water (99%)" and "3-O-Methyl-D-glucosamine (<1%)".

Scenario C: Liquid Waste (Organic Solvents)
  • Context: Stock solutions in DMSO or Methanol.

  • Container: Glass or HDPE solvent waste bottle.

  • Protocol:

    • Segregate based on the solvent (e.g., "Non-Halogenated Organic Waste" for Methanol/DMSO).

    • The presence of the sugar does not alter the flammability classification of the solvent.

Spill Response & Decontamination

If the solid powder is spilled on the benchtop:

  • PPE: Wear standard nitrile gloves, lab coat, and safety glasses. Respiratory protection is generally not required unless a large dust cloud is generated.[2]

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Wipe up the solid.

    • Clean the surface with warm water and soap (the compound is highly water-soluble).

    • Verification: A second wipe with 70% Ethanol helps remove any sticky residue.

  • Disposal: Place all contaminated paper towels into the Solid Chemical Waste bin (Scenario A).

Regulatory Documentation (Manifesting)

When filling out your institution's hazardous waste tag, use the following descriptors to ensure the waste contractor (e.g., Clean Harbors, Veolia) processes it correctly.

FieldEntry Value
Chemical Description Waste Solids containing 3-O-Methyl-D-glucosamine
Hazards None (or "Irritant" if N-acetylated form is concentrated)
Physical State Solid
pH Neutral (if aqueous)
Disposal Code (EPA) None (Not P or U listed).[3][4][5][6] Use "Non-RCRA Regulated".

Expert Insight: While it is "Non-RCRA Regulated," most institutions prefer to code it as "002 - Non-Hazardous Organic" for incineration to ensure complete destruction of the bioactive structure.

References

  • Cayman Chemical. (2023). Safety Data Sheet: 3-O-methyl-N-acetyl-D-Glucosamine. Retrieved from

  • Santa Cruz Biotechnology. (2023). 3-O-Methyl-N-acetyl-D-glucosamine Product Block. Retrieved from

  • Zeitler, R., et al. (1992). Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by 3-O-methyl-N-acetyl-D-glucosamine in vitro.[5][7] European Journal of Biochemistry, 204(3), 1165-1168.[5]

Sources

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